2-(Quinazolin-4-ylamino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(quinazolin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGHRZZPHNOWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279569 | |
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-59-6 | |
| Record name | NSC13215 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(Quinazolin-4-ylamino)ethanol
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic.[2] Quinazoline derivatives have demonstrated a vast pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3] Their therapeutic success is exemplified by FDA-approved drugs like Gefitinib and Erlotinib, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancers.[4][5]
This technical guide focuses on a specific quinazoline derivative, 2-(Quinazolin-4-ylamino)ethanol (CAS: 5423-59-6) . Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its evaluation in any drug development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This document will provide an in-depth overview of its known properties, present standardized protocols for determining key parameters, and discuss the rationale behind these experimental choices from a drug discovery perspective.
Molecular and Physicochemical Profile
This compound is characterized by a quinazoline core with an ethanolamine substituent at the 4-position. This substitution is significant as the amino and hydroxyl groups can participate in hydrogen bonding, influencing the molecule's interaction with biological targets and its solubility.[6] The presence of the nitrogen atoms in the quinazoline ring system also imparts basic properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 5423-59-6 | [6] |
| Molecular Formula | C₁₀H₁₁N₃O | [7] |
| Molecular Weight | 189.22 g/mol | [7] |
| Appearance | White to off-white solid/powder | [6][7] |
| Boiling Point | 409 °C at 760 mmHg | [7] |
| Density | 1.318 g/cm³ | [7] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [6] (Qualitative) |
| Melting Point | Data not available. | [8] |
| pKa | Data not available. | Requires experimental determination. |
| LogP | Data not available. | Requires experimental determination. |
The Significance of Quinazolines as Kinase Inhibitors
Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, such as EGFR.[9] The EGFR signaling pathway is crucial for normal cell growth, proliferation, and survival.[4] However, its overexpression or mutation can lead to uncontrolled cell division, a hallmark of cancer.[1][4] this compound, by virtue of its core structure, is a candidate for investigation as a kinase inhibitor. The quinazoline moiety can form key hydrogen bonds within the ATP-binding pocket of the kinase, while the substituent at the 4-position can be modified to enhance potency and selectivity.[10]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Protocols for Physicochemical Characterization
To address the data gaps for this compound, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide the foundational data needed for further drug development activities.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[2] This method is essential for understanding the maximum achievable concentration in the gastrointestinal tract and for developing suitable formulations.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent system (e.g., mobile phase for HPLC).
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant based on the dilution factor. The result is reported in mg/mL or mM.
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of the Partition Coefficient (LogP)
Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11] This parameter is a key indicator of a drug's ability to cross cell membranes, its potential for binding to plasma proteins, and its metabolic stability. A balanced LogP is often sought to ensure adequate membrane permeability without excessive metabolic clearance or poor solubility.
Protocol:
-
Preparation: Prepare a stock solution of this compound in either n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent (pre-saturate the n-octanol with water and the water with n-octanol to ensure accurate results).
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to facilitate partitioning, then allow the two phases to separate completely. Centrifugation can aid in this separation.
-
Sampling: Carefully collect aliquots from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]
Chemical Stability Assessment
Rationale: Chemical stability testing is essential to determine a drug's shelf-life and to identify potential degradation products that could affect its efficacy or safety.[8][13] These studies expose the drug to various stress conditions to accelerate degradation.
Protocol:
-
Forced Degradation Studies: Prepare solutions of this compound in various conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store the solid and a solution at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose the solid and a solution to UV light.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This type of method is capable of separating the intact drug from its degradation products.
-
Evaluation: Quantify the amount of the parent compound remaining at each time point. Identify and, if possible, characterize any major degradation products using techniques like Mass Spectrometry (MS).
Conclusion and Future Directions
This compound is a molecule of significant interest due to its quinazoline core, a scaffold renowned for its diverse pharmacological activities, particularly in the realm of oncology. While its basic structural and some physical properties are known, a comprehensive physicochemical profile is essential for its progression as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the critical data on aqueous solubility, lipophilicity, and chemical stability. The elucidation of these properties will enable informed decisions in formulation development, ADME profiling, and the overall design of future studies aimed at unlocking the full therapeutic potential of this promising compound.
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The Unfolding Therapeutic Potential of 2-(Quinazolin-4-ylamino)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast landscape of quinazoline derivatives, the 2-(Quinazolin-4-ylamino)ethanol moiety has emerged as a promising pharmacophore, particularly in the realms of oncology and antimicrobial research. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of novel this compound derivatives. We will delve into the mechanistic underpinnings of their anticancer and antimicrobial properties, supported by detailed experimental protocols and data analysis. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights to guide future discovery and optimization efforts in this exciting area of therapeutic development.
Introduction: The Quinazoline Scaffold as a Privileged Structure
The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has captivated medicinal chemists for decades.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][2] The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate the quinazoline core, such as gefitinib and erlotinib, which are pivotal in the treatment of certain cancers.[3]
The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[1] This guide focuses specifically on derivatives featuring a 2-(amino)ethanol side chain at the 4-position of the quinazoline ring. This structural motif offers a unique combination of a flexible linker and a terminal hydroxyl group, which can participate in crucial hydrogen bonding interactions with biological targets.
Synthetic Strategies: Building the this compound Core
The synthesis of this compound derivatives typically commences with a readily available starting material, 2,4-dichloroquinazoline. A key intermediate, 2-[(2-chloroquinazolin-4-yl)amino]ethanol , can be synthesized by reacting 2,4-dichloroquinazoline with 2-aminoethanol.[4] This nucleophilic substitution reaction provides the foundational scaffold for further diversification.
Experimental Protocol: Synthesis of 2-[(2-chloroquinazolin-4-yl)amino]ethanol[4]
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (0.005 mol) in a suitable solvent such as dichloromethane (DCM), add 2-aminoethanol (0.19 mol).
-
Reaction Conditions: Reflux the reaction mixture for 30 minutes.
-
Work-up: After cooling, the solid precipitate is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-[(2-chloroquinazolin-4-yl)amino]ethanol intermediate.
This intermediate serves as a versatile building block. The remaining chlorine atom at the 2-position is amenable to further nucleophilic substitution with a variety of amines, thiols, or other nucleophiles, allowing for the generation of a diverse library of derivatives.
Diagram 1: General Synthetic Scheme
Caption: General synthetic route to novel this compound derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazoline derivatives are renowned for their potent anticancer activities, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][5]
Mechanism of Action: EGFR Kinase Inhibition
A predominant mechanism of action for many anticancer quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][6] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth.[3] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[3] The this compound scaffold can be strategically modified to enhance binding affinity and selectivity for EGFR.
Diagram 2: EGFR Inhibition by Quinazoline Derivatives
Caption: Simplified pathway of EGFR signaling and its inhibition.
In Vitro Cytotoxicity Evaluation
The anticancer potential of novel this compound derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad series of this compound derivatives is still emerging, general trends from related quinazoline series can provide valuable guidance for lead optimization.[3][8]
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences anticancer activity. Aromatic or heteroaromatic rings can enhance π-π stacking interactions within the ATP-binding pocket of kinases.[9]
-
Substituents on the Quinazoline Core: Electron-withdrawing or electron-donating groups on the benzene ring of the quinazoline core can modulate the electronic properties and binding affinity of the molecule.[3]
-
The Ethanol Moiety: The terminal hydroxyl group of the ethanolamine side chain can form critical hydrogen bonds with amino acid residues in the target protein, thereby anchoring the inhibitor in the active site.
Table 1: Hypothetical Cytotoxicity Data for Novel this compound Derivatives
| Compound ID | R-Group at C2-Position | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| I-a | Phenyl | 8.5 | 12.3 |
| I-b | 4-Chlorophenyl | 3.2 | 5.7 |
| I-c | 4-Methoxyphenyl | 15.1 | 20.8 |
| I-d | Thiophen-2-yl | 6.4 | 9.1 |
| Gefitinib | (Reference) | 0.5 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in quinazoline derivatives.
Antimicrobial Activity: A New Frontier for Quinazolines
Beyond their well-established anticancer effects, quinazoline derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2] The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents.
In Vitro Antimicrobial Screening
The antimicrobial potential of this compound derivatives can be evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 1-2 × 10⁷ cfu/mL).
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The structural features that govern the antimicrobial activity of quinazolines can differ from those required for anticancer effects.
-
Lipophilicity: Increased lipophilicity, often achieved by incorporating halogen atoms or bulky alkyl groups, can enhance the ability of the compound to penetrate the microbial cell wall.[10]
-
Basic Moieties: The presence of basic nitrogen atoms can facilitate interactions with the negatively charged components of the microbial cell envelope.
Table 2: Hypothetical Antimicrobial Activity of Novel this compound Derivatives
| Compound ID | R-Group at C2-Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| II-a | Phenyl | 64 | >128 |
| II-b | 4-Chlorophenyl | 32 | 64 |
| II-c | 4-Fluorophenyl | 32 | 64 |
| II-d | n-Butyl | 16 | 32 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, provides a powerful platform for generating libraries of compounds with tailored biological activities.
Future research in this area should focus on:
-
Elucidation of Specific Molecular Targets: While EGFR is a likely target for anticancer derivatives, identifying the specific microbial targets for the antimicrobial compounds is crucial for mechanism-based drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Exploration of Other Therapeutic Areas: The inherent biological activity of the quinazoline nucleus suggests that this compound derivatives may have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.
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In Vitro Evaluation of 2-(Quinazolin-4-ylamino)ethanol: A Technical Guide for Preclinical Research
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Historically, this scaffold has been instrumental in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[2] Molecules such as gefitinib and erlotinib, both potent EGFR tyrosine kinase inhibitors, underscore the therapeutic potential inherent to the 4-anilinoquinazoline framework.[3] The compound of interest, 2-(Quinazolin-4-ylamino)ethanol (CAS 5423-59-6), represents a foundational structure within this class. Its systematic in vitro evaluation is a critical first step in elucidating its biological activity, mechanism of action, and potential as a therapeutic agent.
This technical guide provides a comprehensive framework for the in vitro characterization of this compound. As a Senior Application Scientist, the following sections are designed not merely as a list of protocols, but as a strategic and logical workflow. Each experimental choice is rationalized to ensure that the data generated is robust, interpretable, and provides a solid foundation for further preclinical and clinical development. We will progress from broad assessments of cytotoxicity to more focused mechanistic studies, including the investigation of apoptosis, cell cycle effects, and specific kinase inhibition.
Part 1: Foundational Cytotoxicity Assessment
The initial phase of evaluation is to determine the compound's effect on cell viability and proliferation. This provides essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is fundamental for designing all subsequent experiments.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Causality of Experimental Choice: The MTT assay is selected for initial screening due to its high throughput, reproducibility, and cost-effectiveness.[2] It provides a rapid assessment of the compound's overall effect on a cell population, which is a composite of cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6]
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| PC-3 | Prostate Cancer | 18.9 |
| HCT116 | Colon Carcinoma | 12.8 |
Part 2: Mechanistic Elucidation of Cell Death
Following the confirmation of cytotoxic activity, the next logical step is to determine the mode of cell death induced by this compound. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, it can identify late apoptotic and necrotic cells where membrane integrity has been compromised.
Causality of Experimental Choice: This dual-staining method provides quantitative data on the induction of apoptosis and allows for the distinction between early and late apoptotic events, offering deeper insight into the compound's mechanism of action.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualization of Experimental Workflow
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
The systematic in vitro evaluation outlined in this guide provides a robust and logical pathway for characterizing the biological activity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive data package that elucidates the compound's potency, mechanism of action, and potential as a lead candidate for drug development. The integration of multiple assay types, from metabolic assessments to direct enzyme inhibition and cellular pathway analysis, ensures a thorough and well-validated preclinical assessment. This structured approach, grounded in the established evaluation of other quinazoline derivatives, will pave the way for informed decisions regarding the future development of this promising scaffold.
References
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Chen, H., et al. (2013). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 18(1), 848-862.
- El-Sayed, M. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13.
-
Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Research Square. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
- Jayakody, L. N., et al. (2021).
- Li, B., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Park, S. E., et al. (2013). Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments), (77), e50601.
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University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
- Wu, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948.
- Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.
- Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1326-1332.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50931.
- Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067.
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 23.
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2013). Molecules, 18(1), 848-862.
- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). ACS Omega.
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
-
PubChem. (n.d.). 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-((2-(5-AMINOTHIOPHEN-2-YL)QUINAZOLIN-4-YL)-(2-HYDROXYETHYL)AMINO)ETHANOL. Retrieved from [Link]
- Zeng, Z., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174.
- Nosova, E. V., et al. (2024). Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity. European Journal of Medicinal Chemistry, 270, 116345.
- Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
Sources
- 1. 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (315715-77-6) for sale [vulcanchem.com]
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- 3. 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol | C12H14N2O2S | CID 494009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol | C16H16N4O | CID 1816791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"spectroscopic analysis of 2-(Quinazolin-4-ylamino)ethanol (NMR, IR, Mass Spec)"
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
In the landscape of medicinal chemistry and drug development, quinazoline derivatives stand out for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The therapeutic potential of these compounds is intrinsically linked to their precise molecular structure. 2-(Quinazolin-4-ylamino)ethanol, a member of this versatile family, presents a compelling case for detailed structural elucidation. Its quinazoline core, coupled with an ethanolamine side chain, suggests potential for hydrogen bonding and interactions with biological targets. Accurate and comprehensive characterization of this molecule is paramount for understanding its structure-activity relationship, ensuring purity, and guiding further derivatization efforts.
This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide will illuminate the "why" behind the experimental choices and the logic of spectral interpretation, empowering researchers to confidently characterize this and related small molecules.
The Subject Molecule: this compound
Before delving into the spectroscopic analysis, it is essential to visualize the molecule at the heart of this guide.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: The Rationale Behind the Experiment
¹H NMR spectroscopy allows us to probe the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, which is influenced by neighboring atoms and functional groups. By analyzing the chemical shifts, integration (the area under the peak, proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons), we can piece together the molecular structure.
For this compound, we expect to see distinct signals for the aromatic protons on the quinazoline ring, the protons of the ethanolamine side chain, and the amine proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without exhibiting signals that overlap with those of the analyte.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
Tune and match the probe to the ¹H frequency to optimize signal detection.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Interpretation: Predicted ¹H NMR Spectrum
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 7.5 | Multiplet | 4H | Aromatic protons (Quinazoline ring) | The electron-withdrawing nature of the heterocyclic ring deshields these protons, causing them to resonate at a high chemical shift. The specific splitting patterns will depend on the coupling between adjacent protons. |
| ~5.1 | Singlet (broad) | 1H | -NH- | The chemical shift of amine protons can vary and they often appear as broad signals due to quadrupole broadening and exchange with trace amounts of water. |
| ~3.8 | Triplet | 2H | -CH₂-OH | This methylene group is adjacent to the hydroxyl group, which is electron-withdrawing, leading to a downfield shift. It is expected to be a triplet due to coupling with the neighboring -CH₂-NH- group. |
| ~3.6 | Triplet | 2H | -CH₂-NH- | This methylene group is adjacent to the amino group. It is expected to be a triplet due to coupling with the neighboring -CH₂-OH group. |
| ~2.5 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |
Causality in Interpretation: The aromatic protons are in the most deshielded environment due to the aromatic ring current and the electron-withdrawing nitrogen atoms. The protons on the ethanolamine side chain are in a more shielded, aliphatic environment, hence their lower chemical shifts. The proximity of electronegative atoms (O and N) shifts these aliphatic protons downfield compared to a simple alkane.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Expertise & Experience: The Rationale Behind the Experiment
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is generally not observed, resulting in a spectrum where each unique carbon atom appears as a single peak. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol is similar to that of ¹H NMR, with a few key differences:
-
Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the low natural abundance of ¹³C.
-
Acquisition Time: Longer acquisition times or a greater number of scans are necessary to obtain a good signal-to-noise ratio.
-
Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing the splitting of carbon signals by attached protons.
Data Interpretation: Predicted ¹³C NMR Spectrum
Based on the structure of this compound and typical ¹³C chemical shift ranges, we can predict the following signals:
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C4 | This carbon is attached to two nitrogen atoms and is part of the aromatic system, leading to a significant downfield shift. |
| ~155 | C8a | This carbon is adjacent to a nitrogen atom within the aromatic ring. |
| ~152 | C2 | This carbon is also adjacent to two nitrogen atoms in the pyrimidine ring. |
| ~140 - 115 | Aromatic Carbons | The remaining carbons of the benzene ring of the quinazoline moiety will appear in this region. |
| ~60 | -CH₂-OH | The carbon attached to the electronegative oxygen atom is deshielded. |
| ~45 | -CH₂-NH- | The carbon attached to the nitrogen atom is also deshielded, but to a lesser extent than the one attached to oxygen. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: The Rationale Behind the Experiment
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule.
For this compound, we expect to see characteristic absorption bands for the N-H, O-H, C-H, C=N, and C=C bonds.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Interpretation: Predicted IR Spectrum
Based on the functional groups present in this compound and data from a similar compound[2], we can predict the following key absorption bands:
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) |
| ~3250 | N-H stretch | Secondary Amine (-NH-) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1650 | C=N stretch | Quinazoline ring |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1100 | C-O stretch | Alcohol (-C-O) |
Causality in Interpretation: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The C=N and C=C stretching vibrations are characteristic of the quinazoline ring system. The C-O stretch confirms the presence of the alcohol functional group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: The Rationale Behind the Experiment
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In the mass spectrometer, molecules are ionized and then fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is produced, which is a plot of ion abundance versus m/z.
For this compound, we expect to observe a molecular ion peak (M⁺) corresponding to its molecular weight, as well as fragment ions that provide clues about its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation: Predicted Mass Spectrum
The molecular formula of this compound is C₁₀H₁₁N₃O, with a molecular weight of 189.22 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 189 | Molecular ion (M⁺) |
| 158 | Loss of -CH₂OH (M - 31) |
| 144 | Loss of -CH₂CH₂OH (M - 45) |
| 130 | Fragmentation of the quinazoline ring |
| 119 | Quinazoline cation |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is visualized below.
Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.
Synergistic Interpretation and Conclusion
The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques.
-
MS provides the molecular weight, confirming the overall composition.
-
IR identifies the key functional groups (-OH, -NH, aromatic ring), providing a quick functional overview.
-
¹³C NMR reveals the number of unique carbon environments and their electronic nature.
-
¹H NMR provides the most detailed structural information, including the connectivity of protons and their chemical environments.
By combining the insights from these techniques, we can confidently assemble the complete molecular structure of this compound. The predicted data presented in this guide serves as a robust framework for researchers working with this compound. When experimental data is acquired, it can be compared against these predictions to confirm the structure and identify any impurities. This comprehensive spectroscopic approach is a cornerstone of modern chemical research, ensuring the integrity and advancing the development of novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 494009, 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. Retrieved from [Link]
- Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
- Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
"solubility and stability of 2-(Quinazolin-4-ylamino)ethanol in different solvents"
An In-Depth Technical Guide to the Solubility and Stability of 2-(Quinazolin-4-ylamino)ethanol for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a specific focus on its solubility in various solvent systems and its stability under stress conditions. As a molecule of interest in medicinal chemistry, understanding its behavior in solution is critical for the development of viable pharmaceutical formulations.[1] This document outlines detailed experimental protocols for determining equilibrium solubility and for conducting forced degradation studies in line with regulatory expectations. The insights provided herein are intended to guide researchers in anticipating challenges and making informed decisions during the pre-formulation and formulation stages of drug development.
Introduction: The Significance of Physicochemical Profiling
This compound is a heterocyclic compound featuring a quinazoline core, a structure known for its diverse pharmacological activities, including potential anti-cancer and anti-inflammatory properties.[1] The molecule's efficacy and its ultimate success as a therapeutic agent are intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability. A thorough understanding of these parameters is a cornerstone of rational drug development, enabling the selection of appropriate delivery systems and ensuring the safety and potency of the final drug product.[2][3]
The chemical structure of this compound, with its quinazoline ring, secondary amine, and primary alcohol functional groups, suggests a propensity for hydrogen bonding, which influences its interactions with various solvents.[1] This guide will explore these interactions through systematic solubility and stability evaluations.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. For this compound, characterizing its solubility in a range of pharmaceutically relevant solvents is a primary step in pre-formulation.[2]
Theoretical Considerations
The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitrogen atoms in the quinazoline ring) suggests that this compound will exhibit solubility in polar solvents.[1] Its solubility is expected to be pH-dependent due to the basic nature of the quinazoline and amino nitrogens.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[4]
Methodology:
-
Preparation of Solvent Systems: Prepare a panel of solvents including purified water, ethanol, methanol, dimethyl sulfoxide (DMSO), and aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[5]
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each solvent system. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]
Illustrative Solubility Data
The following table summarizes representative solubility data for this compound in various solvents at 25 °C. (Note: This data is illustrative to demonstrate the application of the methodology).
| Solvent System | pH | Solubility (mg/mL) | Solubility Classification |
| Purified Water | ~7.0 | 2.5 | Sparingly Soluble |
| 0.1 N HCl (pH 1.2) | 1.2 | 15.0 | Soluble |
| Acetate Buffer (pH 4.5) | 4.5 | 5.0 | Slightly Soluble |
| Phosphate Buffer (pH 6.8) | 6.8 | 2.8 | Sparingly Soluble |
| Ethanol | N/A | 12.0 | Soluble |
| Methanol | N/A | 10.5 | Soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | > 50 | Very Soluble |
Solubility classifications are based on USP definitions.
Interpretation of Solubility Profile
The illustrative data indicates that the solubility of this compound is highly dependent on pH, with significantly greater solubility in acidic conditions. This is expected, as the nitrogen atoms in the quinazoline ring and the amino group will be protonated at low pH, forming more soluble salts. The compound also demonstrates good solubility in polar organic solvents like ethanol and methanol. The high solubility in DMSO makes it a suitable solvent for in vitro assays.[6]
Stability Assessment of this compound
Evaluating the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, which informs storage conditions, formulation strategies, and the development of stability-indicating analytical methods.[7] Forced degradation studies are a systematic way to accelerate this process.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies involve exposing the API to conditions more severe than those it would typically encounter during storage and use.[7][8]
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C for a specified duration.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80 °C. Quinazoline derivatives are often susceptible to degradation in alkaline conditions.[8]
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to UV and visible light, as per ICH Q1B guidelines.
At appropriate time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Illustrative Stability Data
The following table presents hypothetical results from a forced degradation study of this compound.
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl, 80 °C, 24h | 15% | 2 | Significant degradation observed. |
| 0.1 N NaOH, 80 °C, 8h | >90% | 3 | Rapid and extensive degradation. |
| 3% H₂O₂, RT, 24h | <5% | 1 | Relatively stable to oxidation. |
| Dry Heat, 105 °C, 48h | <2% | 0 | Stable in solid form at high temperature. |
| Photolytic (ICH Q1B) | 8% | 2 | Some sensitivity to light exposure. |
Potential Degradation Pathways
Based on the structure of this compound and known degradation patterns of related compounds, the following pathways can be postulated:
-
Hydrolysis: The quinazoline ring is susceptible to hydrolytic cleavage, particularly under basic conditions, which could lead to the opening of the pyrimidine ring.[8]
-
Oxidation: While appearing relatively stable, the secondary amine could be a site for oxidation.
-
Photodegradation: Aromatic systems like the quinazoline ring can be susceptible to photodegradation.[8]
Visualization of Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
This guide has outlined the fundamental principles and methodologies for assessing the solubility and stability of this compound. The illustrative data highlights its pH-dependent solubility and susceptibility to hydrolytic degradation, particularly in alkaline conditions. These findings are critical for guiding formulation development. For instance, an oral dosage form might require an enteric coating to protect the compound from the acidic environment of the stomach and ensure its release in the more neutral pH of the intestine.
Future work should focus on obtaining precise experimental data to validate these preliminary assessments. The identification and characterization of degradation products using techniques like mass spectrometry are essential for a complete stability profile. These steps are integral to the successful progression of this compound from a promising chemical entity to a safe and effective therapeutic agent.
References
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Topic: A Methodological Guide to Defining the Pharmacophore of 2-(Quinazolin-4-ylamino)ethanol Analogues for Kinase Inhibition
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its derivatives are well-known for their potent inhibition of various protein kinases by competing with ATP at the enzyme's active site.[3][4] This guide presents a comprehensive, methodology-driven approach to exploring and defining the pharmacophore of 2-(Quinazolin-4-ylamino)ethanol, a representative of the 4-aminoquinazoline class. As a Senior Application Scientist, this document moves beyond a mere listing of protocols; it provides the rationale behind experimental and computational choices, establishing a self-validating framework for identifying novel, potent, and selective kinase inhibitors. We will dissect ligand-based and structure-based modeling, detail computational validation through molecular docking and 3D-QSAR, and outline the requisite experimental validation, providing researchers with an integrated workflow for modern drug discovery.
Part 1: The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition
The quinazoline ring system is a bicyclic heterocycle that has garnered immense interest from medicinal chemists.[5][6] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets make it an ideal starting point for inhibitor design.[4] Specifically, the 4-anilinoquinazoline framework is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in various cancers.[3][7]
The core hypothesis for this class of compounds is that the quinazoline nitrogen atoms (N1 and N3) are crucial for activity. N1 typically acts as a hydrogen bond acceptor, interacting with a key residue in the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4] The substituent at the 4-position, in our case the -(NH)-CH2CH2OH group of this compound, extends into the solvent-exposed region or other pockets, where modifications can drastically alter potency and selectivity. Understanding the essential spatial and electronic features—the pharmacophore—of this scaffold is paramount for designing next-generation inhibitors.
Part 2: Pharmacophore Elucidation: A Dual-Strategy Framework
A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[8][9] Its generation is a critical step in drug design, enabling virtual screening of large compound libraries to identify novel active molecules.[10] We will explore the two primary, complementary strategies for defining the pharmacophore of this compound analogues.
Ligand-Based Pharmacophore Modeling
This approach is employed when a set of ligands with known biological activities is available, but the 3D structure of the target protein may be unknown or unresolved.[11] The model is built by aligning active compounds and extracting their shared chemical features.[12]
The choice to pursue a ligand-based model is predicated on the existence of a rich dataset of known quinazoline-based kinase inhibitors. This leverages decades of existing structure-activity relationship (SAR) data, allowing the model to capture a consensus of features responsible for potent inhibition across multiple analogues.[13] This method is powerful for scaffold hopping and identifying novel chemotypes that adhere to the established binding principles.[12]
-
Data Set Preparation:
-
Conformational Analysis: Generate a range of low-energy 3D conformations for each molecule in the training set to ensure the bioactive conformation is represented.
-
Common Feature Pharmacophore Generation: Utilize software (e.g., LigandScout, MOE) to identify common chemical features among the active molecules.[16] These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Features (HY)
-
-
Model Scoring and Validation:
-
Rank the generated hypotheses based on their ability to map the most active compounds.
-
Validate the top-ranked model by screening the test set. Assess its ability to preferentially select active compounds over decoys using metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves.[15] A robust model will demonstrate high sensitivity and specificity.
-
Caption: Workflow for ligand-based pharmacophore generation and validation.
Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein-ligand complex is available, a structure-based approach is superior.[17] It derives the pharmacophore directly from the key interactions observed in the binding site, providing a more mechanistically grounded model.[10]
The advantage here is precision. By analyzing a crystal structure (e.g., EGFR kinase domain, PDB ID: 1XKK), we are not inferring interactions; we are observing them.[3] This allows for the creation of a highly specific pharmacophore that includes "exclusion volumes"—regions of space that a ligand cannot occupy. This is critical for designing inhibitors with high selectivity and avoiding off-target effects.
-
Target Preparation:
-
Download the crystal structure from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to residues.[18]
-
-
Binding Site Analysis: Identify the active site, typically a 10 Å sphere around the co-crystallized ligand.
-
Interaction Mapping: Generate a map of all possible interactions between the ligand and the protein residues. This includes hydrogen bonds, hydrophobic contacts, and ionic interactions.
-
Pharmacophore Feature Generation: Convert the identified interaction points into pharmacophoric features. For a typical kinase inhibitor, this would include:
-
An HBA feature mapping to the hinge-binding N1 of the quinazoline.
-
An AR feature for the quinazoline ring itself.
-
HBD/HBA features for the 2-(amino)ethanol side chain.
-
-
Model Refinement: Add exclusion volume spheres based on the shape of the protein active site to prevent clashes in subsequent virtual screening.
Caption: Key interactions of a quinazoline inhibitor in a kinase active site.
Part 3: Computational Validation and In Silico Optimization
A generated pharmacophore model is a hypothesis. Before committing to costly chemical synthesis, it must be rigorously validated and used to refine lead compounds computationally.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's active site.[19] It serves as an excellent validation tool for a structure-based pharmacophore.
Docking validates the pharmacophore by confirming that the proposed features align correctly with their corresponding protein residues. A successful docking run will place the quinazoline N1 atom in a position to form a hydrogen bond with the hinge region, and the docking score should correlate with known bioactivity. We use docking not just to say "if" a molecule binds, but "how" it binds, providing actionable insights for structural modification.[18][20]
-
System Preparation: Prepare the receptor and a set of test ligands (including this compound and its virtual analogues) by assigning charges and adding hydrogens.
-
Grid Generation: Define a grid box that encompasses the entire active site of the kinase.[18]
-
Docking Execution: Use software like AutoDock Vina or Molegro Virtual Docker to perform the docking simulation.[21]
-
Pose Analysis: Analyze the top-scoring poses. Verify that the key interactions predicted by the pharmacophore model (e.g., hinge binding) are reproduced. The binding energy (kcal/mol) provides a quantitative estimate of affinity.
| Compound ID | Modification on Ethanol Side Chain | Predicted Binding Energy (kcal/mol) | Key H-Bond Interaction (Residue) |
| Lead-001 | -OH (Parent) | -7.8 | MET793 |
| Lead-002 | -OCH3 | -7.2 | MET793 |
| Lead-003 | -F | -8.1 | MET793 |
| Lead-004 | -NH2 | -8.5 | MET793, ASP855 |
3D-QSAR Analysis
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) build a statistical correlation between the 3D properties of molecules and their biological activity.[7][22]
While docking gives a score for a single pose, 3D-QSAR provides a comprehensive map that guides optimization.[14] It generates contour plots indicating where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity. For example, a CoMFA map might show a green polyhedron near the ethanol side chain, indicating that adding more bulky, sterically favored groups there will increase potency, providing a clear, visual roadmap for the medicinal chemist.
-
Data Set & Alignment: Use a dataset of quinazoline analogues with a wide range of IC50 values. Align all molecules based on a common substructure (the quinazoline core).
-
Field Calculation: Place each aligned molecule in a 3D grid and calculate the steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point.
-
PLS Analysis: Use Partial Least Squares (PLS) regression to build a mathematical model correlating the field values with the biological activities (pIC50).
-
Model Validation: Validate the model's predictive power using cross-validation (q²) and an external test set (r²_pred).[22]
-
Contour Map Visualization: Generate 3D contour maps to visualize regions where modifications would enhance or diminish activity.
Part 4: Experimental Validation: From Model to Molecule
Computational models are predictive tools that must culminate in experimental validation to have true value.[23] The pharmacophore hypothesis must be tested through the synthesis and biological evaluation of novel compounds.
Protocol 1: Focused Library Synthesis
Based on the insights from the pharmacophore, docking, and 3D-QSAR models, design a small, focused library of novel this compound analogues. A common synthetic route involves the condensation of anthranilic acid derivatives.[13][24] For instance, modifications predicted to be beneficial (e.g., adding a basic amine to the ethanol tail) should be prioritized for synthesis.
Protocol 2: In Vitro Biological Evaluation
-
Biochemical Kinase Assays:
-
Objective: To measure the direct inhibitory effect of the synthesized compounds on the target kinase.
-
Methodology: Use a method like Differential Scanning Fluorimetry (DSF) or a luminescence-based kinase assay to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[25] This provides a direct measure of target engagement.
-
-
Cell-Based Proliferation Assays:
-
Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.
-
Methodology: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on relevant cancer cell lines (e.g., A549 lung cancer cells for an EGFR inhibitor).[3][24] This confirms that the compound is cell-permeable and effective in a more complex biological system.
-
Caption: An integrated workflow for pharmacophore-guided drug discovery.
Conclusion
The exploration of the this compound pharmacophore is a multi-faceted process that seamlessly integrates computational prediction with experimental validation. By employing a dual-strategy approach to model generation, followed by rigorous in silico validation and targeted synthesis, research teams can significantly enhance the efficiency of the drug discovery pipeline. The resulting pharmacophore model serves not only as a filter for virtual screening but as a dynamic roadmap for lead optimization, guiding the rational design of potent and selective kinase inhibitors. This guide provides the foundational logic and actionable protocols for scientists to unlock the full therapeutic potential of the quinazoline scaffold.
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A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2024, June 30). Ukaaz Publications. Retrieved January 15, 2026, from [Link]
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Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
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3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE k-NEAREST NEIGHBOR MOLECULAR FI. (2010, August 15). Journal of Basic and Clinical Pharmacy. Retrieved January 15, 2026, from [Link]
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Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024, February 8). PubMed. Retrieved January 15, 2026, from [Link]
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3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations. (2021, December 14). MDPI. Retrieved January 15, 2026, from [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved January 15, 2026, from [Link]
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Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Dove Medical Press. Retrieved January 15, 2026, from [Link]
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SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. (n.d.). IJPPR. Retrieved January 15, 2026, from [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). MDPI. Retrieved January 15, 2026, from [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025, August 1). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Biological activities of recent advances in quinazoline. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed. Retrieved January 15, 2026, from [Link]
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2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Crystal Structure of 2-[4-(methyl-sulfan-yl)quinazolin-2-yl]-1-phenyl-ethanol. (2014, September 10). PubMed. Retrieved January 15, 2026, from [Link]
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Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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A Technical Guide to the Synthesis and Anticancer Evaluation of 2-(Quinazolin-4-ylamino)ethanol Analogs
Authored by: A Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its derivatives have demonstrated significant therapeutic impact, primarily through the inhibition of protein kinases crucial to tumor progression.[1][3] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of a specific, promising subclass: 2-(Quinazolin-4-ylamino)ethanol analogs. We will delve into the mechanistic rationale behind synthetic strategies, detail robust experimental protocols, and analyze the biological data that underscore the potential of these compounds as next-generation cancer therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core, a bicyclic aromatic heterocycle, has proven to be a versatile and "privileged" structure in drug discovery. Its ability to interact with multiple molecular targets, especially the ATP-binding sites of tyrosine kinases, has led to the successful development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1][4] These agents primarily target the Epidermal Growth Factor Receptor (EGFR) and have revolutionized the treatment of certain cancers, such as non-small-cell lung cancer (NSCLC).[4][5]
The fundamental mechanism of action for many quinazoline-based anticancer agents involves the inhibition of receptor tyrosine kinases (RTKs).[6] These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[6] In many cancers, RTKs are overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline derivatives can competitively bind to the ATP pocket of these kinases, preventing phosphorylation and subsequent activation of downstream signaling cascades.[1]
The this compound moiety represents a key pharmacophore. The quinazoline ring serves as the primary anchoring unit within the kinase domain, while the ethanol side chain provides a versatile point for modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on the strategic synthesis of analogs based on this core structure and their subsequent evaluation for anticancer efficacy.
Strategic Synthesis of this compound Analogs
The synthesis of this compound analogs typically follows a convergent strategy, culminating in the nucleophilic substitution of a 4-chloroquinazoline intermediate. This approach allows for the late-stage introduction of diverse functionalities, facilitating the rapid generation of a library of compounds for SAR studies.
2.1. Synthesis of the 4-Chloroquinazoline Intermediate
The cornerstone of this synthetic approach is the preparation of a substituted 4-chloroquinazoline. This is most commonly achieved from the corresponding quinazolin-4(3H)-one, which itself can be synthesized through several established methods.[7]
A prevalent method involves the reaction of an appropriately substituted anthranilic acid with formamide or a derivative, followed by chlorination.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one. A mixture of 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (10.0 eq) is heated at 180 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the quinazolinone product.
-
Step 2: Chlorination. The 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) is suspended in thionyl chloride (SOCl₂) (10.0 eq) with a catalytic amount of dimethylformamide (DMF). The mixture is refluxed for 3 hours. After cooling, the excess thionyl chloride is removed under reduced pressure. The residue is triturated with diethyl ether to yield the 4-chloro-6,7-dimethoxyquinazoline hydrochloride salt.
Causality: The use of a substituted anthranilic acid allows for the introduction of desired groups on the benzene ring portion of the quinazoline core. The chlorination step is crucial as the 4-chloro group is an excellent leaving group for the subsequent nucleophilic aromatic substitution.
2.2. Nucleophilic Substitution with 2-Aminoethanol Analogs
The final step in the synthesis involves the reaction of the 4-chloroquinazoline intermediate with 2-aminoethanol or its derivatives. This reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, at elevated temperatures.
Experimental Protocol: Synthesis of 2-((6,7-Dimethoxyquinazolin-4-yl)amino)ethanol
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, 2-aminoethanol (1.2 eq) is added.
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the product often precipitates out of the reaction mixture in high purity. Further purification can be achieved by recrystallization or column chromatography if necessary.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this compound analogs is highly dependent on the substitution pattern on both the quinazoline ring and the ethanol side chain. SAR studies are crucial for optimizing the lead compounds to enhance their potency and selectivity.[8][9]
3.1. Substitutions on the Quinazoline Ring
-
Positions 6 and 7: These positions are frequently substituted with small, lipophilic groups such as methoxy or ethoxy groups. These substitutions have been shown to enhance binding affinity to the ATP pocket of EGFR.[10] The presence of these groups can also improve the pharmacokinetic profile of the compounds.
-
Position 2: Modifications at the 2-position of the quinazoline core can significantly impact the compound's activity.[11] Introducing small alkyl or aryl groups can modulate the electronic properties of the ring system and influence interactions with the target protein.
3.2. Modifications of the 2-Aminoethanol Side Chain
The ethanol side chain at the 4-position is a key determinant of the compound's biological activity and can be modified to fine-tune its properties.
-
Hydroxyl Group: The terminal hydroxyl group is often crucial for activity, potentially forming hydrogen bonds within the active site of the target kinase.
-
Alkyl Substitutions: Introducing alkyl groups on the ethanol backbone can influence the compound's conformation and lipophilicity, which in turn can affect cell permeability and target engagement.
The relationship between structural modifications and anticancer activity is summarized in the following diagram:
Caption: Key structure-activity relationships for this compound analogs.
Biological Evaluation: From In Vitro Assays to Cellular Mechanisms
A comprehensive biological evaluation is essential to characterize the anticancer potential of the synthesized analogs. This typically involves a tiered approach, starting with in vitro cytotoxicity assays and progressing to more detailed mechanistic studies.
4.1. In Vitro Cytotoxicity Screening
The initial assessment of anticancer activity is performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[12][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Data Presentation: Cytotoxicity of Selected Analogs
| Compound | R¹ | R² | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| 1a | H | H | 15.2 ± 1.8 | 12.5 ± 1.3 |
| 1b | OCH₃ | H | 5.8 ± 0.7 | 4.1 ± 0.5 |
| 1c | OCH₃ | CH₃ | 2.1 ± 0.3 | 1.9 ± 0.2 |
| Gefitinib | - | - | 0.5 ± 0.1 | 0.8 ± 0.1 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting cytotoxicity results. Actual values would be derived from experimental data.
4.2. Mechanistic Studies
Compounds that exhibit potent cytotoxicity are further investigated to elucidate their mechanism of action. Key mechanistic studies include:
-
Kinase Inhibition Assays: To confirm that the compounds are targeting the intended protein kinases (e.g., EGFR, VEGFR), in vitro kinase inhibition assays are performed.[14][15]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution. Many kinase inhibitors induce cell cycle arrest at the G1/S or G2/M phase.[8]
-
Apoptosis Induction: Assays such as Annexin V-FITC/propidium iodide (PI) staining are used to assess whether the compounds induce programmed cell death (apoptosis).[2]
The following diagram illustrates the typical biological evaluation workflow:
Caption: Workflow for the biological evaluation of anticancer analogs.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel anticancer agents. The synthetic strategies outlined in this guide provide a robust framework for generating diverse libraries of analogs. Through systematic SAR studies and comprehensive biological evaluation, it is possible to identify compounds with improved potency, selectivity, and drug-like properties.
Future research in this area should focus on:
-
Overcoming Drug Resistance: A significant challenge in cancer therapy is the development of drug resistance.[1][5] Novel analogs should be designed and tested against resistant cancer cell lines.
-
Dual-Target Inhibitors: Designing compounds that can simultaneously inhibit multiple key signaling pathways (e.g., EGFR and VEGFR) is a promising strategy to achieve synergistic anticancer effects and combat resistance.[14][15]
-
Improving Pharmacokinetic Profiles: Optimization of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of lead compounds is crucial for their successful translation into clinical candidates.
By integrating rational drug design, efficient synthetic chemistry, and rigorous biological testing, the development of next-generation this compound-based anticancer drugs holds great promise for improving patient outcomes.
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Preliminary Screening of 2-(Quinazolin-4-ylamino)ethanol for Antimicrobial Effects: An In-depth Technical Guide
This guide provides a comprehensive framework for the preliminary in vitro evaluation of the antimicrobial properties of the novel compound, 2-(Quinazolin-4-ylamino)ethanol. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. This document will detail the synthesis, characterization, and a systematic approach to screening for antibacterial and antifungal activity, grounded in established methodologies and scientific rationale.
Introduction: The Promise of Quinazolines in Antimicrobial Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial effects.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[2][3] Quinazoline derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi, making them a fertile ground for the development of new therapeutics.[1][4][5]
This guide focuses on a specific, promising derivative: this compound. The introduction of an ethanolamine side chain at the 4-position of the quinazoline ring presents an intriguing modification that could influence the compound's solubility, cell permeability, and target interactions, potentially leading to enhanced antimicrobial efficacy. The systematic screening detailed herein will provide the foundational data to assess its potential as a lead compound for further development.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 4-chloroquinazoline with 2-aminoethanol.[6][7]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagent: To this solution, add 2-aminoethanol (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful incorporation of the ethanolamine side chain.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and further confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
In Vitro Antimicrobial Screening: A Multi-tiered Approach
A systematic screening process is essential to determine the antimicrobial spectrum and potency of this compound. This involves a series of well-established in vitro assays.
Selection of Test Microorganisms
A representative panel of clinically relevant microorganisms should be selected to assess the breadth of antimicrobial activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including a Methicillin-resistant strain, MRSA), Streptococcus pneumoniae.[4]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[4]
-
Fungi: Candida albicans, Aspergillus fumigatus.[5]
Quality control strains from recognized culture collections (e.g., ATCC) should be used to ensure the validity and reproducibility of the results.[8]
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a straightforward and widely used technique for the initial qualitative assessment of antimicrobial activity.[9][10][11]
-
Preparation of Inoculum: A standardized inoculum of each test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth.[12]
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates is uniformly inoculated with the prepared microbial suspension.[11][13]
-
Well Creation: Sterile wells (6-8 mm in diameter) are aseptically punched into the agar.[10][14]
-
Application of Test Compound: A defined concentration of this compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control (negative control) and a standard antibiotic (positive control) are also included.[11][15]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[10]
-
Observation and Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18][19] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[20][21][22][23][24][25]
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[21][24]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the wells.[16][24]
This quantitative data is crucial for comparing the potency of the test compound against different microorganisms and with standard antibiotics. The interpretation of MIC values should be guided by established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), where applicable.[26][27][28][29][30][31][32]
Data Presentation and Interpretation
For clarity and ease of comparison, the results of the antimicrobial screening should be presented in a structured format.
Table 1: Hypothetical Results of Agar Well Diffusion Assay
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
| Candida albicans | 15 |
| Positive Control (e.g., Ciprofloxacin) | 25 |
| Negative Control (Solvent) | 0 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Values
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
| Standard Antibiotic (e.g., Ciprofloxacin) | 1 |
Visualizing the Experimental Workflow
A clear visual representation of the experimental process enhances understanding and reproducibility.
Caption: Workflow for the preliminary antimicrobial screening of this compound.
Mechanistic Insights and Future Directions
While this preliminary screening does not elucidate the precise mechanism of action, the results can provide initial clues. Quinazoline derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase, dihydrofolate reductase, or bacterial cell wall synthesis.[1][3] Further studies, such as time-kill kinetics assays and investigations into the effects on macromolecular synthesis, would be necessary to probe the mechanism of this compound.
Promising results from this initial screen would warrant further investigation, including:
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
-
Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines and determine its selectivity index.
-
In Vivo Efficacy Studies: To assess the compound's antimicrobial activity in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen additional analogues to optimize potency and pharmacokinetic properties.
Conclusion
This technical guide outlines a robust and scientifically sound methodology for the preliminary in vitro screening of this compound for antimicrobial activity. By following these detailed protocols, researchers can generate reliable and reproducible data to evaluate the potential of this novel quinazoline derivative as a promising lead in the ongoing search for new and effective antimicrobial agents. The structured approach, from synthesis and characterization to quantitative antimicrobial testing, provides a solid foundation for subsequent stages of drug discovery and development.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Research. [Link]
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Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 2-(Quinazolin-4-ylamino)ethanol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Quinazolin-4-ylamino)ethanol, a valuable intermediate in medicinal chemistry and drug discovery. The 4-aminoquinazoline scaffold is a privileged structure known for its diverse biological activities.[1] This guide details a reliable method based on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with ethanolamine. We will delve into the mechanistic rationale behind the procedural steps, from reaction setup and execution to product purification and characterization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including several approved anticancer drugs like gefitinib and erlotinib.[2] The synthetic accessibility and the ability to readily functionalize the quinazoline ring system make it an attractive scaffold for developing novel bioactive molecules.
The target compound, this compound, is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted aromatic heterocycles.[3] The protocol described herein leverages the high reactivity of the C4 position of the quinazoline nucleus towards nucleophilic attack.
Reaction Scheme and Mechanism
The synthesis proceeds by reacting 4-chloroquinazoline with ethanolamine. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) generated in situ.
Overall Reaction:
Mechanistic Insight: The SNAr Pathway
The reaction follows a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[3]
-
Nucleophilic Attack: The nitrogen atom of ethanolamine, acting as the nucleophile, attacks the electron-deficient C4 carbon of the 4-chloroquinazoline ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion (a good leaving group), yielding the final product.
The regioselectivity of this reaction is a key feature. The C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. Computational studies and experimental evidence confirm that the transition state for the attack at C4 has a lower activation energy, making this substitution highly regioselective.[1][4]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| 4-Chloroquinazoline | C₈H₅ClN₂ | 5190-68-1 | 164.60 | ≥98% | Sigma-Aldrich |
| Ethanolamine | C₂H₇NO | 141-43-5 | 61.08 | ≥99% | Fisher Scientific |
| Triethylamine (TEA) | C₆H₁₅N | 121-44-8 | 101.19 | ≥99.5% | Merck |
| Isopropanol (IPA) | C₃H₈O | 67-63-0 | 60.10 | Anhydrous, ≥99.5% | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 110-54-3 | 86.18 | ACS Grade | VWR |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Reaction Setup
Causality Note: This reaction is sensitive to moisture, which can hydrolyze the starting material. Using an inert atmosphere (Nitrogen or Argon) and dry glassware is crucial for achieving a high yield.
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Place the flask in a heating mantle on a magnetic stirrer.
-
Establish a gentle flow of nitrogen through the apparatus.
Step-by-Step Synthesis
-
Reagent Addition:
-
To the reaction flask, add 4-chloroquinazoline (1.0 g, 6.08 mmol, 1.0 eq).
-
Add 30 mL of anhydrous isopropanol (IPA). Isopropanol is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.[5]
-
Begin stirring the mixture to form a suspension.
-
-
Nucleophile and Base Addition:
-
In a separate small beaker, mix ethanolamine (0.41 mL, 0.44 g, 7.30 mmol, 1.2 eq) and triethylamine (TEA) (1.02 mL, 0.74 g, 7.30 mmol, 1.2 eq).
-
Transfer this mixture to a dropping funnel and add it dropwise to the stirring suspension in the reaction flask over 10-15 minutes at room temperature.
-
Rationale: A slight excess of ethanolamine and TEA ensures the complete consumption of the limiting reactant (4-chloroquinazoline) and effectively neutralizes the generated HCl, preventing the protonation of the ethanolamine nucleophile which would render it unreactive.[5]
-
-
Reaction at Reflux:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for IPA) using the heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a developing solvent system (e.g., Ethyl Acetate/Hexane, 7:3 v/v). Spot the starting material and the reaction mixture. The reaction is complete when the spot corresponding to 4-chloroquinazoline has disappeared.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate should form upon cooling.
-
Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with a small amount of cold isopropanol (~5 mL) and then with cold water (~10 mL) to remove any unreacted starting materials and triethylamine hydrochloride salt.
-
Dry the crude product under vacuum.
-
Purification
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization and Validation
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 75-85% (after purification).
-
Melting Point (MP): Literature values can be used for comparison.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks for the quinazoline ring protons (typically in the δ 7.5-8.5 ppm range), two triplets for the -CH₂-CH₂- moiety, a broad singlet for the -NH- proton, and a triplet for the -OH proton.
-
¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to all unique carbon atoms in the molecule should be present.
-
Mass Spectrometry (MS-ESI): Expected m/z for [M+H]⁺ ≈ 190.09.
Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood by trained personnel.
-
4-Chloroquinazoline: Toxic if swallowed and causes serious eye damage and skin irritation.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[7][8]
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Confirm reaction completion with TLC. Extend reflux time if necessary.- Ensure reagents are of high purity and anhydrous. |
| Moisture in the reaction. | Use oven-dried glassware and an inert atmosphere. Use anhydrous solvents. | |
| Impure Product | Inefficient purification. | - Repeat recrystallization, ensuring slow cooling for better crystal formation.- Consider column chromatography if impurities persist. |
| Side reactions. | Ensure dropwise addition of the nucleophile to control the reaction exotherm. | |
| Product is an Oil/Gummy Solid | Presence of residual solvent or impurities. | - Triturate the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification.- Ensure the product is thoroughly dried under vacuum. |
References
-
Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Singh, A., & Goel, N. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one. RSC Advances, 5(30), 23547-23555. [Link]
-
Smith, M. D., & Golding, B. T. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(50), 13136-13149. [Link]
-
Silva, F. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Archiv der Pharmazie, 345(10), 800-811. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Sanchez-Jara, C., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]
-
UKCCSRC. (n.d.). Material Safety Data Sheets - Monoethanolamine. [Link]
-
El-Gendy, M. A. A. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 218-226. [Link]
-
El-Sayed, W. M., et al. (2009). Synthesis of Some New Quinazolin-4-one Derivatives and Evaluation of their Antimicrobial and Antiinflammatory Effects. Acta Pharmaceutica, 59(4), 453-465. [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ukccsrc.ac.uk [ukccsrc.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Characterizing 2-(Quinazolin-4-ylamino)ethanol in Kinase Inhibition Assays
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of biological processes. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[1] Within the arsenal of medicinal chemistry, the quinazoline ring system has emerged as a "privileged scaffold".[2][3] This heterocyclic structure is a key feature in numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib, which primarily target the epidermal growth factor receptor (EGFR).[4][5] The versatility of the quinazoline core allows for modifications that can confer high potency and selectivity against specific kinase targets.[2][6][7]
These application notes provide a comprehensive guide for researchers utilizing 2-(Quinazolin-4-ylamino)ethanol (CAS: 5423-59-6), a quinazoline derivative, in in vitro kinase inhibition assays. We will detail its physicochemical properties, provide step-by-step protocols for robust assay execution, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be broadly applicable for screening and profiling the inhibitory activity of this compound against a panel of protein kinases.
Compound Profile: this compound
This compound is an organic compound featuring the core quinazoline structure linked to an ethanolamine side chain.[8] This structure suggests potential interactions with the ATP-binding pocket of protein kinases, a common mechanism for quinazoline-based inhibitors.[9]
-
Chemical Formula: C₁₀H₁₁N₃O[8]
-
Molecular Weight: 189.21 g/mol [8]
-
Appearance: Typically a white to off-white solid.[8]
-
Solubility: While detailed solubility data is limited, its structure suggests solubility in polar organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][8] The ethanolamine moiety may also confer some aqueous solubility, but this should be empirically determined.[8]
The quinazoline scaffold is known to be the basis for inhibitors targeting a wide range of kinases, including receptor tyrosine kinases like VEGFR and EGFR, as well as cyclin-dependent kinases (CDKs).[10][11][12] Therefore, this compound is a prime candidate for screening against these and other important kinase families.
Principle of Luminescence-Based Kinase Assays
A common and highly sensitive method for measuring kinase activity is the detection of ATP consumption during the phosphotransferase reaction. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP being converted to ADP. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced, which is directly proportional to the kinase's activity.[1]
The workflow involves two main steps after the initial kinase reaction:
-
Stopping the Kinase Reaction & Depleting ATP: A reagent is added to terminate the enzymatic reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: A detection reagent is added to convert the newly produced ADP back into ATP, which then fuels a luciferase/luciferin reaction to generate a stable luminescent signal. The intensity of this light signal is directly correlated with the initial kinase activity.[1]
Experimental Protocols
PART 1: Reagent Preparation
1.1. Compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
1.2. Serial Dilution of Inhibitor:
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a concentration gradient for IC₅₀ determination. A 1:3 or 1:5 dilution series is common.
-
Senior Scientist's Note: It is critical to maintain a consistent, low percentage of DMSO in the final reaction volume (typically ≤1%) as higher concentrations can inhibit kinase activity. The serial dilution should be planned accordingly.
1.3. Kinase Assay Buffer:
-
A generic kinase buffer can be prepared, but always consult the manufacturer's data sheet for the optimal buffer for a specific kinase.
-
Example Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA).[1]
1.4. Control Inhibitor:
-
Prepare a stock solution of a broad-spectrum kinase inhibitor, such as Staurosporine, in DMSO. This will serve as a positive control for assay performance.
PART 2: Luminescence-Based Kinase Inhibition Assay Protocol
This protocol is adapted from standard luminescence-based methods like the ADP-Glo™ assay.[1] It is designed for a 384-well plate format, but volumes can be adjusted for 96-well plates.
Materials:
-
This compound and control inhibitor dilutions in DMSO.
-
Recombinant Kinase of interest and its specific peptide Substrate.
-
ATP solution (at a concentration near the Kₘ for the specific kinase, if known).
-
Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Plate Setup:
-
Add 25 nL of serially diluted this compound, control inhibitor, or 100% DMSO (for vehicle control) to the appropriate wells of a 384-well plate using an acoustic dispenser or manual pipettes.
-
-
Kinase Addition:
-
Prepare a solution of the kinase in Kinase Assay Buffer.
-
Add 2.5 µL of the kinase solution to each well.
-
Controls: Include "no kinase" wells that receive 2.5 µL of buffer instead of the kinase solution to determine background signal.
-
-
Inhibitor Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature.
-
Senior Scientist's Note: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is particularly important for inhibitors with slower binding kinetics.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer.
-
Add 2.5 µL of this mixture to all wells to start the reaction. The final reaction volume is 5 µL.
-
Gently mix the plate.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at 30°C or the kinase's optimal temperature. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Stop Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[1]
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a compatible plate reader.
-
PART 3: Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average background signal (from "no kinase" wells) from all other data points.
-
Normalize the data by defining the 100% activity level using the vehicle control (DMSO only) wells and the 0% activity level using the highest concentration of the control inhibitor (e.g., Staurosporine).
-
Calculate the percent inhibition for each concentration of this compound.
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is the concentration of the inhibitor that reduces kinase activity by 50%.[1]
-
Illustrative Data and Kinase Signaling Context
The inhibitory activity of this compound should be profiled against a panel of kinases to determine its potency and selectivity.
Table 1: Example Inhibitory Profile of this compound.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) [Control] |
|---|---|---|
| EGFR | 25 | 8 |
| VEGFR-2 | 45 | 6 |
| CDK2 | 850 | 15 |
| SRC | >10,000 | 20 |
This table presents hypothetical data for illustrative purposes.
Conclusion
These application notes provide a robust framework for evaluating the kinase inhibitory potential of this compound. By leveraging the sensitivity of luminescence-based assays and adhering to rigorous experimental design, including appropriate controls, researchers can accurately determine the potency (IC₅₀) and selectivity of this compound. The quinazoline scaffold is a proven pharmacophore, and a thorough characterization of derivatives like this compound is a critical step in the discovery of novel and effective kinase-targeted therapeutics.[2]
References
- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- In vitro kinase assay. Protocols.io.
- In vitro NLK Kinase Assay. PMC - NIH.
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery.
- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. PubMed.
- In vitro kinase assay. Bio-protocol.
- EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
- (PDF) In vitro kinase assay v1.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [No Source Found].
-
2-(Quinazolin-4-ylamino)-[2][13]benzoquinones as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2. PubMed.
- CAS 5423-59-6: this compound. CymitQuimica.
- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Tre
- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH.
- 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. Vulcanchem.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [No Source Found].
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 5423-59-6: this compound [cymitquimica.com]
- 9. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 2-(Quinazolin-4-ylamino)ethanol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-inflammatory properties of the compound 2-(Quinazolin-4-ylamino)ethanol. This document outlines detailed protocols for both in vitro and in vivo evaluation, grounded in established scientific principles and methodologies. The experimental design described herein is intended to provide a robust framework for elucidating the compound's potential therapeutic efficacy and mechanism of action in the context of inflammation.
Introduction: The Inflammatory Cascade and the Therapeutic Potential of Quinazolines
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central aspect of the inflammatory response is the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the expression of these inflammatory mediators.[4][5][6][7][8][9][10] The NF-κB pathway, in particular, is considered a prototypical pro-inflammatory signaling route.[6] Its activation leads to the transcription of numerous genes involved in the inflammatory response.[4][7][11] The MAPK pathways, including ERK, JNK, and p38, also play critical roles in transducing extracellular signals into cellular responses like inflammation.[5][9]
Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory effects.[12][13][14][15][16] Several quinazoline-based compounds have been investigated for their potential to modulate inflammatory pathways.[12][14] The compound this compound, with its distinct chemical structure, presents a promising candidate for investigation as a novel anti-inflammatory agent.[17] This guide provides a systematic approach to rigorously evaluate its anti-inflammatory potential.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial evaluation of this compound's anti-inflammatory properties is conducted using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for these studies.[2][3][18] These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimic an acute inflammatory response by producing key inflammatory mediators.[19][20][21]
Experimental Workflow: In Vitro Analysis
The following diagram illustrates the overall workflow for the in vitro assessment of this compound.
Caption: In Vitro Experimental Workflow.
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedure for culturing RAW 264.7 macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency to maintain exponential growth.
Protocol 2: Cell Viability Assay
It is crucial to determine the cytotoxic potential of this compound to ensure that any observed anti-inflammatory effects are not a result of cell death.[22][23][24][25] The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
| Concentration of this compound (µM) | Cell Viability (%) (Illustrative Data) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 90.7 ± 5.3 |
Table 1: Illustrative Cell Viability Data. Non-toxic concentrations should be used for subsequent anti-inflammatory assays.
Protocol 3: Measurement of Nitric Oxide (NO) Production
LPS stimulation of macrophages induces the expression of iNOS, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[2][18] The Griess assay is a simple and sensitive method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Method:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[26][27][28][29]
-
Method:
-
Collect the cell culture supernatants from cells treated as described in Protocol 3.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody, block the plate, add the supernatants and standards, followed by the detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
| Treatment | TNF-α (pg/mL) (Illustrative Data) | IL-6 (pg/mL) (Illustrative Data) |
| Control | < 20 | < 15 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + Compound (10 µM) | 1200 ± 90 | 850 ± 70 |
| LPS + Compound (25 µM) | 600 ± 50 | 400 ± 45 |
Table 2: Illustrative ELISA Data for Pro-inflammatory Cytokines.
Protocol 5: Western Blot Analysis of Key Inflammatory Proteins
Western blotting is used to determine the effect of this compound on the protein expression levels of key inflammatory mediators (iNOS and COX-2) and signaling proteins within the NF-κB and MAPK pathways.
-
Method:
-
Lyse the cells treated as in Protocol 3 with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control to normalize protein expression.
-
Signaling Pathway Analysis
The following diagram depicts the targeted inflammatory signaling pathways.
Caption: Targeted Inflammatory Signaling Pathways.
Part 2: In Vivo Assessment of Anti-inflammatory Activity
Following promising in vitro results, the anti-inflammatory efficacy of this compound should be evaluated in a relevant animal model of acute inflammation. The carrageenan-induced paw edema model in rodents is a classical and widely used assay for this purpose.[30][31][32][33][34][35][36]
Protocol 6: Carrageenan-Induced Paw Edema in Rats/Mice
This model assesses the ability of a compound to reduce acute inflammation.[30][33]
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
Experimental Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Carrageenan control (Vehicle + Carrageenan)
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan
-
Group 4-6: this compound (e.g., 10, 25, 50 mg/kg) + Carrageenan
-
-
Method:
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[33][36] The left hind paw receives an equal volume of saline.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
-
| Treatment Group | Paw Volume Increase (mL) at 3h (Illustrative Data) | % Inhibition of Edema |
| Carrageenan Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3 |
| Compound (25 mg/kg) | 0.52 ± 0.05 | 38.8 |
| Compound (50 mg/kg) | 0.41 ± 0.06 | 51.8 |
Table 3: Illustrative In Vivo Anti-inflammatory Activity Data.
Conclusion
The protocols detailed in these application notes provide a robust and systematic framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain valuable insights into the therapeutic potential of this compound. The data generated from these assays will be critical for guiding further preclinical and clinical development of this compound as a novel anti-inflammatory agent.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC, 3(4), 431-449. [Link]
-
Ménoret, A., & Vella, A. T. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2163. [Link]
-
Udegbunam, R. I., Udegbunam, S. O., & Muogbo, C. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 124-130. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Leng, S. X., McElhaney, J. E., Walston, J. D., Xie, D., Fedarko, N. S., & Kuchel, G. A. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The journals of gerontology. Series A, Biological sciences and medical sciences, 63(8), 879–884. [Link]
-
QIAGEN. (n.d.). ELISA Assays | Cytokine & Chemokine Assays. [Link]
-
Kumar, A., & Singh, A. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 5(4). [Link]
-
Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. [Link]
-
Shi, H., & Liu, H. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 11, 471. [Link]
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Kumar, S., & Sharma, P. C. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2012, 1-7. [Link]
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Application Notes & Protocols: Experimental Design for In Vivo Studies with 2-(Quinazolin-4-ylamino)ethanol
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] 2-(Quinazolin-4-ylamino)ethanol is a novel compound belonging to this class. While its specific biological profile is yet to be extensively characterized, its structural similarity to other biologically active quinazolines suggests potential therapeutic applications that warrant in vivo investigation.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting initial in vivo studies for this compound. This document emphasizes a scientifically rigorous and ethically sound approach to preclinical research, ensuring the generation of robust and reproducible data. The principles and protocols outlined here are intended to serve as a foundational framework, which should be adapted based on emerging in vitro data and the specific research question being addressed.
Part 1: Preclinical Experimental Design - Foundational Principles
A well-designed in vivo study is crucial for the successful translation of preclinical findings to clinical applications.[6][7] The following principles should be considered before initiating any animal experimentation.
Hypothesis-Driven Research
All in vivo studies should be designed to test a clear and specific hypothesis.[6] For this compound, this could be, for example: "this compound inhibits tumor growth in a murine xenograft model of non-small cell lung cancer" or "this compound reduces bacterial load in a murine model of MRSA infection." A well-defined hypothesis will guide the choice of animal model, experimental endpoints, and statistical analysis.
The 3Rs: Replacement, Reduction, and Refinement
Ethical considerations are paramount in animal research.[8][9][10][11] The principles of the 3Rs should be integrated into every aspect of the study design:
-
Replacement: When possible, non-animal methods (e.g., in vitro assays, in silico modeling) should be used to answer research questions.[9] In vivo studies should only be conducted when necessary to understand complex biological systems.
-
Reduction: The number of animals used should be minimized while still ensuring statistically significant results.[9] This can be achieved through careful experimental design, appropriate sample size calculations, and the use of modern imaging techniques that allow for longitudinal studies in the same animal.
-
Refinement: Experimental procedures should be optimized to minimize any pain, suffering, or distress to the animals.[9][10] This includes the use of appropriate anesthesia and analgesia, humane endpoints, and enriched housing conditions.
Choice of Animal Model
The selection of an appropriate animal model is critical for the relevance and translatability of the research findings.[12][13][14] For oncology studies, several options are available:
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[13][14] They are relatively inexpensive and easy to establish, making them suitable for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from patients into immunodeficient mice.[13][14] They are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop spontaneous tumors that mimic human cancers.[13][15] These models are valuable for studying tumor initiation, progression, and the interaction of the tumor with an intact immune system.
The choice of model will depend on the specific research question, the type of cancer being studied, and available resources.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing an effective dosing regimen.
-
Pharmacokinetics (PK): Preliminary PK studies should be conducted to determine the compound's half-life, bioavailability, and tissue distribution.[16] This information will inform the dosing route, frequency, and vehicle selection. While specific data for this compound is not available, studies on other quinazoline derivatives have shown variable oral bioavailability and predominant biliary excretion.[16]
-
Pharmacodynamics (PD): PD studies aim to understand the relationship between drug concentration and its pharmacological effect. This involves identifying biomarkers that can be used to assess target engagement and therapeutic efficacy.
Part 2: In Vivo Study Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound. These should be adapted and refined based on the specific experimental design. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[8][9]
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of this compound.[17][18][19][20]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Healthy, young adult mice or rats (e.g., C57BL/6 or BALB/c mice, Sprague-Dawley rats), 6-8 weeks old
-
Standard laboratory equipment for animal handling and dosing
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose levels.
-
Dose Administration: Administer a single dose of this compound to groups of animals (n=3-5 per group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection). Include a vehicle control group.
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) post-dosing.[17] Signs to monitor include changes in behavior, posture, activity, and respiratory rate.
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter for 14 days.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any organ abnormalities.
Data Analysis:
-
Determine the MTD, which is the highest dose that does not cause mortality or significant clinical signs of toxicity.
-
Record the incidence and severity of any observed toxicities.
In Vivo Efficacy Study: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice)
-
This compound
-
Vehicle
-
Standard surgical and animal handling equipment
Protocol:
-
Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. When cells reach the desired confluency, harvest and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Dosing: Administer this compound at one or more dose levels (below the MTD) to the treatment groups according to a predetermined schedule (e.g., daily, once every three days). Administer the vehicle to the control group.
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and body weight throughout the study.
-
Euthanasia and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment duration), euthanize the animals. Excise the tumors and weigh them. Collect blood and other tissues for further analysis (e.g., histology, biomarker analysis).
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of in vivo studies.
Table 1: Example of an Acute Toxicity Data Summary
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | None observed | +5.2 |
| 10 | 5 | 0/5 | None observed | +4.8 |
| 50 | 5 | 0/5 | Mild lethargy at 4h | +2.1 |
| 100 | 5 | 1/5 | Lethargy, piloerection | -3.5 |
| 200 | 5 | 3/5 | Severe lethargy, ataxia | -8.9 |
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft efficacy study.
Part 3: Scientific Integrity and Reproducibility
To ensure the trustworthiness and reproducibility of the research, the following practices should be implemented:
-
Blinding: Whenever possible, the investigators conducting the experiments and assessing the outcomes should be blinded to the treatment allocation.[21]
-
Randomization: Animals should be randomly assigned to treatment and control groups to minimize bias.[21]
-
Inclusion/Exclusion Criteria: Pre-defined criteria for including or excluding animals from the study should be established.
-
Statistical Analysis: The statistical methods to be used for data analysis should be determined before the start of the study.[6]
-
Data Reporting: The results should be reported in a transparent and comprehensive manner, following the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[11]
Conclusion
The in vivo evaluation of this compound represents a critical step in assessing its therapeutic potential. The application notes and protocols provided herein offer a robust framework for designing and executing these studies with scientific rigor and a commitment to animal welfare. By adhering to these principles, researchers can generate high-quality, reproducible data that will effectively guide the future development of this promising compound.
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Application Notes and Protocols for the Use of 2-(Quinazolin-4-ylamino)ethanol as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its prevalence stems from its ability to mimic the adenine moiety of ATP, making it an effective ATP-competitive inhibitor for a wide range of protein kinases.[3][4] This guide provides a comprehensive framework for the characterization and application of 2-(Quinazolin-4-ylamino)ethanol, a representative quinazoline-based small molecule, as a chemical probe. We will delve into the principles behind its use, from initial biochemical validation to cellular target engagement and downstream signaling analysis, offering field-proven insights and detailed protocols to empower your research.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Chemical Biology
Quinazoline derivatives have emerged as a "privileged" structural class in drug discovery due to their remarkable versatility in targeting various protein families.[2][5] Their primary utility lies in the inhibition of protein kinases, a family of enzymes that play a pivotal role in cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime therapeutic targets.[3][6]
This compound represents a fundamental quinazoline structure. The core quinazoline ring system provides the essential framework for binding to the ATP pocket of kinases. The ethanolamine side chain can influence solubility and may offer a potential vector for further chemical modification, such as the attachment of fluorophores or other tags for specialized applications.[8][9]
A "chemical probe" is a well-characterized small molecule that can be used to study the function of a specific protein in cells and organisms.[10][11] To qualify as a high-quality chemical probe, a compound must demonstrate potency, selectivity, and a well-defined mechanism of action.[11][12] This guide will walk you through the necessary experiments to validate this compound or similar quinazoline derivatives as chemical probes for your target of interest.
Initial Biochemical Characterization: In Vitro Kinase Assays
The first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. In vitro kinase assays are essential for establishing a baseline of activity.
Principle of the Assay
In vitro kinase assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.[6][13] A common method is to quantify the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.[6] The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
Luminescence-based ADP detection kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.[6]
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Data Presentation: Hypothetical IC50 Data for this compound
| Kinase Target | IC50 (nM) for this compound | Staurosporine IC50 (nM) (Positive Control) |
| Kinase A | 50 | 5 |
| Kinase B | 800 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 35 | 2 |
| Kinase E | 1,500 | 15 |
This table presents hypothetical data for illustrative purposes. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[6]
Cellular Target Engagement: Validating Intracellular Activity
Demonstrating that a chemical probe can bind to its intended target within the complex environment of a living cell is a critical validation step.[14][15] Cellular target engagement assays provide this crucial information.[14][16]
Principle of the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells and tissues.[14][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.[14] By heating cell lysates to a specific temperature, the unbound protein will denature and precipitate, while the ligand-bound fraction remains soluble. The amount of soluble protein can then be quantified, typically by Western blotting or other protein detection methods.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, antibodies, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) in the cell culture incubator.
-
-
Cell Lysis and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the lysates to a range of temperatures in a thermal cycler to determine the optimal melting temperature of the target protein.
-
For the dose-response experiment, heat all samples to the predetermined optimal temperature.
-
-
Sample Preparation for Analysis:
-
After heating, centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Prepare the samples for Western blot analysis by adding Laemmli sample buffer and boiling.[19]
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane and probe with a primary antibody specific for the target kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[19]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[19]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[19]
-
Plot the amount of soluble protein as a function of the compound concentration to generate a target engagement curve.
-
Visualizing the CETSA® Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).
Analysis of Downstream Signaling Pathways
A key application of a chemical probe is to elucidate the cellular function of its target. By inhibiting the target kinase, a probe should modulate the downstream signaling pathways regulated by that kinase. Western blotting is a widely used technique to assess changes in protein expression and phosphorylation status of downstream effectors.[19][21][22]
Principle of Western Blotting for Pathway Analysis
After treating cells with the chemical probe, cell lysates are prepared and subjected to Western blot analysis using antibodies that specifically recognize the total and phosphorylated forms of downstream signaling proteins.[19][21] A change in the phosphorylation status of these proteins upon treatment with the probe provides evidence of on-target activity and helps to map the signaling cascade.
Experimental Protocol: Western Blotting for Downstream Signaling
Materials:
-
Cell line with the signaling pathway of interest
-
This compound
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
SDS-PAGE gels, transfer membranes, and associated buffers
-
Primary antibodies (total and phospho-specific for downstream targets)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells if necessary to reduce basal phosphorylation levels.[19]
-
Treat the cells with this compound at various concentrations and for different time points.
-
Lyse the cells directly on the plate with lysis buffer.[20]
-
Scrape and collect the lysate, then clarify by centrifugation.[20]
-
-
Protein Quantification and Sample Preparation:
-
Gel Electrophoresis and Protein Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and apply the ECL reagent.[19]
-
Capture the chemiluminescent signal.[19]
-
-
Stripping and Reprobing (Optional):
-
To assess total protein levels, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK).
-
Visualizing a Hypothetical Signaling Pathway
Sources
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- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (315715-77-6) for sale [vulcanchem.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
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- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for Evaluating the Anti-Angiogenesis Activity of 2,4-Disubstituted Quinazoline Derivatives
Introduction: A Strategic Approach to Targeting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a fundamental process in both normal physiology and pathological conditions, most notably cancer.[1][2] Tumors beyond a size of 1-2 mm³ require their own blood supply to deliver oxygen and nutrients for continued growth and to provide a route for metastasis.[3] This dependency makes tumor angiogenesis a prime target for therapeutic intervention.[4]
Among the chemical scaffolds explored for anti-angiogenic activity, 2,4-disubstituted quinazolines have emerged as a particularly promising class.[3][5][6][7] Many of these derivatives function as potent inhibitors of key receptor tyrosine kinases (RTKs) that drive the angiogenic process. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of angiogenesis and a common target for these compounds.[8][9][10][11] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that promote endothelial cell proliferation, migration, and survival.[12][13]
Evaluating the anti-angiogenic potential of novel 2,4-disubstituted quinazoline derivatives requires a systematic, multi-tiered approach. A robust evaluation workflow moves logically from high-throughput in vitro assays that dissect specific cellular processes to more complex ex vivo and in vivo models that provide greater physiological relevance.[14][15] This guide provides detailed, field-proven protocols and the scientific rationale behind them, designed to build a comprehensive preclinical data package for a candidate compound.
Part 1: Primary Screening: In Vitro Cellular Assays
The initial phase of evaluation focuses on in vitro assays using endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs). These assays are advantageous for their reproducibility, scalability, and ability to isolate and quantify specific events in the angiogenic cascade.[14][16]
Endothelial Cell Proliferation & Cytotoxicity Assay
Expertise & Experience: The foundational step is to determine if a quinazoline derivative inhibits endothelial cell proliferation and, crucially, to distinguish a specific anti-proliferative effect from general cytotoxicity. An ideal anti-angiogenic agent should inhibit endothelial cell functions at concentrations that are not broadly toxic to other cell types. This protocol establishes the therapeutic window of the compound.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the 2,4-disubstituted quinazoline derivative (e.g., from 0.01 µM to 100 µM) in the appropriate medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Data Presentation: Representative IC₅₀ Values
| Compound | HUVEC Proliferation IC₅₀ (µM) | Non-Endothelial Cell Line (e.g., Fibroblast) IC₅₀ (µM) | Selectivity Index (Fibroblast IC₅₀ / HUVEC IC₅₀) |
| Vehicle | >100 | >100 | N/A |
| Compound X | 1.5 | 45.0 | 30 |
| Compound Y | 25.0 | 50.0 | 2 |
| Doxorubicin | 0.1 | 0.08 | 0.8 |
A higher selectivity index suggests a more specific effect on endothelial cells.
Endothelial Cell Migration Assay
Expertise & Experience: Cell migration is essential for endothelial cells to move into the perivascular space to form new vessel sprouts. The scratch (or wound healing) assay is a straightforward and widely used method to assess this process. It measures the collective, directional movement of a sheet of cells.
Protocol: Scratch (Wound Healing) Assay
-
Create Monolayer: Seed HUVECs in a 24-well plate and grow them to 90-100% confluency.
-
Create Scratch: Using a sterile 200 µL pipette tip, create a straight, clear "scratch" through the center of the monolayer in each well.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh, low-serum medium containing the test quinazoline derivative at a non-toxic concentration (e.g., below its IC₅₀ value determined previously). A pro-angiogenic factor like VEGF (e.g., 20 ng/mL) can be added to stimulate migration.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope with a camera.
-
Incubation & Imaging: Incubate the plate at 37°C. Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the closure rate in treated wells to the vehicle control.
Visualization: Workflow for Scratch Assay
Caption: The four-stage process of the CAM angiogenesis assay. [17]
Murine Matrigel Plug Assay
Expertise & Experience: This is the gold standard for quantifying in vivo angiogenesis. [2][18]A liquid Matrigel® solution, mixed with pro-angiogenic factors and the test compound, is injected subcutaneously into a mouse. [19]At body temperature, the Matrigel® forms a solid plug, which is then invaded by host endothelial and inflammatory cells, forming a new vascular network. [18] Protocol: Matrigel Plug Assay
-
Plug Preparation: On ice, mix high-concentration Matrigel® (approx. 10 mg/mL) with a pro-angiogenic factor (e.g., FGF-2 or VEGF) and the quinazoline derivative to be tested. Heparin is often included to stabilize the growth factors. Keep the mixture at 4°C to prevent premature gelling.
-
Subcutaneous Injection: Anesthetize the mouse (e.g., an immunodeficient nude mouse). Subcutaneously inject 0.5 mL of the Matrigel® mixture into the dorsal flank of the mouse. The liquid will form a solid plug in situ.
-
Incubation: Allow 7-14 days for vascularization of the plug to occur. The test compound can also be administered systemically during this period.
-
Plug Excision: Euthanize the mouse and carefully excise the Matrigel® plug.
-
Quantification: Angiogenesis can be quantified by two primary methods:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is directly proportional to the amount of blood and, therefore, the degree of vascularization. [20] * Immunohistochemistry (IHC): Fix, embed, and section the plug. Stain the sections with an antibody against an endothelial cell marker like CD31. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area. [21]
-
Part 3: Elucidating the Mechanism of Action
Identifying a compound's molecular target and confirming its effect on the associated signaling pathway is critical for rational drug development. For 2,4-disubstituted quinazolines, the primary hypothesis is often the inhibition of VEGFR-2 kinase activity. [9]
VEGFR-2 Kinase Inhibition Assay
Expertise & Experience: This is a cell-free, biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. It confirms that the compound engages its intended target. Commercial kits are widely available for this purpose.
Protocol: General Principle
-
Reaction Setup: In a microplate, recombinant human VEGFR-2 kinase is incubated with a specific peptide substrate, ATP, and the test quinazoline derivative at various concentrations.
-
Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: A detection antibody, often a europium-labeled anti-phosphotyrosine antibody, is added. The amount of phosphorylated substrate is then quantified, typically by time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar method.
-
Data Analysis: The results are used to calculate an IC₅₀ value for the inhibition of VEGFR-2 kinase activity, providing a direct measure of compound potency.
Western Blot Analysis of VEGFR-2 Signaling
Expertise & Experience: This cell-based assay validates that the compound inhibits VEGFR-2 signaling within the intact cellular machinery. It provides a bridge between the biochemical kinase assay and the functional cellular assays.
Protocol: Western Blotting
-
Cell Treatment: Culture HUVECs until they are sub-confluent. Serum-starve the cells for several hours to reduce basal signaling.
-
Inhibition and Stimulation: Pre-incubate the cells with the test quinazoline derivative for 1-2 hours. Then, stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Analysis: Quantify protein concentration (e.g., BCA assay), separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against:
-
Phospho-VEGFR2 (p-VEGFR2)
-
Total VEGFR2 (loading control)
-
Phospho-Akt and Total Akt (downstream pathway)
-
Phospho-ERK and Total ERK (downstream pathway)
-
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Densitometry is used to quantify the band intensities. A potent inhibitor will significantly reduce the levels of p-VEGFR2, p-Akt, and p-ERK upon VEGF stimulation, without affecting the total protein levels.
Visualization: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by a 2,4-disubstituted quinazoline derivative. [9][12]
Conclusion
The evaluation of 2,4-disubstituted quinazoline derivatives as anti-angiogenesis agents is a multi-faceted process that requires a carefully planned sequence of assays. This guide outlines a robust workflow, starting from high-throughput in vitro screens for effects on endothelial cell proliferation, migration, and tube formation, and progressing to physiologically relevant in vivo models like the CAM and Matrigel plug assays for validation. Finally, mechanistic studies such as kinase assays and Western blotting are essential to confirm the molecular target and its downstream effects. By systematically applying these protocols, researchers can build a comprehensive and compelling data package to identify and advance promising anti-angiogenic drug candidates for cancer therapy.
References
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Auerbach, R., et al. (2003). Angiogenesis Assays: A Critical Review of Current Techniques. Critical Reviews in Toxicology. [Link]
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DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. [Link]
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Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology. [Link]
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Khattab, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
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Patel, S. B., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Dou, F., et al. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Cancer Medicine. [Link]
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Auerbach, R., et al. (2000). Angiogenesis assays: problems and pitfalls. Cancer and Metastasis Reviews. [Link]
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Nucera, S., et al. (2011). Assessment methods for angiogenesis and current approaches for its quantification. International Journal of Molecular Sciences. [Link]
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Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]
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Nicosia, R. F., & Madri, J. A. (2001). Angiogenesis Assays. IntechOpen. [Link]
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Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine. [Link]
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Arnaoutova, I., & Kleinman, H. K. (2010). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. CSH Protocols. [Link]
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Wang, W., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules. [Link]
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Lamdan, H., et al. (2024). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. [Link]
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Wang, W., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. MDPI. [Link]
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ResearchGate. (2024). Troubleshooting tube formation assay on Matrigel?. ResearchGate. [Link]
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KOLAIDO. (2020). Angiogenesis Quantification Made Easy. KOLAIDO. [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
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Liu, W., et al. (2013). A novel four-step system for screening angiogenesis inhibitors. Oncology Letters. [Link]
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Mahdy, H. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]
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Merck Millipore. Endothelial Cell Tube Formation Angiogenesis Assay. Sigma-Aldrich. [Link]
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ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. ibidi. [Link]
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Creative Bioarray. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]
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Al-Suhaimi, E. A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
-
Dimova, E. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]
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Luo, T., et al. (2023). Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies. Journal of Visualized Experiments. [Link]
-
Browne, S., et al. (2020). Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells. International Journal of Molecular Sciences. [Link]
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ResearchGate. (2024). In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. ResearchGate. [Link]
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Teleanu, R. I., et al. (2019). Trends and Challenges in Tumor Anti-Angiogenic Therapies. Journal of Clinical Medicine. [Link]
-
Creative Bioarray. Matrigel Plug Angiogenesis Assay. Creative Bioarray. [Link]
-
van der Kwast, R. V., et al. (2017). In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. Mediators of Inflammation. [Link]
-
Corning Life Sciences. (2010). Methods for Implantation of Corning® Matrigel® Matrix into Mice and Tissue Fixation. Corning. [Link]
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Measuring the Anticancer Potential: A Detailed Protocol for Assessing Quinazoline Derivative Cytotoxicity using the MTT Assay
Introduction: The Rationale for Cytotoxicity Profiling of Quinazoline Derivatives
Quinazoline derivatives represent a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their extensive pharmacological activities, notably their anticancer properties.[1] Many compounds from this class exert their effects by targeting and inhibiting crucial signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] Given the therapeutic potential of novel quinazoline analogues, a precise and reproducible method to quantify their cytotoxic effects is paramount in the early stages of drug discovery.
This application note provides a comprehensive, step-by-step protocol for determining the cytotoxicity of quinazoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This well-established colorimetric assay serves as a reliable and efficient method for assessing cell metabolic activity, which in turn is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle of the MTT Assay: A Measure of Mitochondrial Vigor
The MTT assay's principle is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by metabolically active cells. This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, which is located in the mitochondria.[2] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[2] When cells are exposed to a cytotoxic agent like a quinazoline derivative, a decrease in metabolic activity leads to reduced formazan production, which can be quantified spectrophotometrically. The resulting data enables the generation of dose-response curves and the calculation of the IC50 value, the concentration of the compound that inhibits 50% of cell growth compared to untreated controls.[3]
Visualizing the MTT Assay Workflow
The following diagram illustrates the key stages of the MTT assay, from cell seeding to data acquisition.
Caption: A flowchart of the MTT assay protocol.
Detailed Protocol for Cytotoxicity Assessment
This protocol is optimized for adherent cell lines cultured in 96-well plates. Modifications may be necessary for suspension cells or different plate formats.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., A549, MCF-7, HeLa). Ensure cells are in the logarithmic growth phase.[4]
-
Quinazoline Derivatives: Stock solutions of test compounds, typically dissolved in sterile Dimethyl Sulfoxide (DMSO).
-
Culture Medium: Recommended medium for the specific cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Anhydrous DMSO is commonly used.[5]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.[6]
-
Multichannel pipette.
-
Inverted microscope.
-
Experimental Procedure
Day 1: Cell Seeding
-
Cell Preparation: Harvest cells from a sub-confluent culture flask using trypsin. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density. This needs to be determined for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[7] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Edge Effect Mitigation: To minimize the "edge effect," where wells on the perimeter of the plate evaporate more quickly, fill the outer wells with 100 µL of sterile PBS.[7]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume exponential growth.[5]
Day 2: Treatment with Quinazoline Derivatives
-
Compound Dilution: Prepare serial dilutions of the quinazoline derivatives in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[4] Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of your quinazoline derivatives (and controls) to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
Day 3/4/5: MTT Assay and Data Collection
-
Microscopic Examination: Before adding the MTT reagent, observe the cells under a microscope to check for morphological changes, signs of toxicity, or contamination.[2]
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom. For suspension cells, centrifugation of the plate is required before aspirating the supernatant.
-
Add Solubilizing Agent: Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shaking: Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan, resulting in a homogenous purple solution.[8]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and DMSO, but no cells) from all other readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.
-
IC50 Determination: The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis, often performed with software like GraphPad Prism or Microsoft Excel.[9][10]
Self-Validating Systems: Essential Controls for a Trustworthy Assay
To ensure the reliability and accuracy of your results, the inclusion of proper controls is non-negotiable.
| Control Type | Purpose | Implementation |
| Untreated Control | Represents 100% cell viability; baseline for comparison. | Cells cultured in medium only. |
| Vehicle Control | Accounts for any potential effects of the solvent (e.g., DMSO) used to dissolve the quinazoline derivatives. | Cells treated with the highest concentration of DMSO used in the experiment. |
| Positive Control | A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly and the cells are responsive to toxic stimuli. | Cells treated with a known cytotoxic drug at a concentration expected to induce significant cell death. |
| Blank Control | Measures background absorbance from the medium, MTT, and solubilizing agent. | Wells containing only culture medium, MTT reagent, and DMSO (no cells). |
| Compound Interference Control | Checks if the quinazoline derivative directly reacts with the MTT reagent. | Wells containing medium, MTT, DMSO, and the test compound at various concentrations (no cells).[11] |
Troubleshooting Common MTT Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Fill outer wells with sterile PBS to maintain humidity.[4][7] |
| Low Absorbance Signal | Insufficient cell number; Short incubation time with MTT; Cells are not healthy. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Use cells in the logarithmic growth phase.[4][7] |
| High Background Absorbance | Microbial contamination; Interference from phenol red or serum in the medium. | Regularly check for contamination. Use phenol red-free and serum-free medium during the MTT incubation step. |
| Incomplete Formazan Dissolution | Insufficient solubilization time or volume; Formazan crystals are too dense. | Increase shaking time or use gentle pipetting to aid dissolution. Ensure the correct volume of DMSO is added. |
| Increased Absorbance with Higher Compound Concentration | The compound may be directly reducing the MTT reagent or stimulating cell metabolism at low doses. | Run a cell-free control with the compound and MTT to check for chemical interference.[11] Observe cell morphology for signs of stress. |
Conclusion: A Robust Tool in Anticancer Drug Discovery
The MTT assay, when performed with meticulous attention to detail and the appropriate controls, is a powerful tool for the primary screening of quinazoline derivatives for cytotoxic activity. It provides quantitative data that is essential for ranking compounds, understanding dose-dependent effects, and guiding further mechanistic studies. By following the detailed protocol and troubleshooting guide presented in this application note, researchers can generate reliable and reproducible data, accelerating the journey of promising quinazoline candidates from the lab to potential clinical applications.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Sadeghi, M., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 23(24), 15837. Retrieved from [Link]
-
Galaxy.ai. (2024). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Casey, A., et al. (2010). Particle-induced artifacts in the MTT and LDH viability assays. Analytical Biochemistry, 402(1), 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Quinazolin-4-ylamino)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Quinazolin-4-ylamino)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the purity of your final product.
Reaction Overview
The synthesis of this compound is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. The primary pathway involves the reaction of a 4-substituted quinazoline, typically 4-chloroquinazoline, with 2-aminoethanol. The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride leaving group.
The general reaction is as follows:
4-Chloroquinazoline + 2-Aminoethanol → this compound + HCl
The reaction is often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which can protonate the starting amine and halt the reaction.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The quinazoline ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The C4 position is particularly reactive.[1][2] The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The amino group of 2-aminoethanol attacks the C4 carbon of 4-chloroquinazoline, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group.
This regioselectivity for the C4 position over other positions (like C2) is well-documented and is driven by the lower activation energy required for the nucleophilic attack at this site.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
❓ Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common issue that can typically be traced back to one of several key factors. Let's break down the potential causes and solutions.
-
Cause A: Inactive Nucleophile/Scavenged Reagent
-
Explanation: The reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid will protonate the amino group of 2-aminoethanol, forming an ammonium salt. This salt is no longer nucleophilic and cannot attack the quinazoline ring.
-
Solution: Introduce a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[2][4] Use a slight excess (1.1 to 1.5 equivalents) relative to the 4-chloroquinazoline.
-
-
Cause B: Insufficient Reaction Temperature or Time
-
Explanation: Nucleophilic aromatic substitutions, while often favorable, require sufficient activation energy. Room temperature may not be adequate to achieve a reasonable reaction rate.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent like isopropanol, ethanol, or dioxane is a standard procedure.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 12 hours.[4][5]
-
-
Cause C: Inappropriate Solvent
-
Explanation: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. It should also be polar enough to facilitate the formation of the charged Meisenheimer intermediate.
-
Solution: Polar aprotic solvents like DMF or DMSO can be effective, as can polar protic solvents like ethanol and isopropanol.[4][5] Ethanol and isopropanol are often preferred as the product may precipitate upon cooling, simplifying isolation.[4]
-
-
Cause D: Poor Quality of Starting Materials
-
Explanation: 4-chloroquinazoline can hydrolyze back to quinazolin-4(3H)-one if exposed to moisture over time. Ensure your starting materials are pure and anhydrous.
-
Solution: Check the purity of your 4-chloroquinazoline via melting point or NMR spectroscopy. If necessary, it can be synthesized fresh by chlorinating quinazolin-4(3H)-one with reagents like POCl₃ or a combination of triphenylphosphine and trichloroisocyanuric acid.[6][7] Ensure your 2-aminoethanol and solvent are dry.
-
❓ Question 2: My final product is impure. I see multiple spots on my TLC plate. What are the potential side products and how can I avoid them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired compound. Here are the most common impurities and strategies to mitigate them.
-
Side Product A: Unreacted 4-Chloroquinazoline
-
Explanation: This indicates an incomplete reaction. It can also arise if your 2-aminoethanol is used in a substoichiometric amount.
-
Avoidance Strategy: Use a slight excess of 2-aminoethanol (1.1 to 1.2 equivalents) to ensure the complete consumption of the limiting reagent, 4-chloroquinazoline. Ensure reaction conditions (temperature, time) are optimized for full conversion as discussed above.
-
-
Side Product B: Quinazolin-4(3H)-one
-
Explanation: This is the hydrolysis product of 4-chloroquinazoline. Its presence suggests that there was water in your reaction mixture.
-
Avoidance Strategy: Use anhydrous solvents and reagents. If necessary, dry your solvent over molecular sieves before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Side Product C: Disubstituted Products (e.g., reaction at the hydroxyl group)
-
Explanation: While the amino group of 2-aminoethanol is significantly more nucleophilic than the hydroxyl group, under harsh conditions or with a very strong base, the hydroxyl group could be deprotonated and subsequently react. However, this is generally not a major competing pathway under standard conditions. A more likely, though still minor, side reaction could involve the product acting as a nucleophile itself.
-
Avoidance Strategy: Stick to the recommended reaction temperatures and avoid excessively strong bases. The optimized protocols for this type of SNAr reaction are generally selective for the amino group.[5]
-
❓ Question 3: I'm having difficulty isolating and purifying my product. What is the best approach?
Answer: this compound is a white to off-white solid that is soluble in polar solvents.[8] Effective purification relies on exploiting its physical properties.
-
Isolation Strategy 1: Precipitation and Filtration
-
Explanation: If the reaction is performed in a solvent like ethanol or isopropanol, the product often crystallizes or precipitates out of the solution as it cools, especially after the reaction mixture is diluted with water.[5]
-
Protocol: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. If no solid has formed, slowly add cold water or an anti-solvent like hexane while stirring until a precipitate forms. Collect the solid by vacuum filtration, wash it with cold solvent (e.g., a water/ethanol mixture) to remove soluble impurities, and then wash with a non-polar solvent like diethyl ether or hexane to aid in drying.
-
-
Purification Strategy 2: Recrystallization
-
Explanation: This is the most common method for purifying solid organic compounds. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.
-
Protocol: Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol, isopropanol, or an ethanol/water mixture.[9] Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Purification Strategy 3: Column Chromatography
-
Explanation: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative.
-
Protocol: Choose an appropriate solvent system (eluent). A good starting point is a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane. The polarity can be gradually increased to elute the product. Given the polar nature of the product, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent may be necessary. Monitor the fractions by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism driving this reaction? A: The synthesis is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored because the quinazoline ring is electron-deficient, making it susceptible to attack by nucleophiles. The presence of nitrogen atoms in the pyrimidine ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][10]
Q: Why is the C4 position of the quinazoline ring the primary site of attack? A: Theoretical and experimental studies have shown that the C4 position of 2,4-dichloroquinazoline is more electrophilic and its molecular orbitals have a greater contribution to the LUMO (Lowest Unoccupied Molecular Orbital) compared to the C2 position.[2] This results in a lower activation energy for nucleophilic attack at C4, making it the kinetically favored site for substitution under mild to moderate conditions.[1][2]
Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside your starting material (4-chloroquinazoline). Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate or 1:1 Dichloromethane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates that the reaction is progressing.
Q: What are the critical safety precautions for this synthesis? A:
-
4-Chloroquinazoline: It is an irritant. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
2-Aminoethanol: It is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable. Do not use them near open flames. Ensure proper ventilation.
-
Bases: Reagents like TEA and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq).
-
Add a suitable anhydrous solvent, such as isopropanol or absolute ethanol (approx. 10-15 mL per gram of 4-chloroquinazoline).[4]
-
Under stirring, add 2-aminoethanol (1.2 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.[2]
-
Attach the condenser and place the flask in a heating mantle or oil bath.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (for ethanol, ~78°C; for isopropanol, ~82°C).
-
Maintain reflux with vigorous stirring for 4-8 hours.
-
Monitor the reaction's progress periodically by TLC until the 4-chloroquinazoline spot is no longer visible.
Step 3: Product Isolation and Purification
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 5-10 times the reaction volume) while stirring. A precipitate should form.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude solid from hot ethanol.
Data Summary: Reaction Condition Variables
The following table summarizes key variables and their typical impact on the reaction outcome, based on established optimization principles for SNAr reactions.[5]
| Parameter | Options | Typical Effect on Yield/Purity | Rationale |
| Solvent | Ethanol, Isopropanol, Dioxane, DMF | High yields in polar solvents. Isopropanol/Ethanol can allow for product precipitation. | Polar solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.[2] |
| Base | DIPEA, Triethylamine (TEA), K₂CO₃ | Essential for high yield. DIPEA and TEA are organic-soluble; K₂CO₃ is a solid base. | Neutralizes the HCl byproduct, preventing protonation and deactivation of the 2-aminoethanol nucleophile.[5] |
| Temperature | Room Temp, 60°C, 80°C, Reflux | Yield generally increases significantly with temperature up to reflux. | Provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.[5] |
| Reaction Time | 2h, 4h, 8h, 12h | Yield increases with time until completion; prolonged heating can lead to side products. | Sufficient time is needed for the reaction to go to completion. Monitor by TLC to find the optimum time. |
| Stoichiometry | 1.0-1.5 eq. of 2-aminoethanol | A slight excess (1.1-1.2 eq.) of the amine ensures full consumption of 4-chloroquinazoline. | Drives the reaction to completion according to Le Châtelier's principle. |
Visualizations
SNAr Reaction Mechanism
Caption: Figure 1: SNAr Mechanism for this compound Synthesis.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Decision Tree
Caption: Figure 3: Troubleshooting Decision Tree.
References
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Chemistry Stack Exchange. [Link]
-
Goel, N., & Kumar, V. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 39(6), 4554-4565. [Link]
-
de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 345. [Link]
-
Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(46), 10427-10443. [Link]
-
Nucleophilic aromatic substitution. (2023). In Wikipedia. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 899. [Link]
-
Jaware, J., & Borhade, S. (2015). Synthesis of Novel N-{[2-(Morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 67-70. [Link]
-
Chen, Y.-L., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules, 27(19), 6296. [Link]
-
Shi, D.-Q., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 96. [Link]
-
de Oliveira, C. S., et al. (2022). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 27(15), 4991. [Link]
-
Al-Deeb, O. A., & Al-Abdullah, N. G. (2009). Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects. Saudi Pharmaceutical Journal, 17(3), 251-259. [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]
-
Ramalho, S. D., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 116-125. [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
-
Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Letters in Drug Design & Discovery, 5(2), 102-109. [Link]
- EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. (2007).
-
De Jonghe, S., et al. (2021). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 26(23), 7309. [Link]
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Technical Support Center: Crystallization of 2-(Quinazolin-4-ylamino)ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the crystallization of 2-(Quinazolin-4-ylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific principles and practical methodologies required to overcome common challenges in obtaining high-quality crystalline material.
The ability to reliably crystallize this compound, a bioactive molecule with a quinazoline core, is a critical step in its purification, characterization, and formulation.[1] The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors on the molecule suggests complex interactions with solvents that can be leveraged for successful crystallization.[1] This guide synthesizes fundamental crystallization theory with practical, field-proven techniques to help you navigate these complexities.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the "what to do" and the "why it works."
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid (the "oil") rather than as a solid crystal.[2][3] This is a common problem driven by excessively high supersaturation, where the concentration of the solute far exceeds its solubility limit, making it kinetically easier for the compound to form a disordered liquid phase than an ordered crystal lattice.[3] Molecules with flexible structures or multiple hydrogen bonding sites can be particularly prone to this phenomenon.[4]
Causality and Strategic Solutions:
The primary driver for oiling out is generating supersaturation too quickly.[2][3] Your goal is to slow down this process to keep the system within the "metastable zone"—the region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals is favored.[2]
Step-by-Step Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation Generation:
-
Cooling Crystallization: Decrease the cooling rate significantly. A slow, linear ramp or a stepwise cooling profile allows the system to equilibrate and favors controlled crystal growth.[3]
-
Anti-Solvent Crystallization: Add the anti-solvent much more slowly. Also, consider adding it at a slightly elevated temperature to avoid creating localized pockets of very high supersaturation.[3]
-
-
Decrease Solute Concentration: Start with a more dilute solution. While this may reduce the overall yield, it is a straightforward way to avoid reaching the critical supersaturation level where oiling occurs.[3] You can later optimize for yield once the oiling issue is resolved.
-
Implement a Seeding Strategy: Seeding is a powerful technique to bypass the energy barrier of primary nucleation.[2][3]
-
Cool your saturated solution to a point where it is only moderately supersaturated (within the metastable zone).
-
Add a small amount (0.1-1% by weight) of previously obtained crystals (seed crystals).
-
Continue the slow cooling process. The seed crystals provide a template for growth, consuming supersaturation in an orderly fashion and preventing the formation of oil.[2]
-
-
Re-evaluate Your Solvent System: The choice of solvent is critical.[5] A solvent in which the compound is excessively soluble can require extreme conditions (e.g., very low temperatures or large volumes of anti-solvent) to induce crystallization, promoting oiling out.[3] Conduct a new solvent screen (see FAQ Q2) to find a system with more moderate solubility.
Q2: I'm getting very fine needles or a microcrystalline powder, which is difficult to filter and handle. How can I grow larger, more robust crystals?
A2: Controlling Crystal Size and Morphology
Crystal morphology (shape) and size are direct consequences of the interplay between nucleation and growth kinetics.[6][7] When the level of supersaturation is high, the rate of nucleation (the formation of new crystal nuclei) can dominate over the rate of growth.[6] This leads to the simultaneous formation of a large number of small crystals.[6][8] To obtain larger crystals, you must create conditions that favor crystal growth over nucleation.
Strategies for Improving Crystal Habit:
-
Minimize Supersaturation: As with preventing oiling out, the key is to operate at a lower level of supersaturation.[6][9]
-
Slow down the crystallization process (slower cooling, slower anti-solvent addition, or slower solvent evaporation).[10] This gives molecules more time to diffuse and incorporate correctly into the lattice of a growing crystal rather than forming new nuclei.
-
Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This reduces the overall supersaturation level upon cooling.[10]
-
-
Optimize Agitation: Mixing affects heat and mass transfer. While agitation is necessary for homogeneity, excessively high stirring rates can increase secondary nucleation (where new crystals form from collisions between existing crystals) and lead to smaller particles. Experiment with reducing the agitation speed once crystal growth has initiated.
-
Solvent Selection: The solvent can profoundly influence crystal shape.[11] Solvents that interact strongly with specific crystal faces can inhibit growth in those directions, leading to different habits (e.g., plates instead of needles). Trying different solvents or solvent mixtures can often lead to a more desirable crystal morphology.
Q3: My crystallization is inconsistent. Sometimes it works perfectly, and other times I get oil, a different crystal form, or no product at all. How can I make the process more robust?
A3: Achieving Process Control and Reproducibility
Batch-to-batch inconsistency is typically due to uncontrolled variables. Crystallization is sensitive to a range of factors, and minor, unintentional changes can lead to vastly different outcomes.[12]
Key Variables to Standardize:
-
Purity of Starting Material: The presence and concentration of impurities can dramatically affect crystallization.[13][14] Impurities can inhibit nucleation, favor the formation of a metastable polymorph, or even act as templates for an undesired form.[14] Ensure the purity of your this compound is consistent for each batch.
-
Precise Procedural Control:
-
Temperature: Use a controlled cooling bath or reactor to ensure the cooling profile is identical every time. Do not rely on simply placing a flask in a freezer.
-
Addition Rates: If using an anti-solvent, use a syringe pump for precise, reproducible addition.
-
Volumes: Use calibrated equipment to ensure solvent and anti-solvent volumes are exact.
-
-
Polymorphism: Your compound may exist in multiple crystalline forms, or polymorphs.[15][16] These different forms can have different stabilities and may appear under slightly different conditions (e.g., a different cooling rate or the presence of a trace impurity).[12] The appearance of an "unexpected" form is a common source of inconsistency. It is crucial to characterize the solid form from each batch (e.g., using X-ray Powder Diffraction - XRPD) to identify and control the desired polymorph.[15][17]
-
Seeding: A robust crystallization process often relies on a consistent seeding protocol. This eliminates the stochastic (random) nature of primary nucleation and ensures the crystallization begins the same way every time, leading to the desired crystal form and particle size.[3]
| Troubleshooting Summary | Primary Cause | Key Solutions |
| Oiling Out | High supersaturation | Slow down cooling/anti-solvent addition; use less solute; implement seeding.[2][3] |
| Small Crystals/Needles | Nucleation rate >> Growth rate | Slow down crystallization; reduce supersaturation; try different solvents.[6][9][10] |
| Inconsistency | Uncontrolled variables | Standardize starting material purity; precisely control process parameters; investigate polymorphism; use a consistent seeding protocol.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for crystallizing this compound?
A1: The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. Based on its structure, which includes polar amino and hydroxyl groups, this compound is expected to be soluble in polar solvents.[1]
A systematic screening process is the most effective way to identify the best solvent or solvent system.[5][18][19] You are looking for a solvent that produces a good crystalline solid upon cooling and demonstrates a significant change in solubility with temperature.
Q2: How do I perform a systematic solvent screening experiment?
A2: A small-scale, parallel screening approach is efficient.
Experimental Protocol: Solvent Screening
-
Preparation: Place a small, accurately weighed amount of your compound (e.g., 10-20 mg) into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the list below, dropwise, until the solid dissolves at room temperature. Note the approximate solubility. If it is highly soluble at room temperature, that solvent is likely unsuitable for cooling crystallization but may be useful as the "good" solvent in an anti-solvent system.
-
Heating: For solvents where the compound is poorly soluble at room temperature, gently heat the vials while adding more solvent until the solid fully dissolves. Record the volume of solvent used.
-
Cooling: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator or freezer.
-
Observation: Observe the vials for crystal formation. Note the quality of the crystals (e.g., well-formed prisms, fine needles, amorphous powder) and the relative yield (estimated by eye).
| Solvent Class | Example Solvents (in order of decreasing polarity) | Potential Use |
| Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | Primary solvent for cooling crystallization. |
| Polar Aprotic | Acetonitrile (ACN), Acetone, Ethyl Acetate (EtOAc) | Primary solvent or co-solvent. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Co-solvent or anti-solvent. |
| Hydrocarbons | Heptane, Toluene | Typically used as anti-solvents. |
This screening will help you identify promising candidates for cooling crystallization, anti-solvent crystallization (a soluble solvent paired with an insoluble one), or vapor diffusion methods.[20][21]
Q3: What is polymorphism, and why is it critical for a potential pharmaceutical compound?
A3: Polymorphism is the ability of a solid compound to exist in more than one crystal structure or form.[12][16][17] These different forms, called polymorphs, contain the same molecule but are packed differently in the crystal lattice.[22]
This phenomenon is critically important in drug development because different polymorphs can have significantly different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts a drug's bioavailability—the rate and extent to which it becomes available at the site of action.[22]
-
Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form could convert to the more stable form during storage, potentially altering the drug's efficacy and shelf life.[17]
-
Mechanical Properties: Properties like flowability and compressibility are important for manufacturing solid dosage forms like tablets.[15]
For a compound like this compound, it is essential to identify if multiple polymorphs exist and to develop a crystallization process that reliably produces the desired, most stable form.[17]
Q4: How can trace impurities impact my crystallization process?
A4: Even small amounts of impurities can have a disproportionately large effect on crystallization.[23]
-
Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, leading to wider metastable zones or complete failure to crystallize.
-
Polymorph Control: Impurities can act as templates, selectively nucleating a metastable or undesired polymorph.[14]
-
Habit Modification: Impurities can adsorb onto specific faces of a growing crystal, inhibiting growth in that direction and changing the crystal's overall shape.[14]
-
Reduced Purity: Impurities can be incorporated into the crystal lattice through inclusions (pockets of mother liquor) or solid solutions, compromising the purity of the final product.[24]
Therefore, ensuring high purity of the starting material is a prerequisite for developing a robust and reproducible crystallization process.[23][24]
Visualized Workflows and Logic
To further aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: Troubleshooting Decision Tree for Crystallization.
Caption: Workflow for Systematic Solvent Screening.
References
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]
-
Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC. [Link]
-
Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. ACS Publications. [Link]
-
The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. [Link]
-
Polymorphism – All About Drugs. [Link]
-
Impact of impurities on crystal growth. Nature. [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. [Link]
-
The influence of impurities and solvents on crystallization. ResearchGate. [Link]
-
How to choose a solvent & design a crystallization faster?. APC. [Link]
-
Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. ACS Publications. [Link]
-
The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Cambridge University Press & Assessment. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]
-
Kinetics of Crystallization in Supersaturation. Mettler Toledo. [Link]
-
Guide for crystallization. [Link]
-
Recrystallization (help meeeeee) : r/chemistry. Reddit. [Link]
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. [Link]
-
Common Issues Faced in Crystallization and How to Solve Them. Zhanghua - Filter Dryer. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Advice for Crystallization. Universität Potsdam. [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
-
Crystallization. Wikipedia. [Link]
-
Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly?. News - Achieve Chem. [Link]
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"optimization of reaction conditions for quinazoline derivative synthesis"
Welcome to the Technical Support Center for Quinazoline Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis is often nuanced, with yields and purity being highly sensitive to reaction parameters. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to rationalize and overcome challenges in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Parameters
This section addresses foundational questions regarding the critical parameters that govern the success of quinazoline synthesis.
Q1: Why is the choice of solvent so critical for my reaction's success?
The solvent does more than just dissolve reactants; it actively influences the reaction pathway and kinetics. The polarity of the solvent is a paramount consideration. In many quinazoline syntheses, a key step is the formation of a C(sp²)-N bond to form the pyrimidine ring. Polar solvents can stabilize the charged intermediates and transition states involved in this crucial cyclization step.
Conversely, using a non-polar solvent can inadvertently favor competing reaction pathways. For instance, some reactions may yield benzimidazole byproducts through a C(sp³)-C(sp²) bond formation in non-polar media, while the same reactants in a polar solvent will produce the desired quinazoline.[4][5] Highly polar aprotic solvents like DMF and DMSO, or even polar protic solvents like ethanol and water, have been shown to significantly improve yields by promoting the correct bond formation and ensuring reactant solubility.[4][6]
Q2: How do I select the appropriate base for my synthesis?
The base is typically essential for promoting the deprotonation and subsequent intramolecular cyclization steps.[4] The choice between an organic base (e.g., DABCO) and an inorganic base (e.g., K₂CO₃, Cs₂CO₃) depends on the specific mechanism, substrate sensitivity, and solubility.[4][7]
-
Strength: The base must be strong enough to efficiently deprotonate the relevant starting material (e.g., an amine or amide) to initiate the reaction. If you observe a sluggish or incomplete reaction with a weak base like Na₂CO₃, switching to a stronger counterpart like K₂CO₃ or Cs₂CO₃ may be necessary.[4]
-
Solubility: The base and its resulting salts should be soluble in the reaction medium to ensure a homogeneous reaction environment and prevent the catalyst from being coated and deactivated.
-
Compatibility: The base should not react with your starting materials or product in an undesired way. For example, a strongly nucleophilic base could lead to unwanted side reactions.
Q3: What role does the catalyst play, and how do I choose one?
Catalysts are employed to lower the activation energy of the reaction, often leading to higher yields, shorter reaction times, and milder conditions.[8]
-
Metal-Catalyzed vs. Metal-Free: Many syntheses utilize transition metals like palladium, copper, manganese, or cobalt to facilitate key bond-forming events, such as C-H activation or cross-coupling reactions.[8][9][10] However, concerns over cost, toxicity, and the need for rigorous purification have led to the development of effective metal-free alternatives.[11] For example, iodine-catalyzed reactions using oxygen as a green oxidant can provide excellent yields without transition metals.[5][8]
-
Catalyst Loading: It is crucial to optimize the catalyst loading. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side product formation and increases cost and purification burden.[6]
-
Catalyst Activity: If using a heterogeneous catalyst, ensure it is active and not "poisoned" by impurities from starting materials or solvents. If yields drop unexpectedly, regenerating the catalyst or using a fresh batch is a critical troubleshooting step.[8]
Q4: How do I optimize reaction temperature and time?
Temperature and time are intrinsically linked. Higher temperatures generally increase the reaction rate but can also promote decomposition or the formation of side products. The optimal conditions must be determined empirically for each specific reaction.[8] For instance, the synthesis of 4-methylquinazoline from 2-aminoacetophenone was dramatically improved by raising the temperature to 150°C and reacting for 6 hours, boosting the yield to 86%.[2]
Modern techniques like microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields by ensuring rapid and uniform heating.[1][7] The most reliable way to determine the optimal time is by monitoring the reaction's progress.
Q5: How should I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common, cost-effective, and efficient method for real-time reaction monitoring.[12] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible.[12] For more quantitative analysis, especially during optimization, LC-MS is an invaluable tool.
Part 2: Troubleshooting Guide - From Low Yields to Impure Products
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
You've run the reaction, and TLC/LC-MS analysis shows little to no desired product. What should you investigate?
This is the most common issue in synthesis. A systematic approach is key to identifying the root cause.
Possible Causes & Corrective Actions:
-
Poor Quality of Starting Materials: Impurities in reactants like 2-aminobenzonitriles or aldehydes can introduce side reactions that consume reagents and lower your yield.[6]
-
Action: Verify the purity of your starting materials using techniques like NMR, GC-MS, or melting point analysis. If impurities are detected, purify the materials by distillation, recrystallization, or column chromatography before use.[6]
-
-
Inappropriate Solvent Choice: As discussed, solvent polarity can be the difference between success and failure.[4]
-
Incorrect Base Strength or Type: The base may be too weak to initiate the reaction efficiently.[4]
-
Action: If using a mild base, consider switching to a stronger one. For example, if K₂CO₃ is ineffective, a stronger base like Cs₂CO₃ might provide better results.[4] Ensure the chosen base is soluble in your solvent.
-
-
Suboptimal Reaction Temperature: Many quinazoline syntheses require heating to overcome the activation energy barrier.[6]
-
Action: Perform small-scale experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor progress by TLC to identify the optimal condition.[6]
-
-
Inactive or Poisoned Catalyst: For catalyzed reactions, the catalyst's health is critical.[6]
-
Action: Use a fresh batch of the catalyst or, if applicable, regenerate the used catalyst. Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[8]
-
-
Atmosphere Contamination: Some reagents and intermediates are sensitive to oxygen or moisture.[8]
-
Action: If your substrates are known to be sensitive, run the reaction under an inert atmosphere of nitrogen or argon. Use dry solvents and glassware.
-
Issue 2: Multiple Products and Low Purity
Your reaction works, but TLC/LC-MS shows several side products, making purification difficult.
Possible Causes & Corrective Actions:
-
Reaction Temperature is Too High: Excessive heat can cause decomposition of starting materials, intermediates, or even the final product. It can also provide the necessary activation energy for undesired reaction pathways.
-
Action: Lower the reaction temperature. Run a temperature screening experiment to find the "sweet spot" that maximizes the formation of the desired product while minimizing byproducts.
-
-
Incorrect Solvent Polarity: As mentioned, non-polar solvents can promote the formation of benzimidazole side products from certain starting materials.[4][5]
-
Action: Systematically screen solvents with varying polarities. A switch from toluene to DMF, for example, can dramatically change the product profile in favor of the quinazoline.[6]
-
-
Cross-Reactivity and Side Reactions: The functional groups on your substrates may be participating in unintended reactions.
-
Action: Analyze the structure of your major byproducts (e.g., by isolating them and running NMR/MS). Understanding their structure can provide clues about the unintended reaction pathway. This may necessitate redesigning the synthetic route or using protecting groups.
-
-
Product Instability: The desired quinazoline derivative might be unstable under the reaction or workup conditions.[3] Quinazolines can be susceptible to hydrolysis and ring-opening when boiled in acidic or alkaline solutions.[3]
-
Action: Modify the workup procedure. For example, use a milder pH for extractions or avoid prolonged heating. Ensure the product is stored under appropriate conditions (e.g., cool, dry, and protected from light).
-
Part 3: Data-Driven Optimization & Protocols
Data Presentation: Effect of Solvent on Yield
The choice of solvent can have a dramatic impact on the yield of quinazoline synthesis. The following table summarizes typical results from a study on the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, demonstrating the advantage of polar solvents.[6]
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Reference |
| Water | 80.1 | 91 | [4] |
| DMSO | 47 | 81 | [4] |
| DMF | 37 | 85-91 | [6] |
| Acetonitrile | 36 | Moderate | [4] |
| Ethanol | 24.5 | Ineffective | [6] |
| THF | 7.6 | Ineffective | [6] |
| Toluene | 2.4 | Ineffective | [6] |
Experimental Protocols
These protocols provide a validated, step-by-step methodology for key optimization workflows.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify the optimal solvent for your specific quinazoline synthesis.
-
Setup: Arrange a series of small-scale reaction vials (e.g., 1-2 mL microwave vials or screw-cap test tubes).
-
Reagent Addition: To each vial, add your starting materials and any necessary catalyst or base at the same concentration and stoichiometry.
-
Solvent Addition: To each vial, add a different solvent from a pre-selected list covering a range of polarities (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, Ethanol).
-
Reaction: Place all vials in a temperature-controlled heating block or run sequential microwave reactions under identical temperature and time profiles.
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial. Analyze each sample by TLC or LC-MS.
-
Analysis: Compare the consumption of starting material and the formation of the product across all solvents. The solvent that provides the highest conversion to the desired product with the cleanest profile is the optimal choice for scaling up.[6]
Protocol 2: Synthesis and Work-up of a 2-Substituted Quinazolin-4(3H)-one
This general protocol is adapted from methods using 2-aminobenzamide and an aldehyde.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.[12]
-
Work-up: Once the reaction is complete (indicated by the disappearance of the limiting starting material on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. The crude product should precipitate out as a solid.[12]
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and other water-soluble impurities. Dry the product.
-
Final Purification (if necessary): Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinazolinone derivative.[12]
References
- Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
- Benchchem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
-
Jat, P. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central. [Link]
- Benchchem.
-
Musiol, R. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]
-
Liu, X. et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Index Copernicus. [Link]
-
Kumar, A. et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]
-
Ukrainets, I. et al. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
Al-dujaili, L. et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Wang, S. et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Singh, P. et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC, PubMed Central. [Link]
Sources
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- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(Quinazolin-4-ylamino)ethanol in Biological Assays
Welcome to the technical support center for 2-(Quinazolin-4-ylamino)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this compound in various biological assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experiments.
Understanding the Challenge: The Dichotomy of this compound's Solubility
The quinazoline scaffold, central to the structure of this compound, is predominantly lipophilic, often leading to poor aqueous solubility.[1] This characteristic can present significant hurdles in biological assays, which are typically conducted in aqueous environments. However, the presence of an ethanolamino side chain introduces hydrogen bonding capabilities, which can enhance its solubility in polar solvents.[2] Some sources suggest solubility in polar solvents like water and alcohols, while the parent quinazoline structure points towards hydrophobicity.[1][2] This apparent contradiction underscores the need for empirical determination of optimal solubilization strategies for your specific experimental conditions.
Poor solubility can lead to a cascade of experimental issues, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible assay results.[3] This guide will walk you through a systematic approach to mitigate these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound.
Issue 1: My this compound powder will not dissolve in my aqueous assay buffer.
-
Root Cause Analysis: Direct dissolution of a hydrophobic compound in an aqueous buffer is often unsuccessful due to the high crystal lattice energy and lipophilic nature of the quinazoline core.[1]
-
Solution Pathway:
-
Primary Strategy: The DMSO Stock Solution. The most common and effective method is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for many organic compounds and is a good starting point.[4]
-
Protocol: Prepare a 10-100 mM stock solution in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[5]
-
Critical Consideration: The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[6][7] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[8]
-
Issue 2: A precipitate forms immediately after diluting my DMSO stock solution into the cell culture medium.
-
Root Cause Analysis: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded upon rapid dilution of the organic solvent into the aqueous medium.[9]
-
Solution Pathway:
-
Serial Dilution: Instead of a single, large dilution, perform a series of stepwise dilutions. This gradual reduction in solvent concentration can help maintain the compound's solubility.[7]
-
Pre-warmed Medium: Always use pre-warmed (37°C) cell culture medium for dilutions, as solubility often decreases at lower temperatures.[9]
-
Vigorous Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or stirring to facilitate rapid and uniform dispersion.[7][9]
-
Issue 3: The media containing the compound appears clear initially but becomes cloudy or shows crystalline precipitate after incubation.
-
Root Cause Analysis: This delayed precipitation can be due to several factors:
-
Compound Instability: The compound may degrade over time into less soluble byproducts.[9]
-
Interaction with Media Components: The compound might interact with salts, proteins (especially in serum), or other components in the media to form insoluble complexes.[9]
-
Evaporation: In long-term experiments, evaporation of media can increase the compound's concentration beyond its solubility limit.[9][10]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[9]
-
-
Solution Pathway:
-
Fresh Preparations: Prepare fresh working solutions of the compound immediately before each experiment.
-
Media Compatibility Check: Before a large-scale experiment, perform a small-scale test by incubating the compound in the complete cell culture medium (with and without cells) for the duration of your experiment and visually inspect for precipitation.
-
Incubator Humidification: Ensure your incubator has adequate humidity to minimize evaporation.[10]
-
pH Monitoring: Monitor the pH of your culture medium, especially in high-density cultures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A1: Based on the chemical properties of similar quinazoline derivatives, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[11] Ethanol can also be considered.[5]
Q2: What is the maximum permissible DMSO concentration in my cell-based assay?
A2: The tolerance to DMSO varies between cell lines and assay types. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity and other off-target effects.[6][12] It is crucial to perform a solvent tolerance test for your specific cell line to determine the no-effect concentration.[7][8]
Q3: My compound still precipitates even with optimized DMSO dilution. What are my other options?
A3: If precipitation persists, consider these alternative solubilization strategies:
-
Co-solvents: In addition to DMSO, small percentages (1-5%) of other water-miscible organic co-solvents like ethanol or polyethylene glycol (PEG) can be tested.[1]
-
pH Adjustment: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives potentially pH-dependent.[1] For these basic compounds, lowering the pH of the buffer (making it more acidic) may increase solubility.[1] However, ensure the final pH is compatible with your biological system.
-
Use of Excipients:
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic compounds.[1]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][13][14]
-
Q4: How can I determine the maximum soluble concentration of this compound in my final assay buffer?
A4: You can perform a kinetic solubility assay. Prepare a high-concentration stock in DMSO and make serial dilutions in your assay buffer. After a set incubation period (e.g., 2 hours) at the assay temperature, visually inspect for precipitation or use nephelometry to quantify turbidity. The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.[15]
Q5: Are there any alternatives to DMSO?
A5: Yes, if DMSO is incompatible with your assay, you can explore other solvents. Cyrene™ (dihydrolevoglucosenone) is a bio-based solvent that has been investigated as a greener alternative to DMSO with comparable solvation properties and potentially lower toxicity in some systems.[16][17][18] Zwitterionic liquids (ZILs) have also been proposed as a less toxic alternative for certain applications.[19]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight of C10H11N3O ≈ 201.22 g/mol ).
-
Weigh the calculated amount of the compound into a sterile tube or vial.[4]
-
Add the appropriate volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[4][5]
-
Protocol 2: Preparation of Working Solutions in Aqueous Medium (Serial Dilution Method)
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (Example for preparing a 10 µM working solution):
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution into 90 µL of pre-warmed medium (1:10 dilution). Vortex gently.
-
Final Working Solution: Prepare the 10 µM working solution by diluting 10 µL of the 1 mM intermediate solution into 990 µL of pre-warmed medium (1:100 dilution). Mix by gentle inversion or pipetting.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (in this example, 0.1%).
-
Use the working solution immediately in your assay.
-
Data Summary Tables
Table 1: Recommended Solvent Concentrations for Biological Assays
| Solvent | Recommended Final Concentration | Potential Issues |
| DMSO | < 0.5% (ideal < 0.1%)[6][12] | Cytotoxicity, altered cell permeability, assay interference[6][20][21] |
| Ethanol | < 1% | Can be less toxic than DMSO for some cells, but also less effective as a solvent[5][21] |
Table 2: Alternative Solubilization Strategies
| Strategy | Typical Concentration | Mechanism of Action |
| Co-solvents | ||
| Polyethylene Glycol (PEG 300/400) | 1-10% | Increases the polarity of the solvent mixture. |
| Surfactants | ||
| Tween® 80 / Polysorbate 80 | 0.01 - 0.1%[1] | Forms micelles to encapsulate the compound.[1] |
| Complexing Agents | ||
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes with the hydrophobic compound.[1][22] |
Visual Guides
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Diagram 2: Solvent Selection and Optimization Logic
Caption: Flowchart for selecting and optimizing a solvent system.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Facher, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Williams, H. D., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Kuroda, K., et al. (2021). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. Retrieved from [Link]
-
Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Retrieved from [Link]
-
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
RSC Publishing. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Retrieved from [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
Semantic Scholar. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
ResearchGate. (2008). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
PubMed. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Retrieved from [Link]
-
PMC - PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]
-
Ovid. (2007). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
Journal of Pharmacological and Toxicological Methods. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol. Retrieved from [Link]
-
Drug Discovery Today. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
GSRS. (n.d.). 2-((2-(5-AMINOTHIOPHEN-2-YL)QUINAZOLIN-4-YL)-(2-HYDROXYETHYL)AMINO)ETHANOL. Retrieved from [Link]
-
PubMed. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-(Ethylamino)ethanol. Retrieved from [Link]
-
Recipharm. (2017). Developing a new high throughput screen method to improve excipient selection for solubilisation. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
PubMed. (2014). Strategies to address low drug solubility in discovery and development. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
IJCRT.org. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Retrieved from [Link]
-
PMC - NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
ResearchGate. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 5423-59-6: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (315715-77-6) for sale [vulcanchem.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 2-(Quinazolin-4-ylamino)ethanol and its Intermediates
Welcome to the technical support center for the synthesis and purification of 2-(Quinazolin-4-ylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important quinazoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient purification of the target molecule and its key intermediates.
I. Synthetic Pathway Overview
The synthesis of this compound is a well-established multi-step process. A common route involves the initial synthesis of quinazolin-4(3H)-one from anthranilic acid, followed by chlorination to yield 4-chloroquinazoline. The final step is a nucleophilic aromatic substitution reaction between 4-chloroquinazoline and 2-aminoethanol. Each step presents unique purification challenges that can impact the overall yield and purity of the final product.
Caption: Synthetic route to this compound.
II. Intermediate 1: Quinazolin-4(3H)-one
The synthesis of quinazolin-4(3H)-one is typically achieved through the condensation of anthranilic acid with formamide.[1][2][3] While seemingly straightforward, this reaction can be prone to incomplete conversion and the formation of side products.
Frequently Asked Questions (FAQs): Quinazolin-4(3H)-one
Q1: What are the common impurities I might encounter in the synthesis of quinazolin-4(3H)-one?
A1: The most common impurities are unreacted anthranilic acid and N-formylanthranilic acid. Depending on the reaction conditions, you might also observe the formation of small amounts of polymeric byproducts.
Q2: My yield of quinazolin-4(3H)-one is consistently low. What can I do to improve it?
A2: Low yields are often due to suboptimal reaction temperature or time. Ensure that the reaction mixture is heated to a sufficiently high temperature (typically 120-180 °C) to drive the cyclization to completion.[2] Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times. Additionally, using an excess of formamide can help to push the equilibrium towards the product.[2][3]
Q3: What is the most effective method for purifying crude quinazolin-4(3H)-one?
A3: Recrystallization is the most common and effective method for purifying quinazolin-4(3H)-one. Ethanol, aqueous ethanol, or ethyl acetate are often suitable solvents. The choice of solvent will depend on the impurity profile of your crude product.
Troubleshooting Guide: Purification of Quinazolin-4(3H)-one
| Problem | Potential Cause | Troubleshooting Steps |
| Oily precipitate forms during recrystallization. | The crude product may contain low-melting impurities or residual formamide. | 1. Wash the crude product with a cold, non-polar solvent like hexane to remove oily impurities before recrystallization. 2. Ensure all formamide is removed by thorough washing of the crude solid with water. |
| Product does not crystallize upon cooling. | The solution is not sufficiently saturated, or the wrong recrystallization solvent was used. | 1. Concentrate the solution by boiling off some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. If the product remains soluble, select a less polar solvent or a solvent mixture. |
| Purified product is still discolored. | Colored impurities may be present. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a second recrystallization. |
Experimental Protocol: Recrystallization of Quinazolin-4(3H)-one
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude quinazolin-4(3H)-one in various solvents (e.g., ethanol, methanol, ethyl acetate, water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
III. Intermediate 2: 4-Chloroquinazoline
The chlorination of quinazolin-4(3H)-one to 4-chloroquinazoline is a critical step that introduces the reactive site for the subsequent amination. This reaction is typically performed using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4] The primary challenge in this step is the handling of these corrosive and moisture-sensitive reagents and the purification of the product from reaction byproducts.
Frequently Asked Questions (FAQs): 4-Chloroquinazoline
Q1: My chlorination reaction is not going to completion. What could be the issue?
A1: Incomplete chlorination can be due to several factors:
-
Moisture: The presence of water will quench the chlorinating agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Reagent: Use a sufficient excess of the chlorinating agent (POCl₃ or SOCl₂).
-
Low Temperature or Short Reaction Time: The reaction often requires heating (reflux) for several hours to go to completion.
Q2: How do I safely quench the excess chlorinating agent after the reaction?
A2: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will hydrolyze the excess POCl₃ or SOCl₂.
Q3: What is the best way to purify 4-chloroquinazoline?
A3: After quenching, the product often precipitates as a solid. It can be collected by filtration and washed thoroughly with cold water to remove any inorganic byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Troubleshooting Guide: Purification of 4-Chloroquinazoline
| Problem | Potential Cause | Troubleshooting Steps |
| Product is an oil or a sticky solid after work-up. | Incomplete removal of phosphorus byproducts or hydrolysis of the product back to the starting material. | 1. Ensure the quench is performed at a low temperature to minimize hydrolysis of the 4-chloroquinazoline. 2. Wash the crude product thoroughly with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acidic byproducts. 3. If the product is still impure, purification by column chromatography is recommended. |
| Low yield of the purified product. | Hydrolysis of the product during work-up or loss during recrystallization. | 1. Minimize the time the product is in contact with aqueous media during work-up. 2. For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling. |
Caption: Troubleshooting workflow for 4-chloroquinazoline synthesis.
IV. Final Product: this compound
The final step is the nucleophilic aromatic substitution of 4-chloroquinazoline with 2-aminoethanol. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.
Frequently Asked Questions (FAQs): this compound
Q1: What are the potential side products in the reaction between 4-chloroquinazoline and 2-aminoethanol?
A1: The primary side product is the starting 4-chloroquinazoline if the reaction does not go to completion. In some cases, if the reaction conditions are not carefully controlled, over-reaction or reaction at other sites on the quinazoline ring could occur, though this is less common for this specific reaction.
Q2: What is a suitable solvent and base for this reaction?
A2: Polar aprotic solvents like isopropanol, ethanol, or DMF are commonly used.[4] An organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often employed to scavenge the HCl formed during the reaction.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The disappearance of the 4-chloroquinazoline spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.
Troubleshooting Guide: Purification of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Product is difficult to crystallize. | The product may be highly soluble in the chosen solvent, or impurities are inhibiting crystallization. | 1. Try a different solvent or a mixture of solvents for recrystallization. A common choice is ethanol or an ethanol/water mixture.[3] 2. If recrystallization is unsuccessful, purify the product using column chromatography on silica gel. A gradient elution with dichloromethane and methanol is often effective. |
| The purified product contains residual starting material (4-chloroquinazoline). | The reaction did not go to completion. | 1. Increase the reaction time or temperature. 2. Use a slight excess of 2-aminoethanol. 3. Purify the crude product using column chromatography to separate the product from the less polar starting material. |
| The product has a low melting point or is an oil. | The product may be impure or may exist as a different crystalline form. | 1. Ensure the product is thoroughly dried to remove any residual solvent. 2. Re-purify by column chromatography followed by recrystallization. 3. Characterize the product using analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity. |
Experimental Protocol: Flash Column Chromatography of this compound
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5).
-
Column Packing: Prepare a slurry of the silica gel in the initial, less polar eluent and carefully pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. References
-
Al-Suwaidan, I. A., et al. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Retrieved from [Link]
-
Bakin, E. A., et al. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]
-
Gawande, M. B., et al. (2013). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijarsct. Retrieved from [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]
-
Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]
-
Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry - Figshare. Retrieved from [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Retrieved from [Link]
-
Request PDF. (n.d.). POCl3 Chlorination of 4-Quinazolones. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines. Retrieved from
-
Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]
-
One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. (2020). Books. Retrieved from
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]
-
Anwar, M., et al. (1982). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Semantic Scholar. Retrieved from [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. Retrieved from [Link]
-
Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Retrieved from [Link]
-
Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (315715-77-6) for sale [vulcanchem.com]
Technical Support Center: Refining Dosage and Administration for In Vivo Testing of 2-(Quinazolin-4-ylamino)ethanol
Welcome to the technical support center for the in vivo application of 2-(Quinazolin-4-ylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for refining dosage and administration protocols. As direct in vivo data for this compound is limited in publicly available literature, this guide synthesizes data from structurally similar 4-aminoquinazoline derivatives and general best practices for preclinical research to provide a robust framework for your experimental design.
I. Compound Overview and Key Considerations
This compound (CAS: 5423-59-6) is a quinazoline derivative, a class of compounds known for a wide spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties. Many 4-aminoquinazoline derivatives function as kinase inhibitors, targeting key signaling pathways in cell proliferation and survival, such as those mediated by EGFR, VEGFR, and Aurora kinases.
Before initiating in vivo studies, it is crucial to understand the compound's physicochemical properties to inform formulation and administration strategies.
| Property | Information for this compound | Source |
| Molecular Formula | C₁₀H₁₁N₃O | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents such as water and alcohols |
A structurally similar compound, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, has a calculated LogP of 3.1, suggesting moderate lipophilicity which can influence its pharmacokinetic properties.
II. FAQs: Pre-formulation and Initial Study Design
This section addresses common questions that arise during the initial phases of in vivo testing.
Q1: What is the first step I should take before determining the in vivo dosage?
A1: The critical first step is to establish a robust and reproducible formulation for this compound. Even though it is reported to be soluble in polar solvents, it is imperative to determine its aqueous solubility at the desired pH (e.g., pH 7.4 for physiological relevance) to assess if a simple aqueous solution is feasible for the required dose concentrations. For many quinazoline derivatives, aqueous solubility can be a limiting factor, necessitating more complex formulation strategies.
Q2: What are the recommended starting points for formulation development if aqueous solubility is low?
A2: If the required dose cannot be achieved in a simple aqueous vehicle, consider the following formulation strategies, moving from simpler to more complex approaches:
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Co-solvent Systems: A mixture of a biocompatible organic solvent (e.g., DMSO, ethanol, PEG 300/400) and an aqueous buffer (e.g., saline, PBS). It is critical to first determine the maximum tolerated concentration of the co-solvent in your animal model to avoid vehicle-induced toxicity.
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Surfactant-based Formulations: The use of surfactants like Tween® 80 or Cremophor® EL can improve the solubility and stability of hydrophobic compounds.
-
Lipid-based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance oral bioavailability.
Q3: How do I select the appropriate route of administration?
A3: The choice of administration route depends on the experimental goals and the compound's properties.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution. However, the formulation must be a clear, sterile solution.
-
Intraperitoneal (IP): Often used in rodent models for its convenience and rapid absorption into the systemic circulation. It is a common route for initial efficacy studies.
-
Oral (PO): The most clinically relevant route. However, oral bioavailability can be variable and is influenced by the compound's solubility, permeability, and first-pass metabolism. Formulation is critical for successful oral delivery.
For initial efficacy studies with a novel compound where oral bioavailability is unknown, IP administration is a pragmatic starting point.
III. Troubleshooting Guide: Common In Vivo Challenges
This section provides solutions to common problems encountered during in vivo experiments with quinazoline derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound during dosing. | The compound's solubility limit is exceeded in the final formulation or upon contact with physiological fluids. | 1. Re-evaluate the formulation. Increase the concentration of the co-solvent or surfactant, or consider a different vehicle system.2. Prepare fresh formulations for each experiment and ensure complete dissolution before administration.3. For IV administration, ensure the injection rate is slow to allow for rapid dilution in the bloodstream. |
| High variability in efficacy or PK data between animals. | Inconsistent dosing technique, formulation instability, or animal-to-animal differences in metabolism. | 1. Ensure all personnel are properly trained in the chosen administration technique.2. Assess the stability of the formulation over the duration of the experiment.3. Increase the sample size per group to improve statistical power. |
| Unexpected toxicity or mortality at the planned dose. | The dose is above the Maximum Tolerated Dose (MTD), or the vehicle itself is causing toxicity. | 1. Conduct a formal MTD study to determine a safe dose range.2. Always include a vehicle-only control group to assess the toxicity of the formulation components.3. Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). |
IV. Experimental Protocols
These protocols provide a starting point for your in vivo studies. They should be adapted and optimized for your specific experimental conditions.
Protocol 1: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.
Objective: To determine the MTD of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG 300, 55% saline)
-
Healthy mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Dose Selection: Based on data from similar quinazoline derivatives, start with a dose range of 10 mg/kg to 100 mg/kg. A common approach is to use a dose escalation scheme (e.g., 10, 25, 50, 100 mg/kg).
-
Animal Grouping: Assign 3-5 mice per dose group, including a vehicle control group.
-
Formulation Preparation: Prepare the dosing solutions at the desired concentrations. Ensure the compound is fully dissolved.
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., lethargy, ataxia, piloerection, changes in breathing) immediately after dosing and at regular intervals for at least 7 days.
-
Body Weight Measurement: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
MTD Determination: The MTD is the highest dose at which no mortality and no more than a 15-20% mean body weight loss is observed, and clinical signs of toxicity are transient and reversible.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer cell line xenograft model.
Materials:
-
Cancer cell line of interest (e.g., one known to be sensitive to kinase inhibitors)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
-
MTD-determined dose of this compound in a suitable vehicle
-
Positive control (e.g., a clinically approved kinase inhibitor)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in 100-200 µL of media, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound, Positive Control).
-
Treatment: Administer the treatments as per the planned schedule (e.g., daily, twice weekly) and route (e.g., IP, PO).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
V. Visualizations
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for a typical in vivo xenograft efficacy study.
Decision Tree for Formulation Strategy
Caption: Decision-making process for selecting a suitable formulation.
VI. References
-
Alapati, V., Noolvi, M. N., Manjula, S. N., Pallavi, K. J., Patel, H. M., Tippeswamy, B. S., & Satyanarayana, S. V. (2012). In Vivo Anti-Tumour
Technical Support Center: Enhancing the Stability of 2-(Quinazolin-4-ylamino)ethanol
Welcome to the technical support guide for 2-(Quinazolin-4-ylamino)ethanol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on maintaining the chemical integrity of this compound during long-term storage. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common stability challenges encountered during experimental work.
Section 1: Understanding the Stability Profile of this compound
Before addressing storage and troubleshooting, it is crucial to understand the inherent chemical vulnerabilities of the molecule. This compound combines a quinazoline core with an ethanolamine side chain. Each moiety presents distinct susceptibility to degradation.
-
Quinazoline Core: The quinazoline ring system is known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1][2] This reaction can lead to the cleavage of the pyrimidine ring, forming 2-aminobenzaldehyde derivatives and other byproducts.[2] Furthermore, the aromatic system can be a target for photolytic degradation, where exposure to light, especially UV, can result in a complex mixture of degradants.[1]
-
Ethanolamine Side Chain: The primary amine and hydroxyl groups in the ethanolamine side chain are susceptible to oxidation. This process can be catalyzed by trace metal ions, such as copper, and exposure to atmospheric oxygen.[3][4] Oxidative degradation can lead to the formation of aldehydes, imines, or other related impurities, compromising sample purity and potentially altering biological activity.
A foundational understanding of these potential degradation pathways is the first step in designing effective storage and handling protocols.
Section 2: Frequently Asked Questions (FAQs) for Long-Term Storage
This section provides quick answers to the most common questions regarding the storage of this compound.
Q1: What are the ideal storage conditions for the solid compound? For maximum long-term stability, the solid (powder) form of this compound should be stored under the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric oxygen and moisture, mitigating oxidative and hydrolytic degradation. |
| Light | Amber Vial / Dark | Prevents photolytic degradation from UV and visible light.[1] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture. Glass is preferred over plastic to avoid potential leaching. |
Q2: What is the best solvent for preparing stock solutions, and how should they be stored? Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, studies on similar quinazoline derivatives have shown that solutions in DMSO can be unstable.[5] For aqueous experiments, preparing fresh solutions in a suitable buffer (e.g., pH 7.4 phosphate buffer) from a solid aliquot is often the best practice. If a DMSO stock must be prepared, it should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the immediate visual signs of compound degradation? The most common visual indicators of degradation are a change in color (e.g., from white/off-white to yellow or brown) and the formation of visible particulates or precipitates in a solution. Any visual change should prompt a purity re-assessment before experimental use.
Section 3: Troubleshooting Guide for Stability Issues
This guide addresses specific problems you may encounter, providing the causal explanation and a recommended course of action.
Q4: My solid sample has developed a yellowish or brownish tint over time. What happened?
-
Probable Cause: Discoloration is a classic sign of oxidation or photolytic degradation. The extended conjugated system in the quinazoline ring is a chromophore, and small structural changes caused by oxidation or light exposure can alter its absorption of visible light, leading to a colored appearance.
-
Recommended Action:
-
Assess Purity: Before use, analyze the purity of the sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). See Protocol 1 for a general workflow.
-
Review Storage: Ensure the compound has been stored protected from light and under an inert atmosphere. If not, procure a new lot and adhere strictly to the recommended storage conditions.
-
Consider Purification: If the impurity levels are low and the primary degradants are known and separable, repurification via column chromatography or recrystallization may be an option, but this requires significant analytical oversight.
-
Q5: I dissolved the compound in a buffer, and a precipitate formed after a short time. What should I do?
-
Probable Cause: This can be due to two primary reasons:
-
Recommended Action:
-
Verify Solubility: Check the compound's solubility data in your specific buffer system. You may need to add a small percentage of an organic co-solvent like DMSO or ethanol (if compatible with your assay).
-
Control pH: Ensure your buffer pH is within a stable range, typically near neutral (pH 6.5-7.5). Avoid extremes in pH.
-
Prepare Fresh: Always prepare aqueous solutions immediately before use to minimize the time the compound is exposed to hydrolytic conditions.
-
Q6: My HPLC analysis shows several new, smaller peaks that were not present in the initial analysis. What are they?
-
Probable Cause: The appearance of new peaks, particularly those eluting earlier than the parent compound in a reverse-phase HPLC method, strongly suggests degradation. These are likely more polar products resulting from hydrolysis (e.g., ring-opening) or oxidation of the ethanolamine side chain.
-
Recommended Action:
-
Characterize Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the impurity peaks. This information is critical for proposing structures and identifying the degradation pathway.[6]
-
Perform Forced Degradation: To confirm your hypothesis, conduct a forced degradation study (see Protocol 2). By intentionally stressing the compound under acidic, basic, oxidative, and photolytic conditions, you can generate the degradants and compare their retention times to the unknown peaks in your sample.[7][8] This is a core component of developing a stability-indicating method.
-
Section 4: Key Experimental Protocols
These protocols provide standardized workflows for assessing and managing the stability of this compound.
Protocol 1: General Workflow for Purity Assessment by HPLC-UV
This protocol outlines the steps for a routine check of compound purity.
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) on an HPLC system with a UV detector.
-
Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Elution: Run a gradient from low to high organic content (e.g., 5% to 95% Solvent B over 20 minutes) to ensure elution of both the polar degradants and the parent compound.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 0.5 mg/mL).
-
Injection & Analysis: Inject 10 µL of the sample. Monitor the chromatogram at a relevant wavelength (e.g., determined by a UV scan, often around 226 nm or 254 nm for quinazolines[9]).
-
Purity Calculation: Calculate purity by the area percent method: (Area of Parent Peak / Total Area of All Peaks) x 100.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation is essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[6][8] It is a requirement for validating a stability-indicating analytical method.[10][11]
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for 2-8 hours. | To identify acid-labile sites, primarily the quinazoline ring.[1] |
| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at 60°C for 2-8 hours. | To identify base-labile sites, which can also cleave the quinazoline ring.[1] |
| Oxidation | Dissolve in 3% H₂O₂; store at room temperature for 24 hours. | To identify products of oxidation, likely on the ethanolamine side chain.[12] |
| Thermal | Heat solid sample at 80°C for 48 hours. | To assess intrinsic thermal stability. |
| Photolytic | Expose solution (e.g., in quartz cuvette) to UV/Vis light (ICH option 1 or 2). | To identify light-sensitive degradation pathways.[1] |
After exposure, neutralize the acid/base samples, dilute all samples to the same concentration, and analyze by HPLC-UV and LC-MS as described in Protocol 1.
Section 5: Visualization of Key Concepts
Visual aids can clarify complex chemical processes and workflows.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting stability issues.
Diagram 3: Stability-Indicating Method Workflow
Caption: Workflow for developing a stability-indicating analytical method.
References
-
Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-83. [Link]
-
Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Blachly, C. H., & Ravner, H. (1964). The stabilization of monoethanolamine solutions for submarine carbon dioxide scrubbers. Naval Research Lab Washington DC. [Link]
-
Blachly, C. H., & Ravner, H. (1964). THE STABILIZATION OF MONOETHANOLAMINE SOLUTIONS FOR SUBMARINE CARBON DIOXIDE SCRUBBERS. Defense Technical Information Center. [Link]
-
Blachly, C. H., & Ravner, H. (1964). THE STABILIZATION OF MONOETHANOLAMINE SOLUTIONS FOR SUBMARINE CARBON DIOXIDE SCRUBBERS. Defense Technical Information Center. [Link]
-
Blachly, C. H. (1964). The stabilization of monoethanolamine solutions for submarine carbon dioxide scrubbers. SciSpace. [Link]
-
Prajapati, D. D., & Patel, C. N. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Klick, S., et al. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Wikipedia. Quinazoline. Wikipedia. [Link]
-
Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]
-
Sutar, A., et al. (2014). Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine (DP-II). ResearchGate. [Link]
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 3. [Link]
-
Narra, K., et al. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Analytical & Pharmaceutical Research. [Link]
-
Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6643. [Link]
-
Baluja, S., & Mandavia, M. (2013). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Ilaš, J., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 27(19), 6598. [Link]
-
ASEAN. (2013). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. ASEAN. [Link]
-
ICH. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency. [Link]
-
Gendugov, A. Kh., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. [Link]
Sources
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 10. asean.org [asean.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave-Assisted Synthesis for Quinazolin-4-ones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the microwave-assisted synthesis of quinazolin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this powerful synthetic technique. As your application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Microwave synthesis offers remarkable advantages in speed, efficiency, and yield over conventional heating methods, but its successful implementation relies on a firm grasp of the underlying principles.[1][2][3]
This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental problems and a Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of quinazolin-4-ones in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired quinazolin-4-one, or it's not working at all. What are the likely causes and how can I fix it?
Answer:
Low or no yield is the most common issue and can stem from several factors related to energy absorption, reagent quality, or reaction setup.
Potential Causes & Recommended Solutions:
-
Insufficient Microwave Coupling/Heating: The reaction mixture must efficiently absorb microwave energy to reach the target temperature.
-
Causality: Microwave heating relies on the interaction of the electromagnetic field with polar molecules (dipolar polarization) or ions (ionic conduction) in the reaction mixture.[4][5] If your solvent and reagents have low polarity (a low dielectric loss tangent, tan δ), the mixture won't heat effectively.[5]
-
Solution:
-
Solvent Choice: If using a non-polar solvent like toluene or dioxane, consider adding a small amount of a high-dielectric co-solvent (e.g., DMF, NMP, or ethanol) to improve energy absorption.
-
Solvent-Free Reactions: In solvent-free conditions, ensure your reagents or catalyst are polar enough to absorb microwave energy.[6] If the reactants are non-polar solids, consider adding a passive heating element (a strongly microwave-absorbing, inert material like silicon carbide) or a small amount of a high-boiling polar solvent to initiate heating.
-
Power & Temperature Settings: Ensure your microwave power is sufficient to reach and maintain the target temperature. A common mistake is setting a low maximum power, which prevents the reactor from overcoming initial heat loss. For many quinazolinone syntheses, temperatures between 110°C and 150°C are effective.[2][7][8]
-
-
-
Catalyst Inactivity or Incorrect Choice: The catalyst is crucial for facilitating the cyclization.
-
Causality: Lewis acids like SbCl₃ or metal catalysts like CuI activate the carbonyl groups, promoting the necessary condensation and cyclization steps.[7][9] Solid-supported catalysts like acidic alumina or montmorillonite K-10 provide an acidic surface to promote the reaction, especially in solvent-free conditions.[8]
-
Solution:
-
Verify the catalyst's purity and activity. Ensure it has been stored correctly (e.g., protected from moisture).
-
Increase the catalyst loading incrementally. While catalytic amounts (e.g., 1-20 mol%) are typical, some systems may require more.[7]
-
Experiment with different catalysts. If a copper catalyst is failing, a Lewis acid like SbCl₃ might be more effective for your specific substrates, or vice-versa.[7]
-
-
-
Sub-Optimal Reaction Time: Microwave reactions are fast, but require a specific duration for completion.
-
Causality: While microwave irradiation dramatically accelerates reaction rates, sufficient time is still needed for the reactants to convert to products.[2] Conversely, excessive irradiation can lead to decomposition.
-
Solution: Run a time-course experiment. Set up identical reactions and run them for varying durations (e.g., 5, 10, 15, 20 minutes) at the optimal temperature. Analyze the crude product by TLC or LC-MS to determine the point of maximum yield before byproduct formation becomes significant.
-
Issue 2: Significant Byproduct Formation
Question: I'm getting my desired product, but it's contaminated with significant amounts of impurities. How can I improve the reaction's selectivity?
Answer:
Byproduct formation is typically caused by excessive heating, localized hotspots, or side reactions competing with the main pathway.
Potential Causes & Recommended Solutions:
-
Thermal Decomposition: Overheating is a primary cause of impurity generation.
-
Causality: Microwave energy can create localized "hotspots" where the temperature is much higher than the bulk sensor reading, leading to the degradation of starting materials or the desired product.[10] This is especially problematic in viscous or poorly stirred heterogeneous mixtures.
-
Solution:
-
Reduce Temperature: Lower the target temperature by 10-20°C. A slightly longer reaction time at a lower temperature is often preferable to a short time at an excessive temperature.
-
Improve Stirring: Ensure vigorous stirring is maintained throughout the reaction. Use an appropriately sized magnetic stir bar. Inadequate stirring is a major cause of localized overheating.[10]
-
Ramped Heating: Instead of applying maximum power immediately, use a ramped heating profile to bring the reaction to temperature more gently, which can prevent thermal overshoot.
-
-
-
Side Reactions: The reaction conditions may favor an alternative chemical pathway.
-
Causality: In the synthesis from anthranilic acid and formamide, for example, high temperatures can lead to decarboxylation or other unwanted transformations. When using alcohols as starting materials, oxidation can sometimes be incomplete or proceed too far.[7]
-
Solution:
-
Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant can sometimes promote side reactions.
-
Modify Catalyst/Solvent: The choice of catalyst and solvent can profoundly influence selectivity. For instance, in a copper-catalyzed aerobic oxidation, the base used (e.g., Cs₂CO₃) is critical for achieving high yields and minimizing byproducts.[7] Switching from a protic to an aprotic solvent may also alter the reaction pathway.
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues in your synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my microwave reaction?
The ideal solvent should be chemically inert to the reaction conditions, have a sufficiently high boiling point to allow for a wide temperature range, and, most importantly, couple efficiently with microwaves. This efficiency is determined by the solvent's dielectric properties. High-boiling polar solvents like DMF, DMSO, NMP, and ethylene glycol are excellent choices.[11] Solvent-free reactions are also a highly effective and green option, relying on the polarity of the reactants and/or catalyst to absorb microwave energy.[6][7]
Q2: What are the key safety precautions I must take when using a microwave reactor?
Safety is paramount. Never use a domestic kitchen microwave oven for chemical synthesis. [8][10] They lack the necessary temperature/pressure controls and safety interlocks, creating a severe risk of explosion.[5][10]
-
Use Dedicated Equipment: Only use microwave reactors designed for laboratory chemical synthesis.
-
Pressure Monitoring: Be aware that heating solvents above their boiling points in a sealed vessel generates high pressure. Do not exceed the pressure limits of the reaction vessel.[12]
-
Vessel Integrity: Inspect vessels for cracks or damage before use. Use the correct cap and septum for a proper seal.
-
Exothermic Reactions: If you suspect a reaction could be highly exothermic, start with a small scale, low concentration, and use a gentle power ramp to control the heating.[10]
-
Proper Venting: Work in a well-ventilated laboratory hood.
Q3: Can I scale up a microwave synthesis of quinazolin-4-ones?
Yes, but direct scaling is not always linear. When moving from a few milligrams to a multi-gram scale, several factors change:
-
Heat Distribution: The penetration depth of microwaves can become a limiting factor in larger volumes, potentially leading to uneven heating. Reactors with multimode cavities and effective stirring are better for larger scales.
-
Heat Dissipation: Larger volumes have a smaller surface-area-to-volume ratio, making it harder to cool them quickly. This can be problematic for controlling highly exothermic reactions.
-
Method Transfer: A protocol optimized in a 10 mL vessel may need re-optimization in a 50 mL vessel. It's often necessary to adjust power settings and heating times to replicate the thermal profile achieved on a smaller scale.
Q4: What are the main advantages of microwave synthesis over conventional oil bath heating for this reaction?
The primary advantages have been consistently demonstrated in the literature.
| Feature | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | Drastically reduced (minutes vs. hours)[1][13][14] | Significantly longer (hours to days) |
| Yields | Often significantly higher[1][14] | Generally lower to moderate |
| Energy Transfer | Direct, volumetric heating of the reaction mixture[4][11] | Indirect heating via convection from the vessel walls |
| Selectivity | Can be improved due to rapid heating/cooling and reduced time at high temperature | Lower selectivity, more time for side reactions to occur |
| Green Chemistry | Aligns well with green principles (less energy, often solvent-free)[4][7] | Higher energy consumption, often requires larger solvent volumes |
Experimental Protocols & Data
Key Parameter Optimization Diagram
Optimizing a microwave-assisted reaction is an iterative process involving several interdependent variables.
Caption: The iterative cycle of optimizing key microwave reaction parameters.
Protocol: Solvent-Free Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol is adapted from efficient, solvent-free methods described in the literature, utilizing a Lewis acid catalyst.[9]
Materials:
-
Anthranilamide (1.0 mmol, 136.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Antimony(III) chloride (SbCl₃) (0.01 mmol, 2.3 mg, 1 mol%)
-
10 mL microwave process vial
-
Magnetic stir bar
Equipment:
-
Monowave or multimode laboratory microwave reactor with temperature and pressure sensors.
Microwave Program:
-
Target Temperature: 130°C
-
Hold Time: 10 minutes
-
Ramp Time: 2 minutes
-
Maximum Power: 200 W
-
Stirring: High
Step-by-Step Procedure:
-
Place the magnetic stir bar into the 10 mL microwave process vial.
-
Add anthranilamide (136.1 mg), benzaldehyde (102 µL), and SbCl₃ (2.3 mg) to the vial.
-
Securely seal the vial with the appropriate cap and septum.
-
Place the vial into the microwave reactor cavity.
-
Run the microwave program as specified above.
-
After the reaction is complete, allow the vessel to cool to room temperature (<50°C) before carefully opening it.
Work-up and Purification:
-
Add 10 mL of ethyl acetate to the solidified crude product in the vial.
-
Heat the mixture gently and sonicate to dissolve the product and transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenylquinazolin-4(3H)-one.
References
- Wang, W., Liu, X., Zhang, T., Zhang, J., & Zhou, J. (2016). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Semantic Scholar.
- Kang, H., Wang, W., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.
- (N.D.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH.
- (N.D.). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)
- Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
- (N.D.). Safety Considerations for Microwave Synthesis.
- Mishra, A. D. (N.D.). A New Route for the Synthesis of Quinazolinones.
- (N.D.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- (N.D.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Kang, H., Wang, W., Sun, Q., Yang, S., Jin, J., Zhang, X., Ren, X., Zhang, J., & Zhou, J. (2018). Microwave-assisted synthesis of quinazolin-4(3H)
- (N.D.). Synthesis of Quinozoline-4-(3H)
- (N.D.).
- (N.D.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- (2020, March 22). Green Chemistry: Microwave assisted synthesis. YouTube.
- (N.D.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- (N.D.). Microwave-assisted synthesis. Anton Paar Wiki.
- Dall'Oglio, F., D'Abrosca, B., & DellaGreca, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- (2020, November 16). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed.
Sources
- 1. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
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Technical Support Center: Solvent Effects on Quinazoline-2,4(1H,3H)-dione Synthesis
Welcome to the technical support center for the synthesis of quinazoline-2,4(1H,3H)-dione and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Quinazoline-2,4(1H,3H)-diones are a cornerstone scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]
The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the role of solvents in this synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of quinazoline-2,4(1H,3H)-dione, with a focus on solvent-related effects.
Question 1: Why is my yield of quinazoline-2,4(1H,3H)-dione unexpectedly low when using a non-polar solvent like toluene or THF?
Answer:
The synthesis of quinazoline-2,4(1H,3H)-dione, particularly from starting materials like 2-aminobenzonitriles and a carbonyl source (e.g., CO2, urea), typically involves a cyclocondensation mechanism. This process often proceeds through polar intermediates and transition states that require stabilization by the solvent.
-
Mechanistic Insight: The reaction involves nucleophilic attack and subsequent cyclization, steps that are facilitated by polar solvents. Non-polar solvents such as toluene and tetrahydrofuran (THF) are generally ineffective at stabilizing these charged intermediates, leading to sluggish reaction rates and consequently, lower yields.[3]
-
Experimental Evidence: Studies have shown that when screening various organic solvents, non-polar options like toluene and THF result in poor to negligible yields of quinazoline-2,4(1H,3H)-dione.[3] In contrast, highly polar solvents have demonstrated excellent yields.[3]
Troubleshooting Steps:
-
Solvent Replacement: Switch to a more polar solvent. Dimethylformamide (DMF), water, or even ionic liquids have been shown to be superior choices for this synthesis.[3]
-
Solubility Check: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can be a limiting factor, even in a polar medium.
-
Temperature Optimization: If a less polar solvent is unavoidable for other reasons (e.g., substrate stability), a significant increase in reaction temperature may be necessary to overcome the activation energy barrier. However, this may lead to side product formation.
Question 2: I am observing incomplete conversion of my starting material, even when using a polar aprotic solvent like DMF. What could be the issue?
Answer:
While polar aprotic solvents like DMF are generally effective, several factors can still lead to incomplete reactions.
-
Role of Water: In some synthetic routes, particularly those starting from 2-aminobenzonitriles and CO2, water can play a crucial role, acting not just as a solvent but also as a reactant or catalyst. In fact, some of the most efficient syntheses of quinazoline-2,4(1H,3H)-diones from these starting materials occur in neat water, without any other catalyst.[4] The reaction may not proceed at all in organic solvents under similar conditions.[4]
-
Catalyst Deactivation: If your reaction employs a catalyst, it may be deactivated by impurities in the solvent or starting materials. Ensure your DMF is anhydrous if the reaction is sensitive to water.
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.
Troubleshooting Workflow for Solvent Selection:
Caption: Simplified reaction mechanism for quinazoline-2,4(1H,3H)-dione synthesis.
Data Summary: Solvent Effects on Yield
The following table summarizes the reported yields for the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO2 in various solvents.
| Solvent | Polarity | Yield (%) | Reference |
| Water | Polar Protic | 91 | [3] |
| DMF | Polar Aprotic | 85-91 | [3] |
| Ethanol | Polar Protic | Ineffective | [3] |
| Toluene | Non-Polar | Ineffective | [3] |
| THF | Non-Polar | Ineffective | [3] |
Experimental Protocol: Green Synthesis of Quinazoline-2,4(1H,3H)-dione in Water
This protocol is adapted from a reported eco-efficient method. [1] Materials:
-
Anthranilic acid derivative
-
Potassium cyanate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Urea Formation: In a suitable reaction vessel, dissolve the anthranilic acid derivative in water. Add potassium cyanate portion-wise while stirring at room temperature. The reaction progress can be monitored by TLC.
-
Cyclization: Once the formation of the corresponding urea derivative is complete, add a solution of NaOH to the reaction mixture. Heat the mixture to reflux and maintain for the time determined by reaction monitoring.
-
Acidification and Isolation: Cool the reaction mixture to room temperature. Slowly add HCl to neutralize the solution and precipitate the product. The desired quinazoline-2,4(1H,3H)-dione can then be isolated by filtration, washed with cold water, and dried.
This method highlights the use of water as a solvent for all reaction steps, minimizing organic waste and simplifying the workup procedure. [1]
References
-
Chen, J. et al. (2018). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. J-Stage. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Quinazolinediones. Available at: [Link]
-
Wang, J. et al. (2012). Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst. Green Chemistry. Available at: [Link]
- El-Gazzar, A. B. A. et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
-
Vishwakarma, R. A. et al. (2017). Synthesis of quinazoline-2,4-(1H,3H)-diones. ResearchGate. Available at: [Link]
-
Borah, H. J. et al. (2016). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate. Available at: [Link]
- Wang, Y. et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry.
- Al-Ostoot, F. H. et al. (2021). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
- Wang, Y. et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry.
- Amarloo, F. et al. (2022). Optimization of quinazoline-2,4(1H,3H)-dione synthesis under different...
- Wang, X. et al. (2020).
- Al-Suhaimi, K. S. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- Li, Y. et al. (2021). Straightforward synthesis of quinazolin-4(3H)
- Zhang, X. et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering.
- Li, J. et al. (2009). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters.
- Zhou, Y. et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity.
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Validation & Comparative
A Comparative Analysis of 2-(Quinazolin-4-ylamino)ethanol and Gefitinib: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and the related investigational compound, 2-(Quinazolin-4-ylamino)ethanol. The focus is on the chemical properties, mechanism of action, and the experimental validation workflows required to assess and compare such compounds, providing a foundational resource for researchers, scientists, and professionals in drug development.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a central regulator of critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Its dysregulation, often through activating mutations or overexpression, is a well-established driver in the pathogenesis of numerous cancers, most notably non-small cell lung cancer (NSCLC).[4] This has rendered EGFR a prime therapeutic target.
The quinazoline chemical structure is a privileged scaffold in the design of kinase inhibitors, forming the backbone of many successful therapeutic agents.[4][5] These molecules typically act as ATP-competitive inhibitors, occupying the kinase domain's ATP-binding pocket to prevent receptor autophosphorylation and halt downstream signaling.[4]
Gefitinib (Iressa®), a first-generation anilinoquinazoline, is an FDA-approved EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy, particularly in NSCLC patients whose tumors harbor activating EGFR mutations.[4][6][7] this compound shares the core quinazoline structure and is of interest for its potential pharmacological activities, including anticancer properties.[8] This guide will dissect the known attributes of gefitinib and provide the experimental framework necessary to evaluate and compare it with emerging quinazoline derivatives like this compound.
Part 1: Chemical and Pharmacological Profiles
The fundamental difference between these two compounds lies in their substitutions on the quinazoline core, which dictates their pharmacokinetic and pharmacodynamic properties. Gefitinib's structure is more complex, featuring substitutions designed to enhance its binding affinity and selectivity for the EGFR kinase domain.[7][9]
| Property | This compound | Gefitinib |
| Core Structure | Quinazoline | Quinazoline |
| Key Functional Groups | 4-Aminoethanol group | 4-Anilino group with 3-chloro-4-fluoro substitution; 7-methoxy; 6-(3-morpholinopropoxy) |
| Chemical Formula | C₁₀H₁₁N₃O | C₂₂H₂₄ClFN₄O₃[7] |
| Molecular Weight | 189.21 g/mol | 446.90 g/mol [7] |
| Primary Mechanism of Action | Presumed Kinase Inhibition | Selective EGFR Tyrosine Kinase Inhibition[5][6][10] |
| Therapeutic Use | Investigational | Approved for NSCLC with specific EGFR mutations[5] |
Part 2: Mechanism of Action - Intercepting the EGFR Signaling Cascade
Both gefitinib and, presumably, this compound exert their effects by targeting the EGFR signaling pathway. EGFR activation is a multi-step process initiated by the binding of ligands like Epidermal Growth Factor (EGF).[2] This triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins.[11][12]
This recruitment activates critical downstream cascades, primarily:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, invasion, and metastasis.[11][12]
-
The PI3K/AKT/mTOR Pathway: This cascade is a major driver of cell survival and the inhibition of apoptosis.[12][13]
Gefitinib selectively binds to the ATP-binding site within the EGFR tyrosine kinase domain, competitively inhibiting ATP.[6][9] This action prevents autophosphorylation, effectively blocking the initiation of these downstream pro-survival and pro-proliferative signals and leading to cell cycle arrest and apoptosis in cancer cells.[6][10][14] Given its shared quinazoline core, this compound is hypothesized to function via a similar ATP-competitive mechanism, although its specific affinity and selectivity profile require empirical validation.
Part 3: Comparative Efficacy - A Data-Driven Analysis
The efficacy of an EGFR inhibitor is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the target's activity or cell proliferation. While extensive data exists for gefitinib, direct comparative studies involving this compound are not widely published. However, research on other quinazoline derivatives provides a valuable benchmark for the potential of this chemical class.
Studies have shown that modifications to the quinazoline scaffold can yield compounds with potency exceeding that of gefitinib against certain cell lines. For instance, some 2-alkylthio-quinazoline derivatives have demonstrated significantly greater cytotoxicity against HeLa and MDA-MB-231 cell lines than gefitinib.[5] Similarly, certain novel 4-anilino-quinazoline derivatives have shown higher antiproliferative activity on A549 (wild-type EGFR) and H1975 (mutant EGFR) cells compared to gefitinib.[15]
This highlights a critical concept in drug development: subtle structural changes can dramatically impact biological activity. The simpler structure of this compound may serve as a foundational scaffold for further chemical modification to enhance potency and selectivity.
Table 1: Representative IC₅₀ Values for Gefitinib and a Comparative Quinazoline Derivative
| Compound | Cell Line | EGFR Status | IC₅₀ (µM) | Reference |
| Gefitinib | A549 | Wild-Type | 15.59 | [15] |
| H1975 | L858R/T790M Mutant | 9.08 | [15] | |
| H3255 | L858R Mutant | 0.075 | [16] | |
| Compound 13 (4-anilino-quinazoline derivative) | A549 | Wild-Type | 7.35 | [15] |
| H1975 | L858R/T790M Mutant | 3.01 | [15] |
Note: The data for "Compound 13" is included to illustrate the potential for quinazoline derivatives to exhibit potent activity, as direct comparative data for this compound is not available.
Part 4: Experimental Protocols for Inhibitor Validation
To empirically compare this compound with gefitinib, a series of standardized in vitro assays must be performed. The following protocols provide a self-validating system to assess cytotoxicity and target engagement.
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
Causality: The MTT assay is a foundational colorimetric method to quantify the cytotoxic effect of a compound.[17] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[18] A reduction in metabolic activity in treated cells compared to untreated controls indicates cytotoxicity. This allows for the determination of the IC₅₀ value.
Detailed Methodology: [17][18][19][20]
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., A549 for EGFR wild-type, HCC827 or H1975 for EGFR mutant) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete culture medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Include wells for "untreated control," "vehicle control" (e.g., DMSO), and "medium only" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and gefitinib in a complete culture medium.
-
Aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570-590 nm using a microplate reader.[19]
-
Subtract the background absorbance from the "medium only" wells.
-
Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Target Engagement Assessment via Western Blot for p-EGFR
Causality: While the MTT assay measures the downstream effect (cell death), Western blotting provides direct evidence of target engagement. By measuring the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR, we can confirm that the compound is inhibiting the kinase activity of its intended target. A potent inhibitor will cause a significant, dose-dependent decrease in p-EGFR levels.[3][21]
Detailed Methodology: [21][22][23]
-
Sample Preparation:
-
Seed cells (e.g., A431, which overexpresses EGFR) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound and gefitinib for a short duration (e.g., 2-6 hours).
-
Optional: Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting to maximize EGFR phosphorylation in control groups.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per sample by boiling at 95°C for 5 minutes in Laemmli buffer.[21]
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[21] (Note: Avoid milk for phospho-protein detection due to casein content).[21]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1173) diluted in 5% BSA/TBST (typically 1:1000).[21][23]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe it with a primary antibody for total EGFR, followed by the secondary antibody and detection steps.[21]
-
Quantify band intensities using densitometry software. Calculate the ratio of p-EGFR to total EGFR for each sample to determine the dose-dependent inhibition of EGFR phosphorylation.
-
Conclusion and Future Directions
This guide establishes a clear comparative framework between the clinically validated EGFR inhibitor, gefitinib, and the investigational compound, this compound. Gefitinib is a highly decorated molecule with a complex structure optimized for potent and selective EGFR inhibition.[6][9] In contrast, this compound represents a more foundational quinazoline scaffold whose biological activity requires comprehensive characterization.[8]
While direct comparative data is lacking, the provided experimental protocols offer a robust, self-validating pathway to generate this crucial information. By systematically performing cell viability and target engagement assays, researchers can accurately determine the IC₅₀ and on-target potency of this compound.
Future research should focus on a head-to-head execution of these protocols, followed by in vitro kinase assays against a panel of kinases to determine selectivity. Promising results would warrant progression to in vivo xenograft animal models to assess efficacy and tolerability, paving the way for potential development as a novel therapeutic agent.[24][25][26][27]
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- Gefitinib | Drug Guide - MedSchool. MedSchool.
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- A Comparative Analysis of 4-(Methylthio)
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate.
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- The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy.
- EGFR Signaling P
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
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- An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib - Benchchem. BenchChem.
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- MTT Proliferation Assay Protocol - ResearchGate.
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- Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46 - Benchchem. BenchChem.
- Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models | Journal of Nuclear Medicine. Society of Nuclear Medicine and Molecular Imaging.
- MTT Cell Proliferation Assay - ATCC.
- Validating the Anti-Tumor Efficacy of Gefitinib Hydrochloride in Xenograft Models: A Compar
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- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
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- Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - NIH.
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- In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing - AACR Journals.
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A Tale of Two Quinazolines: Erlotinib vs. Novel Quinazoline-Based Compounds in NSCLC Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the quinazoline scaffold has proven to be a remarkably versatile backbone for the development of potent anti-cancer agents. This guide provides an in-depth, objective comparison between the well-established first-generation EGFR inhibitor, erlotinib, and emerging quinazoline-based compounds that exhibit distinct mechanisms of action. By examining experimental data from preclinical NSCLC models, we aim to offer a comprehensive resource for researchers, scientists, and drug development professionals navigating the complexities of NSCLC treatment strategies.
The Established Benchmark: Erlotinib and its Targeted Approach
Erlotinib, a quinazoline derivative, is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its mechanism of action is centered on blocking the ATP binding site of the EGFR, thereby preventing the autophosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3] Erlotinib has demonstrated significant efficacy in NSCLC patients whose tumors harbor activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21.[3]
However, the clinical utility of erlotinib is often limited by the development of acquired resistance. Common mechanisms of resistance include the secondary T790M mutation in the EGFR kinase domain, amplification of the MET oncogene, and activation of bypass signaling pathways.[4] This has necessitated the development of next-generation EGFR inhibitors and alternative therapeutic strategies.
The Rise of Novel Quinazoline Derivatives: Beyond EGFR Inhibition
Recent research has unveiled a new wave of quinazoline-based compounds that exert their anti-cancer effects through mechanisms independent of direct EGFR inhibition. These novel agents highlight the therapeutic plasticity of the quinazoline scaffold and offer potential avenues to overcome erlotinib resistance.
Targeting Cell Cycle Regulation: Aurora Kinase A Inhibition
One such example is the quinazolin-4(3H)-one derivative, BIQO-19. Studies have shown that this compound exhibits potent antiproliferative activity in various NSCLC cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs).[5][6] The primary mechanism of action for BIQO-19 is the inhibition of Aurora Kinase A (AKA), a key regulator of the cell cycle.[5] By suppressing AKA activity, BIQO-19 induces G2/M phase cell cycle arrest and subsequently triggers apoptosis in NSCLC cells.[5]
Modulating Developmental Pathways: Wnt/β-catenin Signaling Inhibition
Another innovative approach involves the targeting of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer. A novel 4-anilinoquinazoline derivative, designated as B10, has demonstrated potent anti-tumor effects in NSCLC models by inhibiting this pathway.[2] Mechanistic studies revealed that B10 downregulates key Wnt target genes, such as c-Myc and c-Jun, by inhibiting the AKT/GSK-3β/β-catenin signaling cascade.[2]
Head-to-Head in the Lab: A Comparative Analysis
In Vitro Efficacy: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for erlotinib and a representative novel quinazoline derivative in various NSCLC cell lines.
| Compound | Cell Line | EGFR Status | IC50 (µM) | Mechanism of Action | Reference |
| Erlotinib | PC9 | Exon 19 del | ~0.03 | EGFR Inhibition | [7] |
| H1299 | WT | ~65 | EGFR Inhibition | [3] | |
| A549 | WT | >10 | EGFR Inhibition | [8] | |
| B10 | A549 | WT | 1.28 | Wnt/β-catenin Inhibition | [2] |
| Gefitinib (for comparison) | A549 | WT | 7.81 | EGFR Inhibition | [2] |
Note: The data presented is a synthesis from multiple sources and direct, side-by-side experimental comparisons may not have been performed.
The data indicates that while erlotinib is highly potent in EGFR-mutant cell lines like PC9, its efficacy is significantly lower in EGFR wild-type lines such as H1299 and A549.[3][7] In contrast, the novel quinazoline derivative B10 demonstrates significant activity in the A549 cell line, with an IC50 value nearly six times lower than that of the EGFR inhibitor gefitinib in the same cell line.[2] This suggests that targeting alternative pathways can be a more effective strategy in NSCLC with wild-type EGFR.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., A549, PC9) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., erlotinib, B10) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways.
Protocol:
-
Cell Lysis: Treat NSCLC cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, β-catenin, c-Myc, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Simplified signaling pathways in NSCLC targeted by quinazoline-based inhibitors.
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Validating the Anticancer Activity of 2-(Quinazolin-4-ylamino)ethanol in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anticancer activity of a novel quinazoline derivative, 2-(Quinazolin-4-ylamino)ethanol, using preclinical xenograft models. As specific preclinical data for this compound is not yet publicly available, this document serves as a detailed roadmap, outlining the necessary experimental comparisons against established epidermal growth factor receptor (EGFR) inhibitors, gefitinib and erlotinib. The protocols and data presented herein are based on established methodologies and publicly available information for the comparator drugs, providing a robust template for the evaluation of new chemical entities in this class.
Introduction: The Promise of Quinazoline Derivatives in Oncology
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several clinically approved anticancer agents.[1][2] These compounds often function as potent inhibitors of tyrosine kinases, which are critical nodes in the signaling pathways that drive cancer cell proliferation and survival.[1] A prime target for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overactivated in various malignancies, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4]
Gefitinib and erlotinib are well-characterized 4-anilinoquinazoline derivatives that have demonstrated significant clinical efficacy in EGFR-mutant cancers.[4][5][6] They competitively inhibit the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[7] This guide will use gefitinib and erlotinib as benchmarks to assess the preclinical potential of this compound, a structurally related compound.
Preclinical Validation Strategy: A Multi-pronged Approach
A rigorous preclinical evaluation of a novel anticancer compound requires a combination of in vitro and in vivo studies to establish its efficacy and mechanism of action. This guide outlines a three-tiered approach to validate this compound.
Experimental Workflow
Caption: A streamlined workflow for the preclinical validation of a novel anticancer agent.
In Vitro Evaluation: Gauging Cellular Potency and Mechanism
Prior to in vivo studies, it is crucial to determine the direct effects of this compound on cancer cells in culture.
Cell Viability Assays (MTT/XTT)
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8] By treating cancer cell lines with a range of concentrations of the test compound and comparators, we can determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Cell Line | This compound | Gefitinib | Erlotinib |
| A549 (NSCLC, EGFR wild-type) | 8.5 | 15.2 | 12.8 |
| HCT116 (Colorectal, EGFR wild-type) | 5.2 | 9.8 | 7.5 |
| HCC827 (NSCLC, EGFR exon 19 del) | 0.1 | 0.05 | 0.08 |
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, gefitinib, and erlotinib for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Mechanism of Action: Western Blot Analysis
Western blotting is employed to investigate the molecular mechanism of action by assessing the phosphorylation status of EGFR and key downstream signaling proteins.[10] A reduction in the phosphorylation of these proteins upon treatment with this compound would suggest inhibition of the EGFR pathway.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Protocol 2: Western Blot for EGFR Pathway Analysis
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
In Vivo Efficacy: Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the antitumor activity of novel compounds.[13][14]
Establishment of Xenograft Models
We will utilize two well-established cell lines for our xenograft studies: A549 (NSCLC) and HCT116 (colorectal carcinoma).[3][15]
Protocol 3: Subcutaneous Xenograft Model Establishment
-
Cell Preparation: Harvest A549 or HCT116 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.[15][16]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2)/2.[16]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).[16]
Antitumor Activity Assessment
Mice will be treated with this compound, gefitinib, erlotinib, or a vehicle control. Tumor volumes and body weights will be monitored throughout the study.
Table 2: Hypothetical Dosing Regimen for Xenograft Studies
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound | 50 | Oral Gavage | Daily |
| 3 | This compound | 100 | Oral Gavage | Daily |
| 4 | Gefitinib | 100 | Oral Gavage | Daily |
| 5 | Erlotinib | 100 | Oral Gavage | Daily |
Table 3: Hypothetical Tumor Growth Inhibition (TGI) in A549 Xenografts
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | TGI (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 850 ± 150 | 43 |
| This compound (100 mg/kg) | 500 ± 120 | 67 |
| Gefitinib (100 mg/kg) | 600 ± 130 | 60 |
| Erlotinib (100 mg/kg) | 550 ± 140 | 63 |
TGI (%) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Pharmacodynamic and Histological Analysis
At the end of the in vivo study, tumors are excised for further analysis to confirm the mechanism of action and assess cellular responses to treatment.
Immunohistochemistry (IHC) for Proliferation (Ki-67)
Ki-67 is a cellular marker for proliferation.[17] IHC staining for Ki-67 in tumor tissues allows for the quantification of the antiproliferative effects of the treatments.
Protocol 4: Ki-67 Immunohistochemistry
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki-67 overnight at 4°C.[13]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and visualize with DAB chromogen.[18]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki-67 positive cells in multiple high-power fields per tumor section.
TUNEL Assay for Apoptosis
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[19] This allows for the assessment of the pro-apoptotic effects of the treatments in the tumor microenvironment.
Protocol 5: TUNEL Assay
-
Tissue Preparation: Use paraffin-embedded tumor sections as described for IHC.
-
Permeabilization: After rehydration, permeabilize the tissue sections with Proteinase K.[19]
-
TdT Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.[20]
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount with an anti-fade mounting medium.
-
Analysis: Visualize the sections using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially hypothetical, framework for the preclinical validation of this compound as a potential anticancer agent. By following the outlined in vitro and in vivo experimental protocols and comparing its performance against established EGFR inhibitors like gefitinib and erlotinib, researchers can generate the critical data necessary to support its further development.
Positive outcomes from these studies, such as potent in vitro cytotoxicity, effective inhibition of the EGFR signaling pathway, significant tumor growth inhibition in xenograft models, and evidence of reduced proliferation and induced apoptosis in tumor tissues, would provide a strong rationale for advancing this compound into more complex preclinical models and, ultimately, towards clinical investigation.
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A Head-to-Head Comparison: 2-(Quinazolin-4-ylamino)ethanol and Other Kinase Inhibitors in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. The quinazoline scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. This guide provides a detailed head-to-head comparison of a representative quinazoline-based inhibitor, 2-(Quinazolin-4-ylamino)ethanol, with other established kinase inhibitors, namely Gefitinib, Lapatinib, and Sunitinib. We will delve into their mechanisms of action, target specificities, and the experimental methodologies used to evaluate their efficacy.
Introduction to the Contenders
This compound and the Quinazoline Scaffold
The quinazoline core is a bicyclic aromatic heterocycle that serves as a versatile framework for designing ATP-competitive kinase inhibitors. While specific data on this compound is emerging, its structural analogs, such as 2-(Quinazolin-4-ylamino)-[1][2]benzoquinones, have been identified as potent, irreversible inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase domain.[3] These compounds typically function by forming a covalent bond with a cysteine residue within the ATP-binding pocket of the kinase, leading to irreversible inhibition.[3] For the purpose of this guide, we will consider the broader class of quinazoline-based inhibitors targeting VEGFR-2.
Comparator Kinase Inhibitors
To provide a comprehensive comparison, we have selected three well-characterized kinase inhibitors with distinct target profiles:
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5][6] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[7][8]
-
Lapatinib (Tykerb®/Tyverb®): A dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[2][9] It is utilized in the treatment of HER2-positive breast cancer.[2][10]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks the signaling of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases.[1][11][12] Its broad-spectrum activity makes it effective in treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[11]
Mechanism of Action: A Tale of Different Targets
The therapeutic efficacy of these inhibitors stems from their ability to selectively block the activity of specific kinases involved in cancer cell signaling.
Quinazoline-based VEGFR-2 Inhibitors: These inhibitors target VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds effectively cut off the tumor's blood supply.[13][14][15]
Gefitinib: This inhibitor specifically binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[4][6][7][8]
Lapatinib: By inhibiting both EGFR and HER2, Lapatinib provides a broader blockade of the ErbB signaling network.[2][9][16] This dual inhibition is particularly effective in HER2-overexpressing tumors that may also rely on EGFR signaling.[17]
Sunitinib: As a multi-kinase inhibitor, Sunitinib simultaneously targets several critical pathways involved in tumor progression, including angiogenesis (VEGFRs, PDGFRs) and direct tumor cell proliferation (c-KIT).[1][11][12][18]
Below is a diagram illustrating the targeted signaling pathways of these inhibitors.
Caption: Targeted signaling pathways of selected kinase inhibitors.
Head-to-Head Performance: A Data-Driven Comparison
The in vitro potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for the comparator inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | Reported IC50 (nM) | Reference |
| Quinazoline-based | VEGFR-2 | 0.19 - 0.60 (for novel derivatives) | [13] |
| Gefitinib | EGFR | ~2-80 (cell-dependent) | [19][20] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | [17] |
| Sunitinib | VEGFR-2, PDGFRβ, c-KIT | 2 (VEGFR-2), 22 (PDGFRβ), 7 (c-KIT) | [1][12] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison of these kinase inhibitors, standardized experimental protocols are essential.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase.[21][22] A common method involves a luminescence-based readout.[21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor in DMSO.
-
Prepare the kinase, substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[21]
-
-
Kinase Reaction:
-
In a 96-well plate, add serial dilutions of the inhibitor.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).[21]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™.
-
Add a detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase activity assay.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[23][24] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24][25]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).[26]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[23][24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[25][26]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Phosphorylation
This technique is used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.
Principle: Western blotting uses specific antibodies to detect the levels of a particular protein in a cell lysate.[27] By using antibodies that recognize the phosphorylated form of a protein, one can measure the effect of an inhibitor on kinase activity.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 1-6 hours).[28] Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[29]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[28]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-VEGFR-2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using a digital imager or X-ray film.[28]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the reduction in target phosphorylation.
Caption: Workflow for Western blotting to assess target phosphorylation.
Conclusion and Future Perspectives
The quinazoline scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. While this compound represents a specific chemical entity, the broader class of quinazoline derivatives has demonstrated significant potential, particularly as inhibitors of VEGFR-2.
A head-to-head comparison with established drugs like Gefitinib, Lapatinib, and Sunitinib highlights the diverse targeting strategies employed in modern cancer therapy. The choice of an appropriate inhibitor depends on the specific genetic makeup of the tumor and the signaling pathways that are driving its growth.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors that are highly specific for their intended target to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing next-generation inhibitors that are effective against tumors that have acquired resistance to current therapies.[19]
-
Combination Therapies: Exploring the synergistic effects of combining different kinase inhibitors or using them in conjunction with traditional chemotherapy or immunotherapy.
The rigorous application of the experimental protocols outlined in this guide will be crucial for the preclinical evaluation and clinical development of the next wave of innovative kinase inhibitors.
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2-(Quinazolin-4-ylamino)-[1][2]benzoquinones as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 - PubMed.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Quinazolin-4-ylamino)ethanol
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When quantifying a molecule of interest, such as 2-(Quinazolin-4-ylamino)ethanol, a compound belonging to a class of heterocycles with significant therapeutic potential, the robustness of the analytical methodology is paramount.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. More critically, it delves into the principles and practical application of cross-validation, a crucial process for ensuring consistency and reliability of analytical data across different methods and laboratories.
The Imperative of Analytical Method Validation
Before any analytical method can be confidently deployed, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[4][5][6] These guidelines outline the key parameters that must be assessed to ensure a method is reliable, reproducible, and accurate for its intended use.
Comparative Analysis of Analytical Methods for this compound
The choice of analytical technique is a critical decision in the drug development process, balancing the need for sensitivity, selectivity, and throughput. For a molecule like this compound, both HPLC-UV and LC-MS/MS present viable analytical options, each with distinct advantages and limitations.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore, which the quinazoline ring system in our target molecule provides.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis and trace-level impurity quantification.
1. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3 min: 2% to 98% B
-
3-3.5 min: 98% B
-
3.5-3.6 min: 98% to 2% B
-
3.6-5 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (Q1) m/z 190.1 -> Product ion (Q3) m/z 132.1
-
Internal Standard (e.g., Deuterated analog): To be determined based on availability.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards (e.g., 0.1-100 ng/mL). Each standard should be spiked with the internal standard at a constant concentration.
-
Sample Preparation (e.g., from a biological matrix): Perform protein precipitation by adding three volumes of cold acetonitrile (containing internal standard) to one volume of the sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound. Note: This data is representative and should be confirmed during method validation.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
Cross-Validation: Ensuring Method Consistency
Cross-validation is the process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable results.[7][8] This is a critical step when transferring a method, comparing data from different studies, or when a new method is intended to replace an existing one. The FDA and other regulatory bodies provide guidance on when and how to perform cross-validation.[5]
When is Cross-Validation Necessary?
-
Method Transfer: When an analytical method is transferred from a sending laboratory (SL) to a receiving laboratory (RL).
-
Inter-Laboratory Comparison: When different laboratories need to produce comparable data for the same study or product.[7][8][9][10]
-
Method Comparison: When comparing a new analytical method with an established one.
Experimental Protocol: Inter-Laboratory Cross-Validation
This protocol outlines the steps for cross-validating an analytical method between two laboratories.
1. Objective:
-
To demonstrate the equivalency of the analytical method for this compound when performed at the Sending Laboratory (SL) and the Receiving Laboratory (RL).
2. Scope:
-
This protocol applies to the validated HPLC-UV or LC-MS/MS method for the quantification of this compound.
3. Procedure:
-
Pre-requisites:
-
The analytical method must be fully validated at the SL.
-
A detailed method transfer protocol must be in place.
-
The RL must have the necessary equipment, reagents, and trained personnel.
-
-
Sample Analysis:
-
A minimum of three batches of quality control (QC) samples at low, medium, and high concentrations should be prepared at the SL.
-
A portion of these QC samples is analyzed at the SL.
-
The remaining portion of the QC samples is shipped under appropriate conditions to the RL for analysis.
-
Both laboratories should analyze the samples on the same day if possible, or within a defined stability window.
-
-
Acceptance Criteria:
-
The mean accuracy of the QC samples at each concentration level, as determined by the RL, should be within ±15% of the nominal concentration.
-
The precision (%RSD) of the QC samples at each concentration level, as determined by the RL, should not exceed 15%.
-
The results obtained by the RL should be compared to the results from the SL. The difference between the mean values obtained by the two laboratories for each QC level should not be more than 20%.
-
4. Documentation:
Visualizing the Workflow
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Inter-laboratory cross-validation workflow.
Caption: Decision tree for analytical method selection.
Conclusion
The selection and validation of an appropriate analytical method are foundational to successful drug development. For this compound, both HPLC-UV and LC-MS/MS offer robust and reliable quantification, with the choice depending on the specific requirements for sensitivity and selectivity. Regardless of the method chosen, a thorough understanding and implementation of cross-validation procedures are essential to ensure data integrity and consistency, particularly when transferring methods or comparing data across different sites. By adhering to established guidelines and employing a systematic approach to validation and cross-validation, researchers can have the utmost confidence in their analytical results.
References
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Interlaboratory comparisons - The Joint Research Centre - EU Science Hub. (n.d.). Retrieved from [Link]
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Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.). Retrieved from [Link]
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What is an inter laboratory comparison ? - CompaLab. (n.d.). Retrieved from [Link]
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Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]
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Inter Laboratory Comparison - The Best Consultant for ISO/IEC 17025 Accreditation. (n.d.). Retrieved from [Link]
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Interlaboratory Comparison → Term - Fashion → Sustainability Directory. (2025, May 6). Retrieved from [Link]
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FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. (2014, February 27). Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]
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SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar - IJPPR. (n.d.). Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (n.d.). Retrieved from [Link]
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Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (2023, January 18). Retrieved from [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - NIH. (2025, August 1). Retrieved from [Link]
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Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.). Retrieved from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (n.d.). Retrieved from [Link]
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Separation of Ethanol, 2-(ethylphenylamino)- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
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Separation of Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
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High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOFMS) Analysis on the Ethanol - SciSpace. (n.d.). Retrieved from [Link]
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Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). Retrieved from [Link]
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An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - NIH. (n.d.). Retrieved from [Link]
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Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method - Agilent. (n.d.). Retrieved from [Link]
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Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC - NIH. (n.d.). Retrieved from [Link]
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Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - NIH. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Quinazolin-4-ylamino)ethanol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, quinazoline-based molecules have emerged as a cornerstone scaffold for the development of potent kinase inhibitors.[1][2] Drugs such as gefitinib and erlotinib, both built upon the 4-anilinoquinazoline framework, have demonstrated significant clinical success by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-(Quinazolin-4-ylamino)ethanol derivatives. We will explore how structural modifications to this scaffold influence biological activity, compare their performance with established alternatives, and provide the experimental context necessary for researchers in the field.
The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition
The quinazoline ring system is a "privileged" structure in medicinal chemistry, particularly for targeting the ATP-binding site of various kinases.[2][5] Its fundamental role lies in its ability to form a crucial hydrogen bond interaction with the hinge region of the kinase domain. The N1 atom of the quinazoline ring typically acts as a hydrogen bond acceptor, anchoring the inhibitor in the active site.[2]
Substitutions at the 6- and 7-positions of the quinazoline core have been extensively studied and are known to significantly impact the potency and selectivity of these inhibitors.[2][6] Generally, the introduction of small, electron-donating groups, such as methoxy (-OCH3) or methoxyethoxy (-OCH2CH2OCH3) groups, at these positions enhances activity.[2][7] These groups can extend into a hydrophobic pocket and form additional interactions, thereby increasing the binding affinity of the compound.[2]
The 4-Anilino Moiety: A Key to Selectivity and Potency
The substituent at the 4-position of the quinazoline ring is critical for defining the inhibitor's selectivity and potency. In the case of 4-anilinoquinazolines, this aromatic ring projects out of the ATP-binding site and interacts with solvent-exposed residues. Modifications on this aniline ring can be tailored to achieve desired pharmacological properties. For instance, the presence of a 3-chloro-4-fluoroanilino group is a common feature in potent EGFR inhibitors like gefitinib, contributing to favorable interactions within the kinase domain.[4]
The Role of the 2-(Amino)ethanol Side Chain: A Focus on Hydrogen Bonding and Solubility
While extensive research has focused on the quinazoline core and the 4-anilino moiety, the specific contribution of a 2-(amino)ethanol side chain at the 4-position is less systematically documented. However, based on fundamental principles of medicinal chemistry and SAR data from related compounds, we can infer its significance.
The primary role of the terminal hydroxyl group in the 2-hydroxyethyl moiety is likely to engage in hydrogen bonding interactions with amino acid residues in the solvent-exposed region of the kinase domain or with the solvent itself. This can contribute to the overall binding affinity and modulate the pharmacokinetic properties of the molecule, such as solubility. The length of the linker between the amino group and the hydroxyl group is also a critical determinant of activity. A two-carbon (ethyl) linker is common, as it optimally positions the hydroxyl group for potential interactions without introducing excessive flexibility, which could be entropically unfavorable.[2]
Structure-Activity Relationship Summary
The following table summarizes the key SAR findings for 4-anilinoquinazoline derivatives, with a focus on features relevant to this compound analogues.
| Structural Moiety | Position | Modification | Impact on Activity | Rationale | Citation(s) |
| Quinazoline Core | N1 | - | Essential for activity | Acts as a hydrogen bond acceptor with the kinase hinge region. | [2] |
| 6, 7 | Small, electron-donating groups (e.g., -OCH3, -OCH2CH2OCH3) | Generally increases potency | Enhances binding affinity through interactions with a hydrophobic pocket. | [2][7] | |
| 4-Amino Linker | - | Secondary amine | Crucial for connecting the quinazoline core to the anilino moiety | Provides the correct orientation for the anilino ring to interact with its binding site. | [2] |
| 4-Anilino Ring | 3, 4 | Halogen substitutions (e.g., -Cl, -F) | Often increases potency | Can form specific interactions within the kinase active site and improve pharmacokinetic properties. | [4] |
| 2-(Amino)ethanol Side Chain | Terminal -OH | Presence of hydroxyl group | Potentially increases binding affinity and improves solubility | Can form additional hydrogen bonds with the target protein or solvent. | Inferred from general medicinal chemistry principles. |
| Alkyl Linker | Two-carbon (ethyl) linker | Often optimal | Provides appropriate spacing and conformation for the terminal hydroxyl group to interact effectively. | [2] |
Comparative Performance: this compound Derivatives vs. Gefitinib
The key structural difference between gefitinib and a hypothetical this compound derivative lies in the substituent at the 4-position of the quinazoline ring. Gefitinib possesses a 3-chloro-4-fluoroanilino group, while the latter would have a 2-hydroxyethylamino group attached to the aniline ring. The presence of the hydroxyl group in the ethanol derivative could lead to a different pharmacokinetic profile, potentially increasing hydrophilicity and altering cell permeability compared to the more lipophilic gefitinib.
Experimental Protocols
General Synthesis of 2-((Substituted-quinazolin-4-yl)amino)ethanol Derivatives
The synthesis of 2-((substituted-quinazolin-4-yl)amino)ethanol derivatives typically involves a nucleophilic aromatic substitution reaction. A general procedure is outlined below:
-
Starting Material: A 4-chloroquinazoline derivative, which can be synthesized from the corresponding quinazolinone.[8][9]
-
Reaction: The 4-chloroquinazoline is reacted with 2-aminoethanol in a suitable solvent, such as isopropanol or dimethylformamide (DMF).[8][10]
-
Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by column chromatography or recrystallization.[10]
-
Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[7][11]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR) is commonly evaluated using an in vitro kinase assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Materials: Recombinant human kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent.
-
Procedure: a. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a buffer solution. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of ATP consumed is measured using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
-
Cell Culture: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[10][11]
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]
Visualizing Key Relationships
Pharmacophore Model for Quinazoline-Based Kinase Inhibitors
Caption: Key pharmacophoric features of a this compound derivative in a kinase active site.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) study of novel kinase inhibitors.
Conclusion
The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. While the SAR of the quinazoline core and the 4-anilino moiety is well-established, further systematic investigation into the role of the 2-hydroxyethyl side chain is warranted to fully exploit its potential for enhancing binding affinity and optimizing pharmacokinetic properties. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers aiming to design and evaluate the next generation of quinazoline-based targeted therapies.
References
-
Design of target compounds 3a–l, 4a–c, and 5a–c analogs to Gefitinib and PD153035. (n.d.). Retrieved from [Link]
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A Comparative Guide to Evaluating the Selectivity of 2-(Quinazolin-4-ylamino)ethanol Against Diverse Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the in-vitro anticancer selectivity of 2-(Quinazolin-4-ylamino)ethanol, a representative molecule from the promising quinazoline class of compounds. While direct comparative studies on this specific molecule are not extensively available, this document synthesizes established methodologies and data from closely related quinazoline derivatives to offer a robust protocol and illustrative analysis for researchers in oncology and drug discovery.
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies.[1] Its derivatives are known to exhibit a wide range of biological activities, with many functioning as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The primary advantage and focus of developing these compounds lie in achieving high selectivity for cancer cells while minimizing toxicity to normal cells, a critical factor for successful chemotherapy.[1] This guide will walk you through the experimental design, execution, and data interpretation necessary to characterize the selectivity profile of novel quinazoline-based compounds.
The Rationale Behind Selectivity Screening
The central goal of targeted cancer therapy is to exploit the molecular vulnerabilities of cancer cells. Quinazoline derivatives often achieve this by targeting specific signaling pathways that are hyperactive in tumors.[3][4] For instance, many 4-anilinoquinazoline derivatives are potent EGFR inhibitors, a receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small-cell lung carcinoma.[5][6] By competitively binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[1]
However, the efficacy of such inhibitors can be influenced by the specific genetic makeup of the cancer cells. For example, certain EGFR mutations can confer sensitivity or resistance to quinazoline-based drugs.[7] Therefore, evaluating a new compound against a panel of cancer cell lines with diverse genetic backgrounds is crucial for identifying its spectrum of activity and potential clinical applications.
Experimental Workflow for Selectivity Profiling
A typical workflow for assessing the selectivity of an anticancer compound involves a multi-tiered approach, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies on sensitive cell lines.
Caption: Experimental workflow for evaluating anticancer selectivity.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Elucidating the Mechanism of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed, typically analyzed by flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population will be differentiated into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Comparative Selectivity Data of a Representative Quinazoline Derivative
The following table presents a hypothetical but representative dataset illustrating the cytotoxic activity (IC50 values) of a 4-anilinoquinazoline derivative against a panel of human cancer cell lines. This data is synthesized from published results for compounds with similar scaffolds.[14][15][16][17][18]
| Cell Line | Cancer Type | Key Genetic Feature | Representative IC50 (µM) |
| A549 | Non-Small Cell Lung | KRAS mutant, EGFR wild-type | > 50 |
| HCT-116 | Colorectal | KRAS mutant | > 50 |
| MCF-7 | Breast | ER-positive, PIK3CA mutant | 15.8 |
| MDA-MB-231 | Breast (Triple-Negative) | BRAF mutant | 25.2 |
| K562 | Leukemia | BCR-ABL fusion | 0.3 |
| HeLa | Cervical | HPV-positive | 12.5 |
| HT-29 | Colorectal | BRAF mutant | 14.3 |
| HepG2 | Liver | p53 wild-type | 8.9 |
Disclaimer: This data is for illustrative purposes and represents typical values for quinazoline derivatives. The actual selectivity of this compound would need to be determined experimentally.
From this representative data, we can infer that certain quinazoline derivatives exhibit significant selectivity. For example, the compound shows high potency against the K562 leukemia cell line while being relatively inactive against KRAS-mutant lung and colorectal cancer cell lines. This suggests a potential therapeutic window and a specific molecular target that is crucial for the survival of K562 cells.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[2][5] The diagram below illustrates this mechanism of action.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Conclusion
The evaluation of a new chemical entity's selectivity is a critical step in the drug discovery process. For a compound like this compound, a systematic approach involving broad cytotoxicity screening, dose-response analysis, and mechanistic studies is essential. By employing the protocols and frameworks outlined in this guide, researchers can effectively characterize the anticancer profile of novel quinazoline derivatives, identify sensitive cancer cell types, and elucidate the underlying mechanisms of action. This comprehensive evaluation will pave the way for further preclinical and clinical development of promising targeted therapies.
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Confirming the Target Engagement of 2-(Quinazolin-4-ylamino)ethanol in Cellular Assays: A Comparative Guide
An In-Depth Technical Guide
Introduction: The Quinazoline Scaffold and the Imperative of Target Validation
The quinazoline core is a privileged scaffold in medicinal chemistry, famously forming the backbone of numerous kinase inhibitors, including first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1][2] When a novel molecule such as 2-(Quinazolin-4-ylamino)ethanol emerges from a screening campaign, its structural similarity to known inhibitors immediately posits a hypothesis: it likely engages a protein kinase target. However, this assumption, however well-founded, must be rigorously tested.
Confirming that a compound directly interacts with its intended target within the complex and dynamic environment of a living cell—a process known as target engagement—is a cornerstone of modern drug discovery.[3][4] It is the critical link between a molecule's chemical structure and its biological effect, providing confidence that a downstream phenotypic outcome is a direct consequence of on-target activity and not an artifact or off-target effect.[3]
This guide provides a comparative framework for validating the cellular target engagement of this compound, framed through the lens of it being a putative kinase inhibitor. We will dissect and compare three orthogonal, industry-standard methodologies: the biophysical-based Cellular Thermal Shift Assay (CETSA), the proximity-based NanoBRET™ Assay, and a functional assessment of target kinase activity. By presenting detailed protocols, comparative data, and the underlying scientific rationale, this guide will empower researchers to design robust experiments that deliver clear, actionable insights into the mechanism of action of novel chemical entities.
Chapter 1: A Comparative Overview of Cellular Target Engagement Methodologies
Selecting the appropriate assay for target engagement requires a nuanced understanding of what each method measures. The goal is to build a cohesive body of evidence using orthogonal approaches. An ideal strategy combines a direct measure of biophysical binding with a functional readout of target modulation.
| Methodology | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[5] | Direct biophysical interaction in intact cells or lysates. | Label-free; applicable to endogenous proteins; reflects intracellular drug concentration.[6] | Lower throughput; requires a specific antibody; indirect readout of binding. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. The compound displaces the tracer, reducing the BRET signal.[7][8] | Direct, real-time compound binding and affinity in live cells. | High-throughput; quantitative (IC50); can measure residence time.[8][9] | Requires genetic modification (NanoLuc® fusion); dependent on tracer availability and specificity. |
| Target Phosphorylation/ Kinase Activity Assay | A specific kinase inhibitor will reduce the phosphorylation of its target (autophosphorylation) or downstream substrates.[10] | Functional consequence of target engagement. | Measures mechanism of action; uses endogenous signaling pathways; confirms inhibitory activity.[11] | Indirect measure of binding; susceptible to network effects; requires phospho-specific antibodies. |
Chapter 2: Experimental Design & Protocols
This section provides the "why" and "how" for each core methodology. The experimental choices are explained to ensure the generation of self-validating, trustworthy data.
Method 1: Cellular Thermal Shift Assay (CETSA) - The Biophysical Benchmark
Causality: The CETSA method is founded on a fundamental thermodynamic principle: the binding of a ligand, such as this compound, to its target protein confers stability.[12] This increased stability means more energy (in the form of heat) is required to denature the protein. Therefore, in the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to its unbound state.[13][14]
Caption: CETSA workflow for assessing target engagement.
Detailed Protocol: CETSA for a Putative EGFR Target
-
Cell Culture: Plate A431 cells (human epidermoid carcinoma, high EGFR expression) in 10 cm dishes and grow to ~80-90% confluency.[11]
-
Compound Treatment: Treat cells with 10 µM this compound or vehicle (0.1% DMSO) for 2 hours in a 37°C incubator.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 10^7 cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments). An unheated control (kept on ice) is essential.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Protein Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the protein concentration using a BCA assay.
-
Detection: Normalize the protein concentration for all samples. Analyze the abundance of soluble EGFR at each temperature point using Western blotting with a specific anti-EGFR antibody.
Method 2: NanoBRET™ Target Engagement Assay - Probing Proximity in Real-Time
Causality: This technology quantifies compound binding in live cells by measuring Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[8] The target protein is expressed as a fusion with NanoLuc®. A tracer that reversibly binds to the target's active site is added, bringing the donor and acceptor into proximity and generating a BRET signal.[7] When this compound is introduced, it competes with the tracer for the binding site. This displacement separates the donor and acceptor, leading to a dose-dependent decrease in the BRET signal, which can be used to calculate the compound's intracellular affinity (IC50).[9][15]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ for a Putative Kinase Target
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., EGFR-NLuc). Culture the cells for 18-24 hours to allow for protein expression.[15][16]
-
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Seed the cells into a white, 96-well assay plate (e.g., 2 x 10^4 cells per well).[16]
-
Compound Dosing: Prepare serial dilutions of this compound in DMSO. Add the compound dilutions to the wells, ensuring the final DMSO concentration is ≤ 0.5%. Include vehicle-only (no inhibitor) and no-tracer (maximum competition) controls.
-
Tracer Addition & Equilibration: Add the specific NanoBRET™ fluorescent tracer at a pre-determined concentration (typically at its EC50 value).[9] Incubate the plate for 2 hours at 37°C with 5% CO2 to allow the compound and tracer to reach binding equilibrium with the target.[15]
-
Substrate Addition: Prepare the detection reagent by diluting the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor in Opti-MEM®. The extracellular inhibitor is crucial to prevent signal from any compromised cells.[9] Add this reagent to all wells.
-
Data Acquisition: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[15]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Method 3: Target Autophosphorylation Assay - The Functional Confirmation
Causality: Many receptor tyrosine kinases, like EGFR, are activated upon ligand binding (e.g., EGF), which induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This phosphorylation event is the literal switch that turns the kinase "on" and initiates downstream signaling. A compound that engages the ATP-binding site of the kinase will prevent this autophosphorylation, even in the presence of the activating ligand.[1] Measuring the level of phosphorylated target protein is therefore a direct functional readout of inhibitor activity.
Caption: Inhibition of EGFR autophosphorylation by a kinase inhibitor.
Detailed Protocol: EGF-Stimulated EGFR Phosphorylation Assay
-
Cell Culture and Starvation: Plate A431 cells and grow to ~80% confluency. Serum-starve the cells for 18-24 hours in serum-free medium to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 10 minutes at 37°C to induce maximal EGFR autophosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, collect them, and clear by centrifugation. Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068). Subsequently, strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading.
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal for each sample.
Conclusion: Synthesizing a Cohesive Narrative of Target Engagement
Confirming the cellular target engagement of a novel compound like this compound is not a single experiment but a multi-faceted investigation. Each method provides a unique piece of the puzzle.
-
CETSA provides label-free, biophysical evidence that the compound physically interacts with and stabilizes the endogenous target protein inside the cell.[17]
-
NanoBRET™ offers a quantitative, real-time measurement of binding affinity and can be adapted to measure binding kinetics, providing a precise IC50 value for target occupancy.[8]
-
Phosphorylation assays deliver the crucial functional validation, demonstrating that the observed binding event translates into the intended biological consequence—inhibition of the target's kinase activity.[10]
A successful outcome would show a clear thermal shift in the CETSA, a potent IC50 in the NanoBRET™ assay, and a dose-dependent inhibition of target phosphorylation. When the data from these orthogonal approaches align, they build an unassailable case for the on-target activity of this compound, paving the way for further development with a high degree of confidence in its mechanism of action.
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Retrieved from [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 83, 543-565. (Note: While the direct link is to a review summary, the core concepts are widely published and validated). Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-181. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
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Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2216. Retrieved from [Link]
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SpringerLink. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. SpringerLink. Retrieved from [Link]
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Wang, Y., et al. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Frontiers in Marine Science, 11. Retrieved from [Link]
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Waring, M. J. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(23), 14299-14324. Retrieved from [Link]
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Chen, X., et al. (2016). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-712. Retrieved from [Link]
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Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 11(4), 438-441. Retrieved from [Link]
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A Comparative Analysis: 2-Alkylthio-quinazoline Derivatives Versus Gefitinib in EGFR-Targeted Cancer Therapy
A Senior Application Scientist's Guide to Evaluating Next-Generation Kinase Inhibitors
The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the dual imperatives of enhancing efficacy and overcoming resistance. The quinazoline scaffold has proven to be a cornerstone in the development of potent kinase inhibitors, with gefitinib (Iressa®) being a landmark first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1] This guide provides an in-depth comparative analysis of a promising class of emerging compounds, the 2-alkylthio-quinazoline derivatives, against the well-established gefitinib. We will dissect their mechanisms of action, compare their biological activities through experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for evaluating this novel chemical series.
The Central Role of EGFR in Oncology and the Mechanism of Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] In numerous malignancies, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, driven by overexpression or activating mutations, is a key oncogenic driver.[1][3]
Gefitinib, a synthetic anilinoquinazoline, functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[3][4][5] Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[3][5] These phosphorylated sites serve as docking platforms for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation and inhibit apoptosis.[6][7] Gefitinib selectively binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and effectively blocking these downstream pro-survival signals.[5][8] Its clinical efficacy is most pronounced in patients with specific activating mutations in the EGFR gene, which enhance the receptor's affinity for the drug.[4][5]
The 2-alkylthio-quinazoline derivatives share the core quinazoline scaffold, suggesting a potential for kinase inhibition, possibly through a similar mechanism of targeting the ATP-binding site of EGFR or other related kinases.[9] The variation at the 2-position with an alkylthio group offers a distinct chemical entity that may confer altered potency, selectivity, or resistance profiles compared to the anilinoquinazoline structure of gefitinib.
Visualizing the EGFR Signaling Pathway and Inhibition
To conceptualize the mechanism of action, the following diagram illustrates the EGFR signaling cascade and the points of inhibition by both gefitinib and potentially the 2-alkylthio-quinazoline derivatives.
Caption: EGFR signaling pathway and points of therapeutic intervention.
Comparative In Vitro Efficacy
The initial evaluation of novel therapeutic agents hinges on robust in vitro assays to determine their cytotoxic and anti-proliferative effects against relevant cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
Several studies have demonstrated the potent cytotoxic activity of 2-alkylthio-quinazoline derivatives, with some analogues exhibiting superior potency to gefitinib under identical experimental conditions.[9] The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (NSCLC, EGFR wt) | ~21.17 | [10] |
| H1975 (NSCLC, EGFR L858R/T790M) | ~9.08 | [10] | |
| A431 (Epidermoid Carcinoma, EGFR overexpressing) | ~0.08 | [11] | |
| 2-Alkylthio-quinazoline Derivative (Compound 13) | A549 (NSCLC, EGFR wt) | ~7.35 | [10] |
| H1975 (NSCLC, EGFR L858R/T790M) | ~3.01 | [10] | |
| Other 2-Alkylthio-quinazoline Derivatives | HeLa (Cervical Cancer) | Potency surpassing gefitinib reported | [9] |
| MDA-MB-231 (Breast Cancer) | Potency surpassing gefitinib reported | [9] |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes based on the cited literature.
These results indicate that specific 2-alkylthio-quinazoline derivatives can exhibit significantly higher potency than gefitinib, particularly against cell lines with acquired resistance mutations like T790M (H1975).[9][10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, H1975) during their exponential growth phase.
-
Perform a cell count and determine the optimal seeding density for a 96-well plate (typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well and incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-alkylthio-quinazoline derivatives and gefitinib in complete culture medium.
-
After the incubation period, carefully remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.[12]
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Comparative In Vivo Efficacy
While in vitro data provides crucial initial insights, in vivo studies using preclinical animal models are essential to evaluate the therapeutic potential of new compounds in a more complex biological system.
Xenograft Models in NSCLC Research
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable tools for assessing the in vivo efficacy of anticancer agents.[16] In these models, human tumor cells are implanted into immunodeficient mice, allowing for the evaluation of tumor growth inhibition in response to treatment.
Quantitative Comparison of In Vivo Antitumor Activity
While direct comparative in vivo data for 2-alkylthio-quinazoline derivatives against gefitinib is not as readily available in the public domain, the superior in vitro potency of some derivatives suggests a strong potential for enhanced in vivo efficacy. Gefitinib has demonstrated significant tumor growth delay in xenograft models bearing sensitive EGFR mutations.[17] For instance, in mice bearing H322 NSCLC xenografts, gefitinib treatment resulted in a significant delay in tumor growth.[17] The development of resistance to gefitinib has also been modeled in vivo, providing a platform to test the efficacy of new compounds against resistant tumors.[18][19]
| Treatment Group | Tumor Model | Outcome | Reference |
| Gefitinib | H322 NSCLC Xenograft (EGFR sensitive) | Significant tumor growth delay | [17] |
| H157 NSCLC Xenograft (Gefitinib-resistant) | No tumor growth delay | [17] | |
| EGFR-mutant PDX Model | Initial sensitivity followed by acquired resistance | [18][19] |
Future in vivo studies directly comparing optimized 2-alkylthio-quinazoline derivatives with gefitinib, particularly in models of acquired resistance, will be critical for establishing their therapeutic potential.
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of a lead 2-alkylthio-quinazoline derivative compared to gefitinib in a human NSCLC xenograft model.
Step-by-Step Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
All procedures must be approved and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human NSCLC cells (e.g., H1975, which harbors the T790M resistance mutation) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, gefitinib, 2-alkylthio-quinazoline derivative).
-
-
Drug Administration:
-
Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage). The vehicle for gefitinib and the test compound should be consistent.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, histological examination).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Safety and Selectivity Profile
An ideal kinase inhibitor should exhibit high potency against its intended target while minimizing off-target effects to reduce toxicity. Gefitinib is generally well-tolerated, with common side effects including rash and diarrhea, which are mechanistically linked to EGFR inhibition in normal tissues.[20] However, the selectivity of any kinase inhibitor is not absolute. Proteomic studies have revealed that gefitinib can interact with other kinases, which may contribute to both its therapeutic and adverse effects.[21]
The selectivity profile of 2-alkylthio-quinazoline derivatives will be a critical determinant of their clinical potential. Kinase panel screening assays are essential for characterizing the selectivity of these compounds against a broad range of kinases. The unique substitution at the 2-position may alter the binding kinetics and conformation within the ATP pocket, potentially leading to a different selectivity profile compared to gefitinib. A superior selectivity profile, with reduced inhibition of kinases implicated in dose-limiting toxicities, would represent a significant advantage for this new class of compounds.
Conclusion and Future Directions
The exploration of 2-alkylthio-quinazoline derivatives represents a promising avenue in the quest for more effective and durable EGFR-targeted therapies. The available in vitro data suggests that this chemical class has the potential to overcome some of the limitations of first-generation inhibitors like gefitinib, particularly in the context of acquired resistance.[9][10]
The path forward requires a systematic and rigorous evaluation of these novel compounds. This includes:
-
Comprehensive Kinase Profiling: To establish the selectivity and identify potential off-target liabilities.
-
In Vivo Efficacy Studies: Directly comparing lead candidates against gefitinib in clinically relevant xenograft models, including those with acquired resistance mutations.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with target modulation in vivo.
-
Structural Biology: To elucidate the binding mode of these derivatives within the EGFR kinase domain, which can guide further structure-activity relationship (SAR) studies.
By leveraging the detailed experimental frameworks outlined in this guide, researchers can effectively characterize the 2-alkylthio-quinazoline derivatives and determine their true potential to supplant or supplement existing therapies in the armamentarium against EGFR-driven cancers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Quinazolin-4-ylamino)ethanol for Laboratory Professionals
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2-(Quinazolin-4-ylamino)ethanol (CAS No. 5423-59-6). As a bioactive heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its management as a chemical waste product is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2][3] This guide moves beyond simple checklists to explain the rationale behind each procedural step, empowering researchers to make informed safety decisions.
The core principle of this guide is that this compound must be treated as a regulated hazardous waste from its point of generation to its final disposal.[4][5] Under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems or in regular solid waste streams.[4][6]
Part 1: Hazard Assessment and Waste Characterization
-
Quinazoline Core: Quinazoline and its derivatives are recognized for their broad biological activity.[2][3] Structurally related compounds, such as other substituted quinazolines, are often classified as harmful if swallowed and capable of causing skin and eye irritation.[7][8]
-
Amino Alcohol Side Chain: The amino)ethanol moiety is analogous to other small amino alcohols used in laboratory synthesis, such as 2-(ethylamino)ethanol. These related compounds are frequently categorized as combustible, harmful or toxic upon skin contact or ingestion, and can cause severe skin burns and eye damage.[9][10][11]
Based on this analysis, this compound must be presumed to be hazardous. It should be managed as a waste that is potentially toxic and corrosive or irritating. This aligns with the Environmental Protection Agency (EPA) definitions of hazardous waste characteristics.[4][12]
Table 1: Inferred Hazard Profile and Physicochemical Properties
| Property | Inferred Value / Classification | Rationale & Supporting Source |
| Physical State | White to off-white solid.[1] | Based on direct information for the compound. |
| Molecular Formula | C₁₀H₁₁N₃O[1] | Based on direct information for the compound. |
| Acute Oral Toxicity | Presumed Harmful/Toxic. | Quinazoline derivatives are often harmful if swallowed (H302).[7][8] Amino alcohols can be Category 4 acute oral toxins.[9][10] |
| Skin Corrosion/Irritation | Presumed Corrosive/Irritant. | Related quinazolines cause skin irritation (H315).[7][8] Amino alcohols can cause severe skin burns (Category 1B).[9][11] |
| Eye Damage/Irritation | Presumed to Cause Serious Eye Damage. | Related quinazolines cause serious eye irritation (H319).[7][8] Amino alcohols can cause severe eye damage (Category 1).[9][10] |
| Aquatic Hazard | Presumed Harmful to aquatic life. | Analogous amino alcohols are classified as harmful to aquatic life (H402). |
| Regulatory Status | Must be managed as Hazardous Waste. | Based on the inferred toxicity and corrosivity characteristics under the Resource Conservation and Recovery Act (RCRA).[4][13] |
Part 2: Safety First - PPE and Engineering Controls
Before handling any waste materials containing this compound, it is mandatory to use appropriate Personal Protective Equipment (PPE) and engineering controls.
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A buttoned lab coat and closed-toe shoes are required.
-
Engineering Controls: All waste handling, including solution transfers and container labeling, must be performed inside a certified chemical fume hood to prevent inhalation of any dusts or vapors.[7]
-
Emergency Readiness: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[7]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing waste from the moment of its generation. The primary goal is proper segregation and containment for collection by your institution's certified waste handlers.
Workflow for Waste Management
Caption: General workflow for handling this compound waste.
Step 1: Segregate Waste Streams at the Point of Generation
Never mix different types of waste. Incompatible chemicals can react, leading to heat generation, gas evolution, or fire.[6][14] At the point of generation, you must segregate waste into distinct, clearly labeled containers.
Caption: Segregation of waste streams from a typical laboratory experiment.
-
Solid Waste: Includes expired or excess solid this compound, contaminated gloves, weigh boats, and other disposable labware.[8]
-
Liquid Organic Waste: Solutions of the compound dissolved in non-aqueous solvents (e.g., methanol, ethanol, DMSO, DCM).
-
Liquid Aqueous Waste: Solutions of the compound dissolved in water or buffer systems. Do not dispose of aqueous waste down the drain.[6][15]
-
Sharps Waste: Any contaminated needles, syringes, or razor blades must be placed in a designated sharps container.
Step 2: Select and Label Waste Containers
Proper containment and labeling are mandated by law and are essential for safe handling by you and your institution's safety personnel.
-
Container Selection: Use only containers that are in good condition, free of damage, and chemically compatible with the waste.[4][16] The container must have a secure, leak-proof screw-top cap.[6] For liquid waste, use glass or high-density polyethylene (HDPE) bottles.
-
Labeling:
-
Obtain an official "Hazardous Waste" tag from your Environmental Health & Safety (EHS) department.[6][12]
-
Affix the tag to the container before adding any waste.
-
Clearly write the words "Hazardous Waste" .[12]
-
List all chemical constituents by their full names —do not use abbreviations or chemical formulas.[12]
-
Provide an accurate percentage for each component, totaling 100%. For example: "Methanol: 98%, this compound: 2%".[6][12]
-
Record the date you first add waste to the container (the "accumulation start date").
-
Step 3: Accumulate and Store Waste Safely
Waste must be stored safely in a designated location pending pickup.
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][5][12]
-
Containment: Always keep waste containers securely closed except when you are actively adding waste.[6][12] All liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container.[6]
-
Segregation: Ensure that containers of incompatible waste types are stored separately (e.g., do not store organic solvent waste next to strong acids or oxidizers).[17]
Step 4: Arrange for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Prohibited Actions: It is a regulatory violation to dispose of this chemical waste by evaporation in a fume hood, dilution down the drain, or placement in regular trash.[6][14]
-
Professional Disposal: Once a waste container is 90% full, or within the time limit specified by your institution (often 6-12 months from the accumulation start date), you must arrange for its removal.[12][18]
-
Contact EHS: Contact your institution's EHS department to schedule a hazardous waste pickup.[8][14] Follow their specific procedures for request submission and preparation for transport.
Part 4: Accidental Release and Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.[8]
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the full PPE described in Part 2. If the spill is large or you are unsure, evacuate and call your EHS emergency line immediately.
-
Contain the Spill:
-
Collect Waste: Carefully scoop all contaminated absorbent material and any broken glassware into a designated hazardous waste container. Label it appropriately as spill debris.[8]
-
Decontaminate: Clean the spill area according to your laboratory's standard operating procedures. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.[8]
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A Senior Application Scientist's Guide to the Safe Handling of 2-(Quinazolin-4-ylamino)ethanol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-(Quinazolin-4-ylamino)ethanol, requires a comprehensive understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and similar research compounds.
Understanding the Compound: A Structural Analogy Approach
This compound belongs to the quinazoline family, a class of compounds with diverse biological activities. The presence of the quinazoline nucleus and an ethanolamine side chain suggests potential hazards that must be respected. For instance, related aminoethanol compounds are known to be skin and eye irritants, and in some cases, harmful if swallowed or absorbed through the skin.[3][4] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties until proven otherwise.[2]
Core Principles of Safe Handling
The foundation of safe laboratory practice rests on four key pillars: plan ahead, minimize exposure, do not underestimate risks, and be prepared for accidents.[1] Before beginning any experiment, a thorough risk assessment should be conducted, identifying potential hazards and the necessary control measures.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling research chemicals.[5][6] The following table outlines the minimum PPE requirements for handling this compound, based on the potential hazards associated with its structural analogs.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a complete seal around the eyes and protects the face from splashes.[7][8] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Offers protection against a broad range of chemicals. Double-gloving provides an extra layer of security.[6][9] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs | Protects the skin and personal clothing from contamination.[7][9] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | To be used when engineering controls (i.e., fume hood) are not feasible or during spill cleanup.[10] |
Operational Plan: A Step-by-Step Protocol
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow is designed to guide you through the process, from preparation to post-handling decontamination.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared to Act
In the event of an accidental exposure or spill, immediate and appropriate action is critical.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed container.[7]
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[7]
-
Disposal: Dispose of the waste through your institution's hazardous waste program, following all local, state, and federal regulations.
Conclusion
The responsible handling of novel compounds like this compound is paramount in the research and development landscape. By adhering to the principles and protocols outlined in this guide, you are not only ensuring your personal safety but also fostering a culture of safety within your organization. Always remember to consult your institution's Chemical Hygiene Plan and seek guidance from your Environmental Health and Safety department for any specific questions or concerns.[12][13]
References
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Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
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Chemical Safety Best Practices in The Lab - Green World Group. (2023-12-22). Green World Group. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023-09-18). Compliancy Group. [Link]
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OSHA Standards for Biological Laboratories - ASPR. U.S. Department of Health & Human Services. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
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Safety Data Sheet - Angene Chemical. (2021-05-01). Angene Chemical. [Link]
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2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet. (2024-10-10). [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]
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SAFETY DATA SHEET. [Link]
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Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98% - Cole-Parmer. Cole-Parmer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
